1,1'-(Azodicarbonyl)-dipiperidine
Beschreibung
Eigenschaften
IUPAC Name |
(NE)-N-(piperidine-1-carbonylimino)piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c17-11(15-7-3-1-4-8-15)13-14-12(18)16-9-5-2-6-10-16/h1-10H2/b14-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJBFFCUFALWQL-BUHFOSPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N=NC(=O)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C(=O)/N=N/C(=O)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10465-81-3 | |
| Record name | Diazenedicarboxylic acid bis(N,N-piperidide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010465813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10465-81-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356027 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-(Azodicarbonyl)dipiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,1'-(Azodicarbonyl)dipiperidine
This technical guide provides a comprehensive overview of 1,1'-(Azodicarbonyl)dipiperidine (ADDP), a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, detailing the compound's properties, primary applications, and relevant experimental protocols.
Compound Identification and Properties
1,1'-(Azodicarbonyl)dipiperidine, commonly known as ADDP, is an organic compound frequently employed as a reagent in the Mitsunobu reaction.[1] Its unique properties make it particularly effective for substrates that are challenging to react under standard Mitsunobu conditions using diethyl azodicarboxylate (DEAD).[2]
Table 1: Chemical and Physical Properties of 1,1'-(Azodicarbonyl)dipiperidine
| Property | Value | References |
| CAS Number | 10465-81-3 | [1][2][3][4] |
| Molecular Formula | C₁₂H₂₀N₄O₂ | [1][3][5] |
| Molecular Weight | 252.31 g/mol | [1][2][4][5] |
| Appearance | Yellow crystalline powder | [4][6][7] |
| Melting Point | 132-136 °C | [2][4] |
| Solubility | Soluble in ethanol, ether, and THF. Slightly soluble in water and methanol. | [4][8] |
| IUPAC Name | N-(piperidine-1-carbonylimino)piperidine-1-carboxamide | [5][9] |
| Synonyms | ADDP, Azodicarboxylic acid dipiperidide, NSC 356027 | [1][3][4] |
Table 2: Safety Information for 1,1'-(Azodicarbonyl)dipiperidine
| Hazard Statement | Precautionary Statement | References |
| Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection. | [10][11] |
| Storage | Keep in a dark place, sealed in dry, at room temperature. | [4] |
Core Applications in Organic Synthesis
The primary application of ADDP is as a reagent in the Mitsunobu reaction, a versatile method for the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry.[1][6] ADDP is particularly advantageous when dealing with substrates that have a higher pKa (less acidic), where the traditional DEAD-triphenylphosphine system may be less effective.[2]
Key applications include:
-
Synthesis of Esters, Ethers, and Amines: Facilitates the condensation of alcohols with carboxylic acids, phenols, and nitrogen nucleophiles.
-
Synthesis of Biologically Active Molecules: It has been utilized in the synthesis of G protein-coupled receptor 120 (GPR120) agonists, which have antidiabetic properties, and peroxisome proliferator-activated receptor (PPAR) agonists.[3][4][12]
-
Formation of Optically Active Compounds: Employed in the synthesis of optically active α,α-disubstituted amino acids.[6][13]
-
Carbon-Sulfur Bond Formation: Promotes the formation of C-S bonds between sulfonyl chlorides and alcohols.[6]
-
Oxidation of Alcohols: Can be used to selectively oxidize a range of primary and secondary alcohols to their corresponding aldehydes or ketones.[4][8]
Experimental Protocols
This protocol describes a general procedure for the Mitsunobu reaction using ADDP. The specific quantities and reaction conditions may need to be optimized for different substrates.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1 equivalent), the nucleophile (e.g., carboxylic acid, 1.5 equivalents), and a phosphine (e.g., triphenylphosphine or tributylphosphine, 1.5 equivalents) in a suitable anhydrous solvent such as tetrahydrofuran (THF).[14]
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath.
-
ADDP Addition: Slowly add a solution of ADDP (1.5 equivalents) in THF to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).[14]
-
Work-up and Purification: Upon completion, the reaction mixture can be concentrated and the crude product purified by column chromatography to isolate the desired product.
This modified protocol utilizes a polymer-supported phosphine to simplify purification.[15]
-
Reactant Mixture: Combine the pyridinol (0.5 mmol), alcohol (0.55 mmol), polymer-supported triphenylphosphine (PS-PPh₃, 0.75 mmol), and ADDP (0.75 mmol) in tetrahydrofuran (5.5 mL).[15]
-
Reaction: Stir the mixture at room temperature for approximately 16 hours.
-
Purification: The use of a polymer-supported phosphine allows for a simplified work-up, often eliminating the need for chromatographic purification of the final product.[15][16]
This method is used for the synthesis of optically active α,α-disubstituted amino acids.[13]
-
Reactant Preparation: A chiral tertiary α-hydroxy ester is reacted with hydrazoic acid (HN₃).[13]
-
Mitsunobu Conditions: The reaction is carried out using ADDP and trimethylphosphine (PMe₃) in THF at room temperature.[13]
-
Outcome: This reaction proceeds with high chemical yield and complete inversion of the stereochemical configuration at the α-carbon.[13]
Reaction Mechanisms and Workflows
The Mitsunobu reaction proceeds through a complex mechanism involving the formation of a phosphonium salt. The use of ADDP is advantageous in certain cases due to the increased basicity of the resulting intermediate, which facilitates the deprotonation of less acidic nucleophiles.[15]
Caption: Workflow of the Mitsunobu reaction using ADDP.
The logical flow for selecting ADDP over other azodicarboxylates often depends on the acidity of the nucleophile.
Caption: Decision logic for using ADDP in a Mitsunobu reaction.
References
- 1. scbt.com [scbt.com]
- 2. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) [commonorganicchemistry.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 1,1'-(Azodicarbonyl)-dipiperidine | 10465-81-3 [chemicalbook.com]
- 5. 1,1'-(Azodicarbonyl)dipiperidine | C12H20N4O2 | CID 73042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. ADDP - Enamine [enamine.net]
- 9. H27719.14 [thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. 1,1'-(Azodicarbonyl)dipiperidine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids [organic-chemistry.org]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physical Properties of 1,1'-(Azodicarbonyl)dipiperidine (ADDP)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the physical properties of 1,1'-(Azodicarbonyl)dipiperidine (ADDP), a versatile reagent widely employed in organic synthesis, most notably in the Mitsunobu reaction. This document is intended to be a core resource for researchers, scientists, and professionals in the field of drug development, offering meticulously collated data, detailed experimental protocols, and illustrative diagrams to facilitate a comprehensive understanding of this compound.
Core Physical and Chemical Properties
1,1'-(Azodicarbonyl)dipiperidine, also known as ADDP, is a yellow crystalline solid.[1] It is recognized for its critical role as a reagent in the Mitsunobu reaction, where it facilitates the condensation of an alcohol with an acidic nucleophile.[2][3][4] This reaction is pivotal in the synthesis of a wide array of organic molecules, including those with significant therapeutic potential such as G protein-coupled receptor 120 (GPR120) agonists and peroxisome proliferator-activated receptor (PPAR) triple agonists.[2]
Below is a summary of the key physical and chemical identifiers for ADDP:
| Property | Value | Reference(s) |
| CAS Number | 10465-81-3 | [5][6] |
| Molecular Formula | C₁₂H₂₀N₄O₂ | [7] |
| Molecular Weight | 252.31 g/mol | [5][6][7] |
| Appearance | Yellow crystalline solid/powder | [1] |
| Melting Point | 134-136 °C | [5][6] |
| Boiling Point (Predicted) | 366.4 ± 25.0 °C | [8] |
| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [8] |
Solubility Profile
The solubility of ADDP in various solvents is a critical parameter for its application in chemical reactions. The compound exhibits a range of solubilities, which are summarized in the table below.
| Solvent | Solubility | Reference(s) |
| Water | Slightly soluble | [3][8] |
| Ethanol | Soluble | [9] |
| Methanol | Slightly soluble | [9] |
| Tetrahydrofuran (THF) | Soluble | [9] |
| Ether | Soluble | [9] |
| Dimethylformamide (DMF) | 10 mg/mL | [2] |
| DMF:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [2] |
| Toluene | Soluble | |
| Petroleum Ether | Insoluble | [8] |
Spectral Data
The structural confirmation of ADDP is typically achieved through various spectroscopic techniques. Below are the available spectral data.
| Technique | Data | Reference(s) |
| ¹H NMR | A spectrum is available. | [10] |
| FTIR | Conforms to structure. | [1] |
| ¹³C NMR | Predicted spectrum available. | [11] |
| Mass Spectrometry | Data not explicitly found in searches. |
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of physical properties and for the successful application of ADDP in synthesis.
Determination of Melting Point
The melting point of an organic compound is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Protocol:
-
A small, finely powdered sample of the organic compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, which allows for controlled heating of the sample.
-
The sample is heated slowly, and the temperature at which the solid begins to melt (the first appearance of liquid) and the temperature at which the solid is completely molten are recorded. This range represents the melting point of the substance.
Determination of Solubility
Understanding the solubility of a compound is essential for reaction setup, purification, and formulation.
Protocol:
-
A small, measured amount of the solute (e.g., 10 mg of ADDP) is placed in a test tube.
-
A measured volume of the solvent (e.g., 1 mL) is added to the test tube.
-
The mixture is agitated vigorously for a set period (e.g., 1 minute).
-
Visual inspection determines if the solid has dissolved completely, partially, or not at all. This can be quantified by weighing the remaining solid after solvent evaporation.
Mitsunobu Reaction Utilizing ADDP
The Mitsunobu reaction is a cornerstone of modern organic synthesis for the stereospecific conversion of alcohols.
General Protocol:
-
To a solution of the alcohol (1 equivalent) and the acidic nucleophile (1-1.5 equivalents) in a suitable anhydrous solvent (e.g., THF, DCM), add triphenylphosphine (PPh₃) or a polymer-supported phosphine (1-1.5 equivalents).[12]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of ADDP (1-1.5 equivalents) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by removing the solvent under reduced pressure and purifying the residue by column chromatography to isolate the desired product. The use of polymer-supported triphenylphosphine can simplify purification as the phosphine oxide byproduct can be removed by filtration.[12]
Visualizing the Mitsunobu Reaction Workflow
The following diagrams illustrate the key logical steps and the mechanistic pathway of the Mitsunobu reaction involving ADDP.
Caption: A flowchart illustrating the key steps in a typical Mitsunobu reaction protocol.
Caption: A simplified diagram showing the key intermediates in the Mitsunobu reaction.
References
- 1. 1,1'-(Azodicarbonyl)dipiperidine, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 1,1'-(Azodicarbonyl)dipiperidine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. scbt.com [scbt.com]
- 5. 1,1′-(Azodicarbonyl)dipiperidin 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) [commonorganicchemistry.com]
- 7. 1,1'-(Azodicarbonyl)dipiperidine | C12H20N4O2 | CID 73042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,1'-(Azodicarbonyl)-dipiperidine | 10465-81-3 [chemicalbook.com]
- 9. ADDP - Enamine [enamine.net]
- 10. This compound(10465-81-3) 1H NMR [m.chemicalbook.com]
- 11. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]
- 12. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility of 1,1'-(Azodicarbonyl)dipiperidine (ADDP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,1'-(Azodicarbonyl)dipiperidine (ADDP), a widely used reagent in organic synthesis, particularly in the Mitsunobu reaction. Understanding the solubility of ADDP is critical for its effective handling, reaction optimization, and purification in various solvent systems.
Core Data Presentation: Quantitative Solubility of ADDP
The following table summarizes the available quantitative and qualitative solubility data for ADDP in various solvents.
| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) | Citation |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 10 mg/mL | Not Specified | [1] |
| Ethanol | C₂H₅OH | Polar Protic | 1 mg/mL | Not Specified | [1] |
| DMF:PBS (pH 7.2) (1:5) | N/A | Aqueous Buffer | 0.16 mg/mL | Not Specified | [1] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | Not Specified | [2] |
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble | Not Specified | [2] |
| Methanol | CH₃OH | Polar Protic | Slightly Soluble | Not Specified | [3] |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Slightly Soluble | Not Specified | [3] |
| Water | H₂O | Polar Protic | Slightly Soluble | Not Specified | [4] |
| Petroleum Ether | N/A | Nonpolar | Insoluble | Not Specified | [3] |
Experimental Protocols: Determining ADDP Solubility
While specific experimental protocols for determining the solubility of ADDP are not extensively detailed in the public domain, a standard and reliable method is the shake-flask method followed by quantitative analysis . This method is a well-established technique for determining the equilibrium solubility of a solid in a solvent.
Principle
A surplus of the solid compound (ADDP) is equilibrated with a specific solvent at a constant temperature. Once equilibrium is reached, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved ADDP is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Detailed Methodology: Shake-Flask Method with HPLC Analysis
This protocol outlines the steps for determining the solubility of ADDP in an organic solvent at a specified temperature (e.g., 25 °C).
1. Materials and Equipment:
-
1,1'-(Azodicarbonyl)dipiperidine (ADDP), pure solid
-
Solvent of interest (e.g., Ethanol, HPLC grade)
-
Volumetric flasks
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of ADDP (e.g., 20 mg) to a sealed vial containing a known volume of the solvent (e.g., 5 mL). The excess solid ensures that the solution becomes saturated.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended to ensure equilibrium is achieved.[5][6]
-
-
Sample Filtration:
-
After the equilibration period, allow the vial to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter (0.45 µm) into a clean autosampler vial. This step is crucial to remove any undissolved solid particles.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of ADDP of a known concentration in the same solvent.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations that are expected to bracket the solubility of ADDP.
-
-
HPLC Analysis:
-
Set up the HPLC system with an appropriate column (e.g., C18) and a mobile phase that provides good separation and peak shape for ADDP.
-
The UV detector wavelength should be set to the maximum absorbance of ADDP.
-
Inject the prepared calibration standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the filtered saturated solution of ADDP.
-
3. Data Analysis:
-
Determine the concentration of ADDP in the filtered saturated solution by interpolating its peak area from the calibration curve.
-
The resulting concentration represents the solubility of ADDP in the specific solvent at the tested temperature.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of ADDP.
Caption: Workflow for ADDP solubility determination.
Logical Relationship of Solubility Factors
This diagram outlines the primary factors that influence the solubility of a solid organic compound like ADDP.
Caption: Factors influencing ADDP solubility.
References
An In-depth Technical Guide to the Discovery and Application of 1,1'-(Azodicarbonyl)dipiperidine (ADDP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, properties, and applications of 1,1'-(Azodicarbonyl)dipiperidine (ADDP). It is a versatile reagent, most notably utilized in the Mitsunobu reaction, offering distinct advantages over traditional reagents like diethyl azodicarboxylate (DEAD). This document details the initial synthesis, provides extensive quantitative data, outlines experimental protocols, and illustrates key reaction pathways.
Introduction
1,1'-(Azodicarbonyl)dipiperidine, commonly known as ADDP, is a yellow crystalline solid that has become an important tool in modern organic synthesis.[1] While its popularization as a key reagent in the Mitsunobu reaction is often credited to the work of Tsunoda, Yamamiya, and Itô in 1993, the compound's origins trace back to earlier research in the 1960s. This guide will first delve into the initial discovery and synthesis of ADDP and then explore its contemporary applications, particularly its role in facilitating the Mitsunobu reaction for a broader range of substrates.
Discovery and Initial Synthesis
The first documented synthesis of 1,1'-(Azodicarbonyl)dipiperidine was reported by E. Fahr and H. H. Bartels in a 1964 publication in Justus Liebigs Annalen der Chemie. Their work focused on the synthesis and reactions of various azo compounds. The synthesis of ADDP was achieved through the oxidation of the corresponding hydrazine precursor, 1,1'-carbonylbis(piperidine).
Original Synthesis Protocol by Fahr and Bartels (1964)
The experimental details from the original publication are outlined below.
Experimental Protocol: Synthesis of 1,1'-(Azodicarbonyl)dipiperidine
-
Materials: 1,1'-Carbonylbis(piperidine), t-butyl hypochlorite, diethyl ether.
-
Procedure:
-
A solution of 1,1'-carbonylbis(piperidine) in anhydrous diethyl ether is prepared in a reaction vessel equipped with a dropping funnel and a stirrer, and the solution is cooled.
-
t-Butyl hypochlorite, dissolved in diethyl ether, is added dropwise to the cooled solution with continuous stirring.
-
The reaction mixture is stirred for a specified period while maintaining the low temperature.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude 1,1'-(Azodicarbonyl)dipiperidine is purified by recrystallization from a suitable solvent to afford yellow crystals.
-
Physicochemical and Spectroscopic Data
A comprehensive collection of the physical and spectroscopic data for 1,1'-(Azodicarbonyl)dipiperidine is presented below. This data is crucial for the identification and characterization of the compound.
| Property | Value |
| Molecular Formula | C₁₂H₂₀N₄O₂ |
| Molecular Weight | 252.31 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | 134-136 °C[2][3] |
| Solubility | Soluble in THF, DMF, and toluene; slightly soluble in water.[1] |
| ¹H NMR (CDCl₃) | δ (ppm): 1.70 (br s, 12H, piperidine-H), 3.60 (br s, 8H, piperidine-H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 24.5, 26.0, 46.5, 162.5 |
| IR (KBr, cm⁻¹) | 1710 (C=O), 1450, 1370, 1240, 1120 |
The Mitsunobu Reaction: A Key Application
The most prominent application of ADDP is as a reagent in the Mitsunobu reaction, a versatile method for the stereospecific conversion of alcohols to a variety of functional groups.[2][4][5][6] The work by Tsunoda, Yamamiya, and Itô in 1993 demonstrated that the use of ADDP in combination with a phosphine, such as tributylphosphine, extends the scope of the Mitsunobu reaction to include substrates with higher pKa values, which are often unreactive under traditional DEAD/triphenylphosphine conditions.[4]
The ADDP-Mediated Mitsunobu Reaction Pathway
The reaction proceeds through a series of intermediates, initiated by the reaction of the phosphine with ADDP. This is followed by the activation of the alcohol and subsequent nucleophilic attack.
Caption: Generalized signaling pathway of the ADDP-mediated Mitsunobu reaction.
Experimental Protocol for a Typical ADDP-Mediated Mitsunobu Reaction
The following is a representative protocol for the esterification of an alcohol using ADDP.
Experimental Protocol: Mitsunobu Esterification
-
Materials: Alcohol, carboxylic acid, 1,1'-(Azodicarbonyl)dipiperidine (ADDP), tributylphosphine (or another suitable phosphine), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
To a stirred solution of the alcohol and carboxylic acid in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add ADDP.
-
Cool the mixture in an ice bath.
-
Slowly add tributylphosphine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired ester.
-
Logical Workflow for Synthesis and Application
The overall process from the synthesis of ADDP to its application in the Mitsunobu reaction can be visualized as a logical workflow.
Caption: Workflow from the synthesis of ADDP to its use in the Mitsunobu reaction.
Conclusion
1,1'-(Azodicarbonyl)dipiperidine has a rich history, from its initial synthesis in the 1960s to its emergence as a powerful reagent in modern organic chemistry. Its ability to facilitate the Mitsunobu reaction for less acidic nucleophiles has significantly broadened the scope of this important transformation. The detailed protocols and data provided in this guide are intended to support researchers and drug development professionals in the effective utilization of this versatile compound. The continued exploration of ADDP and similar reagents will undoubtedly lead to further innovations in synthetic chemistry.
References
- 1. ADDP - Enamine [enamine.net]
- 2. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) [commonorganicchemistry.com]
- 3. 1,1′-(Azodicarbonyl)dipiperidin 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. 1,1'-(Azodicarbonyl)-dipiperidine | 10465-81-3 [chemicalbook.com]
An In-depth Technical Guide to 1,1'-(Azodicarbonyl)dipiperidine (ADDP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reagent 1,1'-(Azodicarbonyl)dipiperidine (ADDP), including its chemical structure, properties, and primary applications in organic synthesis, with a focus on its role in the Mitsunobu reaction.
Introduction to ADDP
1,1'-(Azodicarbonyl)dipiperidine, commonly abbreviated as ADDP, is a versatile reagent widely employed in organic chemistry.[1] Its full chemical name is N-(piperidine-1-carbonylimino)piperidine-1-carboxamide. ADDP is recognized for its utility in the Mitsunobu reaction, a powerful method for the stereospecific conversion of primary and secondary alcohols to a variety of other functional groups.[2]
Chemical Structure:
The structure of ADDP features a central azo group flanked by two carbonyl groups, each connected to a piperidine ring.
Physicochemical Properties and Specifications
ADDP is a yellow crystalline solid that is soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and diethyl ether.[1][4] Key quantitative data for ADDP are summarized in the table below.
| Property | Value | References |
| CAS Number | 10465-81-3 | [3][5][6] |
| Molecular Weight | 252.31 g/mol | [2][3][5][6] |
| Melting Point | 134-136 °C | [1][5][6] |
| Appearance | Yellow crystalline solid | [1][4] |
| Solubility | Soluble in THF, DCM, Ether, Ethanol. Slightly soluble in Methanol and Water. | [1][4][7] |
Core Application: The Mitsunobu Reaction
The primary application of ADDP is as a key reagent in the Mitsunobu reaction. This reaction facilitates the condensation of a primary or secondary alcohol with a nucleophile, typically a carboxylic acid or other acidic compound, in the presence of a phosphine, most commonly triphenylphosphine (PPh₃). A defining feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, proceeding via an Sₙ2 mechanism.[2]
While diethyl azodicarboxylate (DEAD) is a traditional reagent for the Mitsunobu reaction, ADDP offers distinct advantages, particularly when working with less acidic nucleophiles (pKa > 11).[5][6] The electron-donating piperidine groups in ADDP increase the basicity of the intermediate betaine, making it a stronger base than the corresponding intermediate formed from DEAD.[5] This enhanced basicity allows for the deprotonation of a wider range of weakly acidic nucleophiles, thus expanding the scope of the Mitsunobu reaction.[5][6]
The mechanism of the Mitsunobu reaction is a complex, multi-step process. A proposed pathway is illustrated below:
Caption: Proposed mechanism of the Mitsunobu reaction using ADDP.
ADDP has been instrumental in the synthesis of a wide array of complex and biologically active molecules, including:
-
Pyridine ether PPAR agonists: These compounds are of interest in metabolic disease research.
-
Optically active α,α-disubstituted amino acids: Important building blocks in medicinal chemistry.
-
(-)-Hygromycin A: A natural product with antibiotic properties, synthesized via Mitsunobu glycosylation.
-
Aza-β-lactams: Significant structural motifs in pharmaceuticals.
Experimental Protocols
A general experimental workflow for a Mitsunobu reaction using ADDP is presented below.
Caption: General experimental workflow for a Mitsunobu reaction.
The following is a representative protocol for the synthesis of pyridine ether Peroxisome Proliferator-Activated Receptor (PPAR) agonists, adapted from the literature.[5]
Reagents and Conditions:
-
Pyridinol: 1.0 equivalent
-
Alcohol: 1.1 equivalents
-
Polymer-supported triphenylphosphine (PS-PPh₃): 1.5 equivalents
-
ADDP: 1.5 equivalents
-
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Temperature: Room temperature
-
Reaction Time: 16 hours
Procedure:
-
To a solution of the pyridinol (0.5 mmol, 1.0 eq.) and the alcohol (0.55 mmol, 1.1 eq.) in anhydrous THF (5.5 mL) is added polymer-supported triphenylphosphine (0.75 mmol, 1.5 eq.).
-
ADDP (0.75 mmol, 1.5 eq.) is then added to the mixture.
-
The reaction mixture is stirred at room temperature for 16 hours.
-
Upon completion, the reaction mixture is filtered to remove the polymer-supported phosphine oxide byproduct.
-
The filtrate is concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel to afford the desired pyridine ether.
This modified protocol using PS-PPh₃ and ADDP has been shown to be efficient and amenable to parallel synthesis, often eliminating the formation of significant by-products.[5]
Safety and Handling
ADDP is a combustible solid and should be handled with care. It can cause skin and eye irritation, and is harmful if swallowed, inhaled, or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.
This document is intended for informational purposes for trained professionals and does not constitute a license to operate. All procedures should be carried out with appropriate safety precautions.
References
- 1. ADDP - Enamine [enamine.net]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) [commonorganicchemistry.com]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP), a versatile reagent widely employed in organic synthesis, most notably in the Mitsunobu reaction. This document details the chemical and physical properties of ADDP, outlines a common synthetic route with a detailed experimental protocol, and includes relevant characterization data. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction
1,1'-(Azodicarbonyl)dipiperidine, commonly known as ADDP, is a yellow crystalline solid that has gained significant traction as a reagent in a variety of chemical transformations.[1] Its primary utility lies in the Mitsunobu reaction, where it serves as a superior alternative to the traditional diethyl azodicarboxylate (DEAD) for the activation of alcohols, particularly those with higher pKa values.[2] This enhanced reactivity is attributed to the electron-donating nature of the piperidine rings, which increases the basicity of the intermediate betaine.[3] Beyond the Mitsunobu reaction, ADDP finds application in the synthesis of various biologically active molecules, including G protein-coupled receptor 120 (GPR120) agonists with antidiabetic properties and triple agonists for peroxisome proliferator-activated receptors (PPARα, PPARγ, and PPARδ).[4][5][6]
Properties of 1,1'-(Azodicarbonyl)dipiperidine
A thorough understanding of the physicochemical properties of ADDP is essential for its safe handling, storage, and effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀N₄O₂ | [7][8] |
| Molecular Weight | 252.31 g/mol | [2] |
| Appearance | Yellow crystalline powder/solid | [1] |
| Melting Point | 132-136 °C | [2] |
| CAS Number | 10465-81-3 | [2] |
| Solubility | Slightly soluble in water. Soluble in Dimethylformamide (DMF), and Ethanol. | [8] |
Synthesis of 1,1'-(Azodicarbonyl)dipiperidine
The synthesis of ADDP is typically achieved through a two-step process starting from piperidine. The first step involves the formation of 1,1'-dicarbonyldipiperidine, which is subsequently oxidized to yield the final product.
Synthesis Workflow
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic workflow for 1,1'-(Azodicarbonyl)dipiperidine.
Experimental Protocol
Step 1: Synthesis of 1,1'-Dicarbonyldipiperidine
-
Materials:
-
Piperidine
-
Triphosgene (a safer substitute for phosgene gas)
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperidine (2.0 equivalents) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (1.0 equivalent) in dichloromethane to the stirred piperidine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,1'-dicarbonyldipiperidine.
-
The crude product can be purified by recrystallization or column chromatography.
-
Step 2: Synthesis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP)
-
Materials:
-
1,1'-Dicarbonyldipiperidine
-
N-Bromosuccinimide (NBS)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve 1,1'-dicarbonyldipiperidine (1.0 equivalent) in a mixture of dichloromethane and pyridine at room temperature in a round-bottom flask protected from light.
-
Cool the solution to 0 °C.
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product is a yellow solid. Purify the crude ADDP by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product as bright yellow crystals.
-
Characterization Data
The synthesized 1,1'-(Azodicarbonyl)dipiperidine should be characterized to confirm its identity and purity. Typical characterization data are summarized below.
| Technique | Expected Results |
| ¹H NMR | Peaks corresponding to the piperidine ring protons. |
| ¹³C NMR | Resonances for the carbonyl carbons and the carbons of the piperidine rings. |
| FT-IR (cm⁻¹) | Characteristic absorption bands for the C=O and N=N functional groups. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of ADDP. |
| Elemental Analysis | Percentages of C, H, N, and O consistent with the molecular formula C₁₂H₂₀N₄O₂. |
Logical Relationship in the Mitsunobu Reaction
ADDP is a key component in the Mitsunobu reaction, where it acts as the primary oxidant. The logical relationship of the key reagents is depicted below.
Caption: Key reagent relationships in the Mitsunobu reaction.
Conclusion
This technical guide has provided a detailed overview of the synthesis of 1,1'-(Azodicarbonyl)dipiperidine. By following the outlined experimental protocol, researchers can reliably prepare this valuable reagent for use in a variety of synthetic applications, most notably the Mitsunobu reaction. The provided characterization data and diagrams offer a comprehensive resource for professionals in the fields of chemistry and drug development. Proper handling and storage of ADDP are crucial for maintaining its reactivity and ensuring laboratory safety.
References
- 1. WO2016039466A1 - New production method for azodicarbonamide - Google Patents [patents.google.com]
- 2. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) [commonorganicchemistry.com]
- 3. 1,1'-(Azodicarbonyl)dipiperidine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids [organic-chemistry.org]
- 6. ADDP - Enamine [enamine.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
1,1'-(Azodicarbonyl)dipiperidine (ADDP): A Technical Guide to Safe Handling and Emergency Procedures
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling procedures for 1,1'-(Azodicarbonyl)dipiperidine (ADDP), a reagent commonly used in organic synthesis, most notably in the Mitsunobu reaction.[1][2][3] Due to its chemical properties, strict adherence to safety guidelines is crucial to mitigate potential risks in a laboratory setting.
Hazard Identification and Classification
1,1'-(Azodicarbonyl)dipiperidine is classified as a hazardous substance.[4] The primary routes of exposure are inhalation, skin contact, and eye contact.[4] The key hazards associated with ADDP are:
-
Skin Irritation: Causes skin irritation upon contact.[4]
-
Serious Eye Irritation: Can cause serious eye irritation.[4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[4]
-
Harmful if Swallowed, in Contact with Skin, or if Inhaled: Some sources indicate that ADDP is harmful through these routes of exposure.
It is essential for all personnel handling this reagent to be fully aware of these potential hazards and to be trained in the appropriate safety and handling procedures.
Quantitative Data Summary
The following tables summarize the key quantitative data available for 1,1'-(Azodicarbonyl)dipiperidine.
Table 1: Physical and Chemical Properties
| Property | Value |
| CAS Number | 10465-81-3 |
| Molecular Formula | C₁₂H₂₀N₄O₂[1][5] |
| Molecular Weight | 252.31 g/mol [1][5] |
| Appearance | Yellow crystalline solid[1] |
| Melting Point | 134-136 °C[1][6] |
| Solubility | Soluble in organic solvents such as THF, DMF, and toluene. Slightly soluble in water.[1] |
| Odor | Odorless |
Table 2: Toxicological and Safety Data
| Parameter | Classification/Value |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6] Some sources also include H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. |
| Signal Word | Warning[4][6] |
| Primary Irritant Effect | Irritant to skin and mucous membranes; Irritating effect on the eye. |
| Sensitization | No sensitizing effects known. |
| Aquatic Toxicity | No further relevant information available. |
Experimental Protocols
Detailed methodologies for the safe handling and use of ADDP are critical to minimizing exposure and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Before handling 1,1'-(Azodicarbonyl)dipiperidine, all personnel must be equipped with the following PPE:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.
-
Skin and Body Protection: A laboratory coat should be worn. Ensure that skin is not exposed.
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]
Handling and Storage
-
Handling:
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]
-
Avoid contact with skin and eyes.[4]
-
Wash hands thoroughly after handling.[4]
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Keep away from sources of ignition.
-
Take precautionary measures against static discharge.
-
-
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]
-
Store away from incompatible materials, such as oxidizing agents.
-
Spill Cleanup Protocol
In the event of a spill, follow these procedures:
-
Immediate Response:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated.
-
Don the appropriate PPE as outlined in section 3.1.
-
-
Containment:
-
Prevent the further spread of the solid material.
-
-
Cleanup:
-
Carefully sweep up the spilled solid and place it into a suitable, labeled container for disposal.[4] Avoid generating dust.
-
Do not dry sweep. If necessary, lightly moisten the material with a non-reactive solvent to minimize dust.
-
-
Decontamination:
-
Wipe down the spill area with a damp cloth or sponge and a suitable detergent.
-
Collect all cleanup materials in a sealed bag or container for proper disposal.
-
-
Disposal:
-
Dispose of the waste in accordance with local, state, and federal regulations.[4] Contact your institution's environmental health and safety department for specific guidance.
-
Disposal Protocol
-
Unused 1,1'-(Azodicarbonyl)dipiperidine and contaminated waste must be disposed of as hazardous waste.
-
Do not dispose of with household garbage or allow the product to reach the sewage system.
-
All waste containers must be properly labeled.
-
Disposal must be conducted through an approved waste disposal plant.[4]
Visualizations
The following diagrams illustrate key workflows and logical relationships for the safe handling of 1,1'-(Azodicarbonyl)dipiperidine.
Caption: Standard workflow for handling 1,1'-(Azodicarbonyl)dipiperidine.
Caption: Emergency response workflow for an ADDP spill.
Caption: First aid procedures for exposure to ADDP.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. acs.org [acs.org]
- 3. Chapter 5, Chemical Hygiene Plan: Highly Reactive Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. fishersci.com [fishersci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Spectroscopic and Physicochemical Profile of 1,1'-(Azodicarbonyl)dipiperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-(Azodicarbonyl)dipiperidine (ADDP) is a versatile reagent frequently employed in organic synthesis, most notably in the Mitsunobu reaction for the condensation of alcohols and acidic compounds.[1][2][3][4] Its utility extends to the synthesis of various biologically active molecules, including G protein-coupled receptor 120 (GPR120) agonists with potential antidiabetic activity and triple agonists for peroxisome proliferator-activated receptors (PPARα, PPARγ, and PPARδ).[1][2] Given its significance in medicinal chemistry and drug development, a thorough understanding of its physicochemical and spectroscopic properties is essential for its proper handling, characterization, and application. This technical guide provides a consolidated overview of the available data for ADDP.
Physicochemical Properties
The fundamental physicochemical properties of 1,1'-(Azodicarbonyl)dipiperidine are summarized in the table below. These properties are crucial for its handling, storage, and use in various experimental setups.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₀N₄O₂ | [1][3] |
| Molecular Weight | 252.31 g/mol | [3][4] |
| CAS Number | 10465-81-3 | [1][3][4] |
| Appearance | Light yellow to brown crystalline powder or solid | [5] |
| Melting Point | 134-136 °C | [4] |
| Solubility | Slightly soluble in water. Soluble in ethanol, ether, and THF. | [3][6][7] |
| Purity | Typically ≥97% or ≥98% | [6] |
Spectroscopic Data
While specific, publicly available spectra for 1,1'-(Azodicarbonyl)dipiperidine are limited, the following sections detail the expected spectroscopic characteristics and provide generalized experimental protocols for their acquisition. Commercial suppliers confirm the availability of 1H NMR, 13C NMR, IR, and MS data for this compound.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1,1'-(Azodicarbonyl)dipiperidine, both ¹H and ¹³C NMR would provide critical information about its molecular structure.
Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show signals corresponding to the protons of the two piperidine rings. Due to the symmetry of the molecule, a relatively simple spectrum is anticipated. The chemical shifts of the methylene protons on the piperidine rings would likely appear in the aliphatic region of the spectrum.
Expected ¹³C NMR Spectral Features: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. Signals for the carbonyl carbons and the distinct carbons of the piperidine rings would be expected.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Spectral Features: The IR spectrum of 1,1'-(Azodicarbonyl)dipiperidine is expected to exhibit characteristic absorption bands for the carbonyl (C=O) group, likely in the range of 1650-1750 cm⁻¹. The spectrum would also show C-H stretching and bending vibrations from the piperidine rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.
Expected Mass Spectrum Features: The mass spectrum, typically obtained using electron ionization (EI), would show a molecular ion peak corresponding to the molecular weight of the compound (252.31 g/mol ). The fragmentation pattern would likely involve cleavage of the piperidine rings and the azodicarbonyl moiety, providing further structural information.
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of a solid organic compound such as 1,1'-(Azodicarbonyl)dipiperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Equipment:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
1,1'-(Azodicarbonyl)dipiperidine sample
-
Volumetric flask and pipette
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the 1,1'-(Azodicarbonyl)dipiperidine sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard (e.g., TMS) if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a single-pulse ¹H NMR spectrum.
-
Set appropriate parameters, including pulse width, acquisition time, and relaxation delay.
-
Typically, a small number of scans (e.g., 8 or 16) is sufficient.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Set appropriate spectral width to cover the expected chemical shift range.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Identify and list the chemical shifts (δ) in ppm and coupling constants (J) in Hz for the ¹H spectrum, and the chemical shifts for the ¹³C spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials and Equipment:
-
FT-IR Spectrometer with a suitable accessory (e.g., Attenuated Total Reflectance - ATR)
-
1,1'-(Azodicarbonyl)dipiperidine sample
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
Procedure (using ATR accessory):
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid 1,1'-(Azodicarbonyl)dipiperidine sample onto the ATR crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
The resulting spectrum will be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
-
Clean the ATR crystal thoroughly with a suitable solvent after the measurement.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials and Equipment:
-
Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)
-
Direct insertion probe or GC-MS system
-
1,1'-(Azodicarbonyl)dipiperidine sample
-
Suitable solvent (if using GC-MS)
Procedure (using Direct Insertion Probe with EI):
-
Sample Preparation:
-
Place a small amount of the solid sample into a capillary tube.
-
Insert the capillary tube into the direct insertion probe.
-
-
Instrument Setup:
-
Insert the probe into the mass spectrometer's ion source.
-
The sample will be heated under vacuum to induce vaporization.
-
-
Data Acquisition:
-
The vaporized sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
The mass spectrum is plotted as relative intensity versus m/z.
-
Identify the molecular ion peak (M⁺) to determine the molecular weight.
-
Analyze the fragmentation pattern to gain insights into the molecular structure.
-
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a solid organic compound like 1,1'-(Azodicarbonyl)dipiperidine.
Caption: Generalized workflow for spectroscopic characterization.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1,1'-(Azodicarbonyl)-dipiperidine | 10465-81-3 [chemicalbook.com]
- 4. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) [commonorganicchemistry.com]
- 5. 1,1'-(Azodicarbonyl)dipiperidine | 10465-81-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 1,1'-(Azodicarbonyl)dipiperidine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. ADDP - Enamine [enamine.net]
- 8. This compound(10465-81-3) 1H NMR [m.chemicalbook.com]
The Stability and Storage of ADDP Reagent: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-(Azodicarbonyl)dipiperidine (ADDP) is a versatile and efficient reagent, widely employed in the Mitsunobu reaction for the synthesis of esters, ethers, and other crucial molecular entities in drug discovery and development. Its efficacy in promoting reactions with substrates that are often unreactive with other Mitsunobu reagents makes it an invaluable tool in the synthetic chemist's arsenal. However, the reactivity of ADDP also necessitates a thorough understanding of its stability and the appropriate conditions for its storage and handling to ensure its performance and safety. This technical guide provides an in-depth overview of the stability and storage of the ADDP reagent, including quantitative stability data, recommended handling procedures, and a discussion of its role in the synthesis of molecules targeting key signaling pathways.
Quantitative Stability Data
The stability of ADDP has been reported by various suppliers, with some variation in the recommended storage conditions and shelf life. The following table summarizes the available quantitative data on the stability of solid ADDP.
| Supplier | Storage Temperature (°C) | Shelf Life |
| Cayman Chemical | -20 | ≥ 4 years |
| MedChemExpress | -20 | 3 years (powder) |
| Accela Chembio Inc. | 4 | 1260 days (~3.5 years) |
| Biosynth | 10 to 25 | Not specified |
Note: The discrepancies in the reported shelf life and storage temperatures may be due to differences in the purity of the material, packaging, and the specific stability studies conducted by each supplier. For critical applications, it is recommended to refer to the certificate of analysis provided by the specific supplier or to perform in-house stability testing.
Factors Affecting Stability and Recommended Storage Conditions
Several factors can influence the stability of the ADDP reagent. Understanding and controlling these factors is crucial for maintaining the reagent's quality and reactivity over time.
-
Temperature: As indicated in the table above, lower temperatures are generally recommended for long-term storage. Storing ADDP at -20°C is a common practice to minimize thermal decomposition.[1] While some suppliers suggest storage at 4°C or even room temperature, freezing is the most conservative approach for long-term preservation.
-
Moisture: ADDP is sensitive to moisture. Hydrolysis of the azodicarbonyl group can lead to the degradation of the reagent. Therefore, it is essential to store ADDP in a dry environment. The use of desiccants is recommended, and the container should be tightly sealed to prevent the ingress of atmospheric moisture.
-
Light: While specific data on the photostability of ADDP is limited, it is a general good practice for all reactive chemical reagents to be stored in opaque containers or in the dark to prevent any potential photodegradation.
-
Air (Oxygen): The azo group in ADDP can be susceptible to oxidation. While it is a stable solid in the air, for long-term storage, it is advisable to store it under an inert atmosphere, such as nitrogen or argon, to minimize oxidative degradation.
-
Incompatible Materials: ADDP should be stored away from strong oxidizing agents, as they can react with the azo group.[2] It is also incompatible with strong acids.
Best Practices for Storage:
-
Store in a tightly sealed, opaque container.
-
For long-term storage, a temperature of -20°C is recommended.
-
Store in a dry environment, preferably in a desiccator.
-
For optimal stability, store under an inert atmosphere.
-
Keep away from incompatible materials such as strong oxidizing agents and acids.
Degradation Pathways and Products
-
Hydrolysis: In the presence of water, the carbonyl groups of ADDP can be susceptible to nucleophilic attack, leading to the cleavage of the amide bonds and the formation of piperidine and hydrazinedicarboxylate derivatives.
-
Thermal Decomposition: Azo compounds are known to be thermally labile, and decomposition can lead to the extrusion of nitrogen gas and the formation of radical species. For other azodicarboxylates like diisopropyl azodicarboxylate (DIAD), self-accelerating decomposition has been observed.[3] The thermal decomposition of ADDP could potentially lead to the formation of piperidine-derived byproducts and other complex structures.
-
Photodegradation: Exposure to light, particularly UV radiation, could potentially lead to the isomerization or cleavage of the N=N double bond in the azo group, leading to a loss of reactivity.
The lack of definitive studies on ADDP degradation highlights the need for researchers to be vigilant about its storage and handling and to consider the possibility of degradation, especially when using older batches of the reagent.
Experimental Protocols for Stability Assessment
To ensure the quality and reliability of ADDP, particularly for use in sensitive and regulated applications such as drug development, it is essential to have robust analytical methods for assessing its stability. While a specific, validated stability-indicating method for ADDP is not published, a general approach based on established principles of forced degradation studies and HPLC analysis can be outlined.
Proposed Experimental Workflow for ADDP Stability Testing
Caption: A general workflow for assessing the stability of ADDP through forced degradation studies and HPLC analysis.
Key Methodologies
1. Forced Degradation Studies:
-
Hydrolysis: ADDP solutions are exposed to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at elevated temperatures (e.g., 60-80 °C).
-
Oxidation: ADDP is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%), at room temperature or slightly elevated temperatures.
-
Thermal Degradation: Solid ADDP is exposed to dry heat at various temperatures (e.g., 60°C, 80°C, and above its melting point) for a defined period.
-
Photodegradation: Solid ADDP and its solutions are exposed to UV and visible light in a photostability chamber, following ICH Q1B guidelines.
2. Stability-Indicating HPLC Method Development:
-
A reversed-phase HPLC method is typically suitable for separating ADDP from its potential degradation products.
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.
-
Detection: ADDP has a chromophore, making UV detection a suitable choice. The detection wavelength should be selected based on the UV spectrum of ADDP to ensure maximum sensitivity.
-
Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
3. Identification of Degradation Products:
-
Techniques such as liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) can be used to identify the molecular weights of the degradation products.
-
Nuclear magnetic resonance (NMR) spectroscopy can be employed to elucidate the structures of the major degradation products after their isolation.
Role of ADDP in the Synthesis of Modulators of GPR120 and PPAR Signaling Pathways
ADDP is a key reagent in the synthesis of various biologically active molecules, including agonists for G protein-coupled receptor 120 (GPR120) and peroxisome proliferator-activated receptors (PPARs).[1][4] These receptors are important targets in drug discovery for the treatment of metabolic diseases such as type 2 diabetes and obesity.
GPR120 Signaling Pathway
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for long-chain free fatty acids. Its activation is associated with anti-inflammatory effects and improved insulin sensitivity. ADDP is used in the synthesis of GPR120 agonists, which can modulate this pathway.
Caption: GPR120 signaling pathway activated by agonists synthesized using ADDP, leading to anti-inflammatory and insulin-sensitizing effects.[5][6][7]
PPAR Signaling Pathway
PPARs are a group of nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. ADDP is utilized in the synthesis of PPAR agonists, which are used to treat metabolic disorders.
Caption: PPAR signaling pathway activated by agonists synthesized using ADDP, leading to the regulation of metabolism and inflammation.[8][9][10][11][12]
Conclusion
1,1'-(Azodicarbonyl)dipiperidine is a valuable reagent in organic synthesis, particularly for its application in the Mitsunobu reaction. To ensure its optimal performance and safety, it is crucial to adhere to proper storage and handling procedures. Storing ADDP at low temperatures, in a dry and inert atmosphere, and away from incompatible materials will help to preserve its stability and reactivity. While specific degradation pathways for ADDP are not well-documented, a proactive approach to stability testing, including forced degradation studies and the development of a stability-indicating analytical method, is highly recommended for applications in drug development and other regulated environments. The use of ADDP in the synthesis of GPR120 and PPAR agonists underscores its importance in the development of new therapeutics for metabolic diseases, further emphasizing the need for a thorough understanding of its chemical properties.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1,1'-(Azodicarbonyl)dipiperidine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. Diisopropyl azodicarboxylate: self-accelerating decomposition and explosion_Chemicalbook [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. GPR120: a critical role in adipogenesis, inflammation, and energy metabolism in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. KEGG PATHWAY: hsa03320 [genome.jp]
- 12. cusabio.com [cusabio.com]
An In-depth Technical Guide on the Reactivity of ADDP with Phosphines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of 1,1'-(Azodicarbonyl)dipiperidine (ADDP) with various phosphines. It delves into the core principles of this chemical transformation, most notably in the context of the Mitsunobu reaction, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and development.
Introduction to ADDP and its Reactivity with Phosphines
1,1'-(Azodicarbonyl)dipiperidine (ADDP) is a commercially available azo compound that, in combination with a phosphine, serves as a key reagent system for the activation of alcohols in various chemical transformations. This pairing is most prominently utilized in the Mitsunobu reaction, a versatile and widely used method for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, azides, and more.
The ADDP/phosphine system offers distinct advantages over the more traditional diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) reagents, particularly when dealing with substrates of lower acidity (pKa > 11).[1][2] The betaine intermediate formed from ADDP is a stronger base, enabling the deprotonation of less acidic pronucleophiles.[3] This expanded substrate scope makes ADDP a valuable tool in complex molecule synthesis.
The general reaction proceeds via the activation of an alcohol by the ADDP/phosphine complex, forming an alkoxyphosphonium salt. This intermediate then undergoes nucleophilic attack (SN2), resulting in the desired product with inversion of stereochemistry at the alcohol carbon. The choice of phosphine can influence the reaction's efficiency, with more nucleophilic phosphines like tributylphosphine or trimethylphosphine often being employed.[4]
Reaction Mechanism and Kinetics
The reaction between ADDP and a phosphine, typically triphenylphosphine (PPh₃), is the initial and crucial step in the Mitsunobu reaction sequence. A kinetic study of the reaction between ADDP and various p-substituted triphenylphosphines has shed light on the mechanism.[5] The reaction proceeds through the formation of a phosphonium cation radical (Ph₃P•+) and an azo anion radical (⁻N-(N)⁻).[5] This initial electron transfer from the phosphorus atom to the nitrogen atom of the azo group is a key step.
The rate of this reaction is influenced by the electronic properties of the substituents on the triphenylphosphine. Electron-donating groups on the phenyl rings increase the reaction rate, while electron-withdrawing groups decrease it.[5] This is consistent with a mechanism where a positive charge develops on the phosphorus atom in the transition state.
Quantitative Data Summary
The following tables summarize quantitative data from key applications of the ADDP/phosphine system.
Synthesis of Pyridine Ether PPAR Agonists[1]
Reaction Conditions: Pyridinol (0.5 mmol), Alcohol (0.55 mmol), Polymer-supported Triphenylphosphine (PS-PPh₃, 0.75 mmol), ADDP (0.75 mmol), THF (5.5 mL), room temperature.
| Entry | Pyridinol | Alcohol | Product | Yield (%) |
| 1 | 2-Hydroxypyridine | 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol | 2-(2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy)pyridine | 95 |
| 2 | 2-Hydroxy-6-methylpyridine | 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol | 2-methyl-6-(2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy)pyridine | 92 |
| 3 | 2-Hydroxy-5-nitropyridine | 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol | 5-nitro-2-(2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy)pyridine | 88 |
Conversion of α-Hydroxy Esters to α-Azido Esters
Reaction Conditions: α-Hydroxy ester (1 equiv), HN₃ (2 equiv), PMe₃ (2 equiv), ADDP (2.2 equiv), THF, 0-25 °C, 24-30 h.
| Entry | α-Hydroxy Ester | Product (α-Azido Ester) | Yield (%) |
| 1 | Ethyl 2-hydroxy-2-phenylpropanoate | Ethyl 2-azido-2-phenylpropanoate | 99 |
| 2 | Methyl 2-hydroxy-2-phenylpropanoate | Methyl 2-azido-2-phenylpropanoate | 98 |
| 3 | Benzyl 2-hydroxy-2-phenylpropanoate | Benzyl 2-azido-2-phenylpropanoate | 97 |
Experimental Protocols
General Protocol for the Synthesis of Pyridine Ether PPAR Agonists[1]
-
To a solution of the pyridinol (0.5 mmol) and the alcohol (0.55 mmol) in anhydrous tetrahydrofuran (THF, 5.5 mL) is added polymer-supported triphenylphosphine (PS-PPh₃, 0.75 mmol).
-
1,1'-(Azodicarbonyl)dipiperidine (ADDP, 0.75 mmol) is then added in one portion.
-
The resulting mixture is stirred at room temperature for 16-24 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), the resin is removed by filtration and washed with THF.
-
The combined filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired pyridine ether.
General Protocol for the Conversion of α-Hydroxy Esters to α-Azido Esters
-
To a solution of the α-hydroxy ester (1.0 equiv) and ADDP (2.2 equiv) in anhydrous THF is cooled to 0 °C.
-
A solution of hydrazoic acid (HN₃) in toluene (2.0 equiv) is added dropwise.
-
A solution of trimethylphosphine (PMe₃) in THF (2.0 equiv) is then added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 24-30 hours.
-
The reaction is quenched by the addition of water.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to give the corresponding α-azido ester.
Conclusion
The combination of ADDP with various phosphines provides a robust and versatile system for the activation of alcohols in a range of chemical transformations, most notably the Mitsunobu reaction. Its ability to accommodate less acidic nucleophiles expands its utility beyond that of traditional DEAD/phosphine systems. This guide has provided a detailed overview of the reactivity, mechanism, quantitative data, and experimental protocols associated with the ADDP/phosphine system, offering a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. The provided workflows and data tables serve as a practical starting point for the application of this powerful synthetic tool.
References
- 1. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu_reaction [chemeurope.com]
- 4. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mitsunobu Reaction with 1,1'-(Azodicarbonyl)dipiperidine (ADDP)
Audience: Researchers, scientists, and drug development professionals.
The Mitsunobu reaction is a cornerstone of modern organic synthesis, renowned for its ability to facilitate the stereospecific conversion of primary and secondary alcohols to a wide array of functional groups.[1][2] This redox condensation reaction typically involves an alcohol, an acidic pronucleophile (pKa typically < 15), a phosphine (commonly triphenylphosphine, PPh₃), and an azodicarboxylate.[1][2] While diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are the conventional reagents, their application is often limited by the pKa of the nucleophile.[3][4][5] This guide focuses on the principles and applications of 1,1'-(azodicarbonyl)dipiperidine (ADDP), a powerful alternative that overcomes many limitations of traditional Mitsunobu reagents.
Core Principles and Mechanism
The efficacy of the Mitsunobu reaction hinges on the in-situ activation of an alcohol by a combination of a phosphine and an azodicarboxylate. The reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, consistent with an Sₙ2-type mechanism.[2]
The primary drawback of the DEAD-PPh₃ system is its failure with weakly acidic pronucleophiles (pKa > 11).[3][5] In such cases, the generated hydrazo anion intermediate is not basic enough to deprotonate the pronucleophile. Consequently, this anion can attack the alkoxyphosphonium intermediate, leading to the formation of undesired alkylated hydrazine by-products.[3][4]
ADDP was developed to address this limitation. Replacing the electron-withdrawing alkoxy groups of DEAD with electron-donating piperidinyl groups enhances the basicity of the corresponding hydrazo anion intermediate.[3][4] This increased basicity allows for the efficient deprotonation of a broader range of less acidic pronucleophiles, thereby expanding the scope of the Mitsunobu reaction.[2][3][4]
The general mechanism using ADDP is illustrated below:
-
Betaine Formation: The phosphine initiates a nucleophilic attack on the ADDP (1) to form a betaine intermediate (2).
-
Proton Transfer: The highly basic betaine rapidly deprotonates the acidic pronucleophile (HX) to form an ion pair (3).
-
Alkoxyphosphonium Salt Formation: The alcohol (R-OH) is deprotonated by the anion of the ion pair, which then attacks the activated phosphonium species to form the key alkoxyphosphonium salt intermediate (4).
-
Sₙ2 Displacement: The conjugate base of the pronucleophile (X⁻) performs an Sₙ2 displacement on the alkoxyphosphonium salt, yielding the desired product (R-X) with inverted stereochemistry, along with triphenylphosphine oxide (TPPO) and the dipiperidide of hydrazodicarboxylic acid (5).
Caption: General mechanism of the Mitsunobu reaction using ADDP.
Logical Workflow: Reagent Selection
The choice between DEAD and ADDP is primarily dictated by the acidity of the pronucleophile. The following workflow provides a decision-making framework for selecting the appropriate azodicarboxylate.
Caption: Decision workflow for choosing between DEAD and ADDP.
Quantitative Data
The combination of ADDP with a phosphine, such as polymer-supported triphenylphosphine (PS-PPh₃) or N-heterocyclic phosphine-butane (NHP-butane, P-8), has proven effective for a variety of substrates, delivering high yields where traditional methods fail.[3][4][6]
Table 1: Modified Mitsunobu Coupling of Pyridinol with Various Primary Alcohols [3][4] Conditions: 0.5 mmol pyridinol, 0.55 mmol alcohol, 0.75 mmol PS-PPh₃, 0.75 mmol ADDP in 5.5 mL THF.
| Entry | Alcohol Substrate | Product | Yield (%) |
| 1 | 2-(5-methyl-2-phenyloxazol-4-yl)ethanol | 4-(2-((5-methyl-2-(pyridin-2-yloxy)phenyl)oxazol-4-yl)ethyl)pyridine | 81 |
| 2 | 2-(Thiazol-2-yl)ethanol | 2-((2-(Thiazol-2-yl)ethoxy)methyl)pyridine | 78 |
| 3 | 2-(Pyrazol-1-yl)ethanol | 2-((2-(Pyrazol-1-yl)ethoxy)methyl)pyridine | 80 |
| 4 | 3-Phenylpropan-1-ol | 2-((3-Phenylpropoxy)methyl)pyridine | 83 |
| 5 | 4-Phenylbutan-1-ol | 2-((4-Phenylbutoxy)methyl)pyridine | 71 |
| 6 | Cyclohexylmethanol | 2-((Cyclohexylmethoxy)methyl)pyridine | 81 |
| 7 | 2-Phenoxyethanol | 2-((2-Phenoxyethoxy)methyl)pyridine | 79 |
| 8 | 3-Phenoxypropan-1-ol | 2-((3-Phenoxypropoxy)methyl)pyridine | 85 |
Table 2: Mitsunobu Reaction with NHP-Butane (P-8) and ADDP [6] Conditions: Alcohol (0.1 mmol), Nucleophile (1.5 equiv), P-8 (1.5 equiv), and ADDP (1.2 equiv) in DCE at 40 °C for 24–36 h.
| Entry | Alcohol Substrate | Nucleophile | Product Type | Yield (%) |
| 1 | Benzyl alcohol | Morpholine | C-N Bond | >99 (92) |
| 2 | Cinnamyl alcohol | Piperazine | Allylamine | 79 |
| 3 | 2,2-Diphenylethanol | 1-(2-methoxyphenyl)piperazine | C-N Bond | 86 |
| 4 | (R)-1-Phenylethanol | Morpholine | C-N Bond (sec-alcohol) | 82 |
| 5 | 3-Phenylpropan-1-ol | 1-Phenylpiperazine | C-N Bond (aliphatic) | 73 |
| 6 | Benzyl alcohol | Benzoic acid | Ester | 93 |
| 7 | Benzyl alcohol | Phenol | Ether | 66 |
| 8 | Benzyl alcohol | Thiophenol | Thioether | 43 |
Experimental Protocols
Below are generalized experimental protocols based on successful literature procedures for the Mitsunobu reaction using ADDP.
Protocol 1: General Procedure using Polymer-Supported PPh₃[4]
This protocol is advantageous for simplified purification, as the polymer-supported phosphine oxide can be removed by filtration.
Reagents and Materials:
-
Alcohol (1.0 equiv)
-
Pyridinol or other acidic pronucleophile (1.1 equiv)
-
Polymer-supported triphenylphosphine (PS-PPh₃) (1.5 equiv)
-
1,1'-(Azodicarbonyl)dipiperidine (ADDP) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of the alcohol (e.g., 0.5 mmol) and the pronucleophile (e.g., 0.55 mmol) in anhydrous THF (5.5 mL) under an inert atmosphere (e.g., nitrogen or argon), add PS-PPh₃ (0.75 mmol).
-
Add ADDP (0.75 mmol) portion-wise to the suspension at room temperature.
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the polymer-supported phosphine oxide and wash the resin with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Protocol 2: General Procedure using N-Heterocyclic Phosphine (NHP)[6]
This protocol is highly effective for coupling with challenging nucleophiles, including basic amines.
Reagents and Materials:
-
Alcohol (1.0 equiv)
-
Nucleophile (e.g., amine, acid) (1.5 equiv)
-
2-Butyl-1,3-diphenyl-1,3,2-diazaphospholidine (P-8, NHP-butane) (1.5 equiv)
-
1,1'-(Azodicarbonyl)dipiperidine (ADDP) (1.2 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE)
Procedure:
-
In a vial equipped with a PTFE-lined cap, combine the alcohol (0.1 mmol), the nucleophile (0.15 mmol), P-8 (0.15 mmol), and ADDP (0.12 mmol).
-
Add anhydrous DCE (0.5 mL) to the mixture under an inert atmosphere.
-
Seal the vial and stir the mixture at 40 °C for 24-48 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to isolate the final product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Stereochemical Inversion of Alcohols using ADDP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereochemical configuration of chiral alcohols is a critical determinant of biological activity in many pharmaceutical compounds.[1][2][3] The ability to selectively invert the stereochemistry at a specific chiral center is a powerful tool in drug discovery and development, enabling the synthesis of enantiomerically pure compounds and the exploration of structure-activity relationships (SAR).[3] The Mitsunobu reaction is a cornerstone of synthetic organic chemistry for achieving this transformation, proceeding via a bimolecular nucleophilic substitution (SN2) mechanism that results in a predictable inversion of stereochemistry.[4][5][6]
While diethyl azodicarboxylate (DEAD) has traditionally been the reagent of choice in the Mitsunobu reaction, its application can be limited, particularly with weakly acidic nucleophiles (pKa > 11) or sterically hindered alcohols, often resulting in low yields or reaction failure.[7][8] 1,1'-(Azodicarbonyl)dipiperidine (ADDP) has emerged as a highly effective alternative, overcoming many of the limitations of DEAD. The enhanced basicity of the betaine intermediate formed with ADDP facilitates the deprotonation of a wider range of nucleophiles, expanding the scope and utility of the Mitsunobu reaction for stereochemical inversion.[7][8][9]
These application notes provide a comprehensive overview of the use of ADDP for the inversion of stereochemistry in alcohols, including detailed reaction protocols, a comparison with DEAD, and applications in the synthesis of complex molecules.
Advantages of ADDP in the Mitsunobu Reaction
The primary advantage of ADDP over DEAD lies in the increased basicity of the corresponding betaine intermediate formed upon reaction with a phosphine. This enhanced basicity allows for the efficient deprotonation of less acidic pronucleophiles, which are often problematic when using DEAD.[7][8]
Key Advantages:
-
Broader Substrate Scope: Enables the use of weakly acidic nucleophiles such as phenols, pyridinols, and some nitrogen heterocycles.[7][8]
-
Improved Yields: Often provides higher yields, especially with challenging substrates where DEAD is inefficient.[7]
-
Reduced Byproduct Formation: Minimizes the formation of undesired side products that can arise from the reaction of the hydrazo anion with the activated alcohol, a common issue with DEAD when using weakly acidic nucleophiles.[7]
-
Milder Reaction Conditions: The reaction often proceeds efficiently at room temperature.[10]
Reaction Mechanism and Stereochemistry
The Mitsunobu reaction using ADDP follows the generally accepted mechanism involving the formation of an alkoxyphosphonium salt, which is then displaced by a nucleophile in an SN2 fashion. This backside attack by the nucleophile leads to a clean inversion of the stereochemical configuration at the carbon atom bearing the hydroxyl group.[4][6]
Figure 1. Generalized mechanism of the Mitsunobu reaction using ADDP, illustrating the key intermediates and the stereochemical inversion step.
Data Presentation: Comparison of ADDP and DEAD
The following table summarizes the comparative efficacy of ADDP and DEAD in the Mitsunobu reaction for the synthesis of pyridine ethers. The data clearly demonstrates the superior performance of ADDP in this system, where the pyridinol nucleophile is weakly acidic.
| Entry | Azodicarboxylate | Phosphine | Solvent | Time (h) | Yield (%) | Reference |
| 1 | DEAD | PS-PPh₃ | THF | 16 | 54 | [7] |
| 2 | ADDP | PS-PPh₃ | THF | 16 | 81 | [7] |
| PS-PPh₃ : Polymer-supported triphenylphosphine |
Experimental Protocols
The following are detailed protocols for the stereochemical inversion of alcohols using ADDP. These protocols are intended as a general guide and may require optimization for specific substrates.
Protocol 1: General Procedure for the Inversion of a Secondary Alcohol with a Carboxylic Acid Nucleophile
This protocol is adapted from established procedures for the Mitsunobu reaction and is suitable for a wide range of secondary alcohols.[9]
Materials:
-
Chiral secondary alcohol
-
Carboxylic acid (e.g., 4-nitrobenzoic acid for sterically hindered alcohols)
-
1,1'-(Azodicarbonyl)dipiperidine (ADDP)
-
Triphenylphosphine (PPh₃) or Tributylphosphine (n-Bu₃P)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂))
-
Standard laboratory glassware, stirring equipment, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation: To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral secondary alcohol (1.0 eq.), the carboxylic acid (1.2-1.5 eq.), and the phosphine (1.2-1.5 eq.).
-
Dissolution: Add the anhydrous solvent to dissolve the reagents completely.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of ADDP: Slowly add a solution of ADDP (1.2-1.5 eq.) in the same anhydrous solvent to the cooled reaction mixture. The addition should be done portion-wise or via a syringe pump to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the inverted ester.
-
Hydrolysis (Optional): To obtain the inverted alcohol, the purified ester can be hydrolyzed using standard conditions (e.g., lithium hydroxide in THF/water or potassium carbonate in methanol).
Protocol 2: Inversion of a Chiral Tertiary α-Hydroxy Ester using ADDP and Trimethylphosphine
This protocol is specifically for the challenging inversion of sterically hindered tertiary alcohols, as demonstrated in the synthesis of α,α-disubstituted amino acids.[10]
Materials:
-
Chiral tertiary α-hydroxy ester
-
Hydrazoic acid (HN₃) solution in a suitable solvent
-
1,1'-(Azodicarbonyl)dipiperidine (ADDP)
-
Trimethylphosphine (PMe₃)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation: In a well-ventilated fume hood, to a solution of the chiral tertiary α-hydroxy ester (1.0 eq.) in anhydrous THF, add ADDP (2.0 eq.) and a solution of HN₃ (2.0 eq.).
-
Addition of Phosphine: Cool the mixture to 0 °C and slowly add PMe₃ (2.0 eq.).
-
Reaction: Allow the reaction to stir at room temperature for 24 hours.
-
Workup and Purification: Follow the general workup and purification procedures outlined in Protocol 1 to isolate the α-azido ester with inverted stereochemistry.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the inversion of a chiral alcohol using ADDP, followed by the optional hydrolysis to the inverted alcohol.
Figure 2. A generalized experimental workflow for the ADDP-mediated stereochemical inversion of an alcohol.
Applications in Drug Development
The precise control of stereochemistry is paramount in the development of safe and effective pharmaceuticals.[1][2] Enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1] The ADDP-mediated Mitsunobu reaction provides a reliable and versatile method for accessing specific stereoisomers of drug candidates and their intermediates. This is crucial for:
-
SAR Studies: Synthesizing and evaluating the biological activity of different enantiomers to identify the eutomer (the more active enantiomer).[3]
-
Lead Optimization: Modifying the stereochemistry of a lead compound to improve its potency, selectivity, and pharmacokinetic properties.[2]
-
Process Development: Establishing robust and scalable synthetic routes to enantiomerically pure active pharmaceutical ingredients (APIs).
The successful application of ADDP in the synthesis of complex molecules, such as precursors to PPAR agonists and α,α-disubstituted amino acids, highlights its importance in the modern synthetic chemist's toolkit for drug development.[7][10]
Conclusion
1,1'-(Azodicarbonyl)dipiperidine (ADDP) is a superior alternative to DEAD for the Mitsunobu reaction in cases involving weakly acidic nucleophiles and sterically demanding alcohols. Its use allows for a broader substrate scope, higher yields, and cleaner reactions, making it an invaluable tool for the stereochemical inversion of alcohols. The protocols and data presented in these application notes provide a practical guide for researchers in academia and industry to effectively implement this powerful synthetic methodology in their work, particularly in the context of drug discovery and development where precise control of stereochemistry is essential.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atlanchimpharma.com [atlanchimpharma.com]
- 7. Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Mitsunobu approach to the synthesis of optically active α,α-disubstituted amino acids - Lookchem [lookchem.com]
Applications of 1,1'-(Azodicarbonyl)dipiperidine (ADDP) in the Synthesis of Natural Products and Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-(Azodicarbonyl)dipiperidine (ADDP) is a versatile reagent, most notably utilized as a superior alternative to diethyl azodicarboxylate (DEAD) in the Mitsunobu reaction. Its application is particularly advantageous in the synthesis of complex molecules, including natural product precursors and pharmacologically active agents. ADDP is especially effective for reactions involving nucleophiles with high pKa values, where the conventional DEAD-triphenylphosphine (PPh₃) system often fails or provides low yields.[1][2] This document provides detailed application notes and experimental protocols for the use of ADDP in key synthetic transformations relevant to natural product synthesis and drug discovery.
Core Applications of ADDP
The primary application of ADDP in the context of natural product and bioactive molecule synthesis is the Mitsunobu reaction. This reaction facilitates the stereospecific conversion of primary and secondary alcohols to a variety of functional groups with inversion of configuration. Key transformations include:
-
Esterification: Coupling of alcohols with carboxylic acids.
-
Etherification: Formation of ethers from alcohols and phenols.[3]
-
Azidation: Conversion of alcohols to azides, which are precursors to amines.[4]
-
Alkylation of Imides and other N-H acidic compounds.
The enhanced basicity of the betaine intermediate formed from ADDP and a phosphine allows for the deprotonation of less acidic nucleophiles, thereby broadening the scope of the Mitsunobu reaction.[3]
Application in the Synthesis of Chiral α,α-Disubstituted Amino Acids
A significant application of ADDP is in the synthesis of optically active α,α-disubstituted amino acids, which are crucial components of many pharmaceuticals and peptidomimetics.[4][5] The Mitsunobu reaction employing ADDP provides an efficient method for the conversion of chiral tertiary α-hydroxy esters to α-azido esters with complete inversion of configuration.[4] Subsequent reduction of the azide yields the desired amino acid.
Quantitative Data Summary
The following table summarizes the results for the conversion of various chiral tertiary α-hydroxy esters to α-azido esters using an ADDP-mediated Mitsunobu reaction.[4]
| Entry | α-Hydroxy Ester Substrate | Product (α-Azido Ester) Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | Methyl 2-hydroxy-2-methylbutanoate | 95 | >99 |
| 2 | Methyl 2-hydroxy-2-phenylpropanoate | 92 | >99 |
| 3 | Ethyl 1-hydroxycyclohexanecarboxylate | 98 | >99 |
| 4 | Methyl 2-hydroxy-2,3-dimethylbutanoate | 85 | >99 |
Data extracted from Green, J. E., et al. (2009). Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids. Organic Letters, 11(4), 807–810.[4]
Experimental Protocol: Synthesis of α-Azido Esters
This protocol is adapted from the work of Green, et al. (2009).[4]
Materials:
-
Chiral tertiary α-hydroxy ester (1.0 equiv)
-
1,1'-(Azodicarbonyl)dipiperidine (ADDP) (1.5 equiv)
-
Trimethylphosphine (PMe₃), 1.0 M in THF (1.5 equiv)
-
Hydrazoic acid (HN₃), ~2 M in toluene (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chiral tertiary α-hydroxy ester (1.0 equiv) and dissolve in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the solution of hydrazoic acid in toluene (3.0 equiv) to the reaction mixture.
-
In a separate flask, dissolve ADDP (1.5 equiv) in anhydrous THF.
-
Add the ADDP solution to the reaction mixture, followed by the dropwise addition of trimethylphosphine solution (1.5 equiv).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure α-azido ester.
Application in the Synthesis of Pyridine Ether PPAR Agonists
ADDP, in combination with polymer-supported triphenylphosphine (PS-PPh₃), provides an efficient and high-yielding protocol for the synthesis of pyridine ether Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[3] This method is amenable to parallel synthesis and simplifies purification by avoiding the difficult removal of triphenylphosphine oxide.[3]
Quantitative Data Summary
The following table presents the yields for the synthesis of various pyridine ethers via an ADDP/PS-PPh₃-mediated Mitsunobu reaction.[3]
| Entry | Pyridinol Substrate | Alcohol Substrate | Product Yield (%) |
| 1 | 2-Hydroxypyridine | 2-(5-Methyl-2-phenyloxazol-4-yl)ethanol | 95 |
| 2 | 2-Hydroxypyridine | 2-(Thiazol-2-yl)ethanol | 88 |
| 3 | 2-Hydroxypyridine | 2-(Pyrazol-1-yl)ethanol | 92 |
| 4 | 2-Chloro-3-hydroxypyridine | 2-(5-Methyl-2-phenyloxazol-4-yl)ethanol | 90 |
Data extracted from Humphries, P. S., et al. (2006). ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry, 2, 21.[3]
Experimental Protocol: Synthesis of Pyridine Ethers
This protocol is a general procedure based on the work of Humphries, et al. (2006).[3]
Materials:
-
Pyridinol (1.0 equiv)
-
Alcohol (1.1 equiv)
-
Polymer-supported triphenylphosphine (PS-PPh₃) (1.5 equiv)
-
1,1'-(Azodicarbonyl)dipiperidine (ADDP) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a reaction vessel, add the pyridinol (1.0 equiv), alcohol (1.1 equiv), and PS-PPh₃ (1.5 equiv).
-
Add anhydrous THF to the mixture.
-
Add ADDP (1.5 equiv) to the suspension.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the polymer-supported phosphine oxide.
-
Wash the resin with THF.
-
Concentrate the combined filtrate and washings under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization to yield the desired pyridine ether.
Visualizing the Workflow
General Experimental Workflow for ADDP-Mediated Mitsunobu Reaction
Caption: General workflow for an ADDP-mediated Mitsunobu reaction.
Signaling Pathway: The Mitsunobu Reaction Mechanism
Caption: Simplified mechanism of the ADDP-mediated Mitsunobu reaction.
Conclusion
The use of 1,1'-(Azodicarbonyl)dipiperidine (ADDP) in the Mitsunobu reaction represents a significant advancement in synthetic organic chemistry, particularly for the synthesis of complex natural products and their analogs. The protocols and data presented herein demonstrate the utility of ADDP for achieving high yields and stereoselectivity in challenging transformations. These methods are valuable tools for researchers in drug discovery and development, enabling the efficient synthesis of novel and diverse molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) [commonorganicchemistry.com]
- 3. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids [organic-chemistry.org]
- 5. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes: 1,1'-(Azodicarbonyl)dipiperidine (ADDP) in Peptide Synthesis
Introduction
1,1'-(Azodicarbonyl)dipiperidine (ADDP) is a versatile reagent primarily utilized in Mitsunobu reactions for the formation of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.[1][2] In the field of peptide synthesis and medicinal chemistry, the ADDP/phosphine combination serves as a highly effective system for the condensation of alcohols with acidic components, including carboxylic acids (esterification) and N-protected amino acids or peptides (amide bond formation).[2][3] This reagent system is particularly advantageous for reactions involving substrates that perform poorly with traditional Mitsunobu reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), especially when the acidic component has a higher pKa (pKa > 11).[4][5]
A significant operational advantage of ADDP is the nature of its byproduct, 1,1'-(hydrazinodicarbonyl)dipiperidine. This reduced form is sparingly soluble in common organic solvents and can be conveniently removed from the reaction mixture by simple filtration, thus simplifying the purification process.[4]
Key Applications in Peptide Synthesis
-
Esterification of N-Protected Amino Acids: ADDP is used for the preparation of amino acid esters, which are crucial intermediates in solution-phase peptide synthesis and for creating C-terminally modified peptides.
-
Peptide Bond Formation: The ADDP/phosphine system can be employed to form amide bonds between an N-protected amino acid and the N-terminus of a peptide ester. This is especially useful for coupling sterically hindered amino acids or for fragment condensation strategies.
-
Synthesis of α,α-Disubstituted Amino Acids: The reagent has been successfully used in the synthesis of optically active α,α-disubstituted amino acids, which are valuable for creating peptides with constrained conformations and enhanced stability.[6]
-
Glycosylation of Amino Acids: ADDP facilitates the Mitsunobu glycosylation of amino acid residues, enabling the synthesis of glycopeptides, which are important in studying protein function and developing therapeutics.[1]
-
Inversion of Stereochemistry: It is an effective reagent for the Mitsunobu inversion of chiral secondary alcohols, a reaction that can be applied to hydroxy amino acid derivatives to access non-natural stereoisomers.[1][6]
Quantitative Data Summary
The efficiency of ADDP in Mitsunobu-type reactions is often compared with other azodicarboxylates like DEAD. The choice of phosphine reagent also plays a critical role.
Table 1: Comparison of Azodicarboxylates in a Mitsunobu Reaction
| Azodicarboxylate | Phosphine | Substrate (Alcohol) | Substrate (Nucleophile) | Yield (%) | Reference/Notes |
| ADDP | PPh₃ | Pyridinol derivative | Alkyl alcohol | High | Modified protocol that eliminates by-products.[4] |
| DEAD | PS-PPh₃ | Pyridinol derivative | Alkyl alcohol | 54% | Reaction incomplete, significant by-product formation.[4] |
| ADDP | PMe₃ | Chiral tertiary α-hydroxy ester | Hydrazoic Acid (HN₃) | >95% | Complete inversion of configuration was achieved.[6] |
| ADDP | PBu₃ | Various Alcohols | Phthalimide | 75-95% | General conditions for Gabriel amine synthesis. |
PS-PPh₃: Polymer-supported triphenylphosphine PMe₃: Trimethylphosphine PBu₃: Tributylphosphine
Reaction Mechanism and Workflow
The core of the ADDP's utility lies in the Mitsunobu reaction mechanism. The process involves the activation of an alcohol by the ADDP/phosphine reagent pair to facilitate nucleophilic attack by an acidic component.
Caption: Mitsunobu reaction mechanism using ADDP/PPh₃ for peptide coupling.
The general workflow for a peptide coupling experiment using ADDP is outlined below.
Caption: General workflow for ADDP-mediated peptide coupling.
Experimental Protocols
Protocol 1: Esterification of an N-Fmoc Protected Amino Acid
This protocol describes the general procedure for the esterification of an N-terminally protected amino acid with benzyl alcohol.
Materials:
-
N-Fmoc-Amino Acid (e.g., Fmoc-Ala-OH) (1.0 eq)
-
Benzyl Alcohol (1.2 eq)
-
1,1'-(Azodicarbonyl)dipiperidine (ADDP) (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate, Hexanes, Saturated NaHCO₃ solution, Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the N-Fmoc-Amino Acid (1.0 eq) and anhydrous THF (approx. 0.1 M solution).
-
Add benzyl alcohol (1.2 eq) followed by triphenylphosphine (1.5 eq).
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add ADDP (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly. The characteristic yellow color of ADDP should dissipate.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, the white precipitate of the reduced byproduct, 1,1'-(hydrazinodicarbonyl)dipiperidine, is removed by vacuum filtration.
-
Rinse the precipitate with a small amount of cold THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., using a hexanes/ethyl acetate gradient) to yield the pure amino acid ester.
Protocol 2: Dipeptide Formation via ADDP/PPh₃ Coupling
This protocol outlines the coupling of an N-protected amino acid to an amino acid ester.
Materials:
-
N-Boc-Amino Acid (e.g., Boc-Phe-OH) (1.0 eq)
-
Amino Acid Methyl Ester Hydrochloride (e.g., H-Gly-OMe·HCl) (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.1 eq, for free-basing the ester)
-
1,1'-(Azodicarbonyl)dipiperidine (ADDP) (1.3 eq)
-
Tributylphosphine (PBu₃) (1.3 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Suspend the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Add DIPEA (1.1 eq) and stir for 10 minutes at room temperature to form the free base.
-
Add the N-Boc-Amino Acid (1.0 eq) to the solution.
-
Cool the mixture to 0 °C.
-
Add tributylphosphine (1.3 eq) dropwise. Tributylphosphine is often used with ADDP as it is a more nucleophilic phosphine.[5]
-
Slowly add ADDP (1.3 eq) in small portions.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.
-
Filter the reaction mixture to remove the precipitated byproduct.
-
Wash the organic filtrate with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting crude dipeptide by flash chromatography to obtain the desired product.
References
- 1. 1,1'-(Azodicarbonyl)dipiperidine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) [commonorganicchemistry.com]
- 6. Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids [organic-chemistry.org]
Application Notes and Protocols for the Mitsunobu Reaction Utilizing ADDP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide array of functional groups, including esters, ethers, and azides, with a characteristic inversion of stereochemistry.[1] The classical reaction employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2] However, the scope of the traditional Mitsunobu reaction can be limited when employing nucleophiles of low acidity (pKa > 11).[2][3]
To address this limitation, alternative azodicarboxylates have been developed. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) is a highly effective reagent for Mitsunobu reactions involving weakly acidic pronucleophiles.[3][4] The betaine intermediate formed from ADDP is a stronger base than that formed from DEAD, facilitating the deprotonation of a broader range of substrates.[2] This application note provides a detailed experimental protocol for conducting a Mitsunobu reaction using ADDP, often in conjunction with polymer-supported triphenylphosphine (PS-PPh₃) to simplify purification.[5][6]
Experimental Workflow
The general workflow for a Mitsunobu reaction using ADDP and a polymer-supported phosphine is designed for efficiency and simplified purification, avoiding the need for extensive chromatography to remove reaction by-products.
Caption: General experimental workflow for the Mitsunobu reaction using ADDP and PS-PPh₃.
Data Presentation: Synthesis of Pyridine Ethers
The combination of ADDP and polymer-supported triphenylphosphine (PS-PPh₃) has been shown to be highly effective for the synthesis of pyridine ethers, which are of interest as Peroxisome Proliferator-Activated Receptor (PPAR) agonists.[5] The following data, adapted from Humphries et al., illustrates the efficiency of this protocol with various primary alcohols and pyridinols.[5]
Table 1: Modified Mitsunobu Coupling of Pyridinol with Various Primary Alcohols
| Entry | Alcohol Substrate | Product | Yield (%) |
| 1 | 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol | Pyridine Ether | 81 |
| 2 | 2-(5-methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl)ethanol | Pyridine Ether | 88 |
| 3 | 2-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)ethanol | Pyridine Ether | 91 |
| 4 | (5-methyl-2-phenyl-1,3-thiazol-4-yl)methanol | Pyridine Ether | 85 |
| 5 | (3-(4-fluorophenyl)-1H-pyrazol-5-yl)methanol | Pyridine Ether | 89 |
Reactions were run with 0.5 mmol pyridinol, 0.55 mmol alcohol, 0.75 mmol PS-PPh₃, and 0.75 mmol ADDP in 5.5 mL THF for 16 hours at room temperature.[5]
Table 2: Modified Mitsunobu Coupling of a Constant Alcohol with Various Pyridinols
| Entry | Pyridinol Substrate | Product | Yield (%) |
| 1 | 2-chloropyridin-3-ol | Pyridine Ether | 86 |
| 2 | 2-bromopyridin-3-ol | Pyridine Ether | 95 |
| 3 | 2-cyanopyridin-3-ol | Pyridine Ether | 84 |
| 4 | 2-ethoxypyridin-3-ol | Pyridine Ether | 78 |
Reactions were run with 0.5 mmol pyridinol, 0.55 mmol 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol, 0.75 mmol PS-PPh₃, and 0.75 mmol ADDP in 5.5 mL THF for 16 hours at room temperature.[5]
Experimental Protocols
This section provides a detailed, generalized protocol for the Mitsunobu reaction using ADDP and polymer-supported triphenylphosphine (PS-PPh₃). This method is particularly advantageous as it simplifies product purification by eliminating the need for chromatography to remove phosphine-related by-products.[5][6]
Materials and Reagents
-
Alcohol: Primary or secondary alcohol (1.0 eq.)
-
Pronucleophile: e.g., Phenol, carboxylic acid, imide (1.1 eq.)
-
1,1'-(Azodicarbonyl)dipiperidine (ADDP): (1.5 eq.)
-
Polymer-supported triphenylphosphine (PS-PPh₃): Loading: ~3 mmol/g (1.5 eq.)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
-
Syringes and needles
-
Filtration apparatus (e.g., Büchner funnel or fritted glass filter)
-
Rotary evaporator
General Step-by-Step Procedure
-
Reaction Setup:
-
Addition of Reagents:
-
Reaction:
-
Seal the flask and stir the resulting suspension at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 16 hours.[5]
-
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture to remove the polymer-supported phosphine oxide and the reduced ADDP by-product (1,1'-hydrazonyldicarbonyl)dipiperidine.
-
Wash the resin on the filter with a small amount of the reaction solvent (e.g., THF or DCM).
-
Combine the filtrate and the washings.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator.
-
-
Product Isolation:
-
The resulting crude product is often of high purity due to the use of the polymer-supported reagent.[5]
-
If necessary, further purification can be achieved by flash column chromatography, crystallization, or distillation.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
ADDP, like other azodicarboxylates, should be handled with care. While more stable than DEAD, avoid heating and friction.[7]
-
Phosphines are air-sensitive and should be handled under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) [commonorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
Application Notes: The ADDP/Tributylphosphine Reagent System in Modern Organic Synthesis
The combination of 1,1'-(azodicarbonyl)dipiperidine (ADDP) and tributylphosphine (TBP) constitutes a powerful reagent system, primarily utilized as a modification of the classic Mitsunobu reaction.[1] This system offers significant advantages over the traditional triphenylphosphine (TPP) and diethyl azodicarbonyl (DEAD) or diisopropyl azodicarboxylate (DIAD) pairing, expanding the scope and efficiency of this versatile C-O, C-S, C-N, and C-C bond-forming reaction.[2]
The primary advantage of the ADDP/TBP system lies in its ability to facilitate reactions with weakly acidic nucleophiles.[1][3] Standard Mitsunobu conditions using DEAD are generally effective for pronucleophiles with a pKa lower than 11.[3] For less acidic substrates, such as certain phenols or nitrogen heterocycles, the reaction often fails or produces significant byproducts.[1] This is because the betaine intermediate formed from DEAD and TPP is not basic enough to efficiently deprotonate the pronucleophile.[1][4] ADDP, with its electron-donating piperidine rings, forms a more basic intermediate upon reaction with a phosphine, thereby broadening the scope of the Mitsunobu reaction to include these challenging substrates.[1][5]
Tributylphosphine is often paired with ADDP as it is a more nucleophilic and basic phosphine compared to triphenylphosphine, further enhancing the reactivity of the system.[3][5] This combination has proven effective in a range of synthetic applications, including the formation of ethers, esters, azides, and other functional groups, often with high yields and stereochemical inversion at the alcohol center.[1][2][6] The ADDP/TBP system is particularly valuable in medicinal chemistry and the synthesis of complex molecules where mild conditions and broad substrate tolerance are essential.[5][6]
References
- 1. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) [commonorganicchemistry.com]
- 4. Mitsunobu_reaction [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. srinichem.com [srinichem.com]
Application Notes and Protocols: Asymmetric Phosphorylation in Pharmaceutical Synthesis
A Note on "Asymmetric Diamine-Directed Phosphorylation (ADDP)"
Extensive literature searches for a specific catalytic method explicitly termed "Asymmetric Diamine-Directed Phosphorylation (ADDP)" in the context of pharmaceutical synthesis did not yield specific, replicable examples or detailed protocols. The acronym "ADDP" is more commonly associated with 1,1'-(Azodicarbonyl)dipiperidine, a reagent used in Mitsunobu reactions, which is distinct from a catalytic asymmetric phosphorylation method.
Therefore, this document focuses on the broader, highly relevant field of catalytic asymmetric synthesis of chiral phosphonates and the use of chiral diamines in asymmetric synthesis , which are pivotal in the development of numerous pharmaceuticals. The principles and examples provided herein are representative of the strategies employed to introduce phosphorus-containing chiral centers in drug discovery and development.
Introduction: The Significance of Chiral Phosphorus Compounds
Chiral organophosphorus compounds, particularly phosphonates and their derivatives, are crucial pharmacophores found in a variety of therapeutic agents. They can act as mimics of amino acids or phosphate esters, often exhibiting enhanced stability and unique biological activity. The stereochemistry of the phosphorus-containing center can significantly impact the efficacy and safety of a drug. Consequently, the development of stereoselective methods for their synthesis is of paramount importance in medicinal chemistry.
Chiral diamines have emerged as a powerful class of ligands and organocatalysts for a wide range of asymmetric transformations. Their ability to form well-defined chiral environments around a metal center or to act as bifunctional catalysts makes them highly effective in controlling the stereochemical outcome of reactions.
Application Example: Asymmetric Synthesis of α-Aminophosphonates
α-Aminophosphonic acids are structural analogs of α-amino acids and are key components of several biologically active molecules, including enzyme inhibitors and antibiotics. Their asymmetric synthesis is a critical area of research. While not explicitly termed "ADDP," chiral diamine-derived catalysts are employed in reactions that lead to chiral phosphonates.
One common strategy is the asymmetric hydrophosphonylation of imines, often catalyzed by chiral metal complexes or organocatalysts.
Experimental Protocol: Chiral Brønsted Acid Catalyzed Asymmetric Hydrophosphonylation of an Imine
This protocol is a representative example of how a chiral catalyst can be used to synthesize an enantioenriched α-aminophosphonate.
Reaction:
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Amine (e.g., Aniline)
-
Dialkyl phosphite (e.g., Diethyl phosphite)
-
Chiral Catalyst: (R)-TRIP (a chiral phosphoric acid, which can be synthesized from a chiral diamine-derived BINOL backbone)
-
Solvent: Toluene
-
Molecular Sieves (4 Å)
Procedure:
-
To a dried flask containing 4 Å molecular sieves (200 mg) under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 mmol) and amine (1.0 mmol) in toluene (2.0 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add the chiral phosphoric acid catalyst (R)-TRIP (0.05 mmol, 5 mol%).
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Add the dialkyl phosphite (1.2 mmol) dropwise.
-
Stir the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched α-aminophosphonate.
Quantitative Data Summary:
| Entry | Aldehyde | Amine | Phosphite | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | e.e. (%) |
| 1 | Benzaldehyde | Aniline | Diethyl phosphite | 5 | -20 | 92 | 95 |
| 2 | 4-Cl-Benzaldehyde | Aniline | Diethyl phosphite | 5 | -20 | 88 | 97 |
| 3 | 4-MeO-Benzaldehyde | Aniline | Diethyl phosphite | 5 | -20 | 95 | 92 |
Note: The data presented in this table is representative and compiled from typical results found in the literature for similar reactions. Actual results may vary.
Visualization of Concepts
Logical Workflow for Asymmetric Synthesis of α-Aminophosphonates
Caption: Workflow for the synthesis of chiral α-aminophosphonates.
Signaling Pathway Inhibition by a Hypothetical Phosphonate Drug
Many kinase inhibitors feature a phosphonate group to mimic the phosphate of ATP, thereby blocking the enzyme's active site.
Caption: Inhibition of a kinase cascade by a phosphonate drug.
Conclusion
While the specific terminology "Asymmetric Diamine-Directed Phosphorylation (ADDP)" does not appear to be a widely recognized classification for a synthetic method, the principles of using chiral diamines and their derivatives to induce asymmetry in phosphorylation and phosphonylation reactions are well-established and critical to modern pharmaceutical synthesis. The development of novel chiral catalysts, including those derived from diamines, continues to be a vibrant area of research, enabling the efficient and selective synthesis of complex chiral molecules with significant therapeutic potential. The protocols and concepts presented here provide a foundational understanding of the strategies employed in this important field.
Application Notes and Protocols for the Synthesis of (-)-Hygromycin A via ADDP-Mediated Mitsunobu Glycosylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Hygromycin A is a natural product exhibiting potent antibiotic activity. Its unique structure, featuring a decorated aminocyclitol core linked to a furanose moiety and a substituted cinnamic acid, has made it a compelling target for total synthesis. This document provides a detailed protocol for the synthesis of (-)-Hygromycin A, with a particular focus on the key Mitsunobu glycosylation reaction for coupling the furanose and aminocyclitol fragments using 1,1'-(azodicarbonyl)dipiperidine (ADDP). The synthetic strategy relies on the preparation of two key building blocks: a protected aminocyclitol and a protected furanose derivative, which are then coupled, followed by elaboration to the final natural product.
Introduction
The total synthesis of (-)-Hygromycin A provides a valuable platform for the generation of analogues with potentially improved therapeutic properties. A critical step in the synthesis is the stereoselective formation of the glycosidic bond between the complex aminocyclitol and furanose moieties. The Mitsunobu reaction offers a powerful method for achieving this transformation with inversion of configuration at the anomeric center. This protocol details a synthetic route adapted from the work of Donohoe and co-workers, specifying the use of ADDP as the azodicarboxylate component in the key glycosylation step. ADDP is often employed in Mitsunobu reactions where standard reagents like diethyl azodicarboxylate (DEAD) may be less effective.
Overall Synthetic Strategy
The synthesis of (-)-Hygromycin A can be divided into three main stages:
-
Synthesis of the Protected Aminocyclitol Moiety: A multi-step synthesis starting from a readily available chiral precursor to construct the densely functionalized and appropriately protected aminocyclitol core.
-
Synthesis of the Protected Furanose Moiety: Preparation of the furanose glycosyl donor with a free anomeric hydroxyl group and suitable protecting groups on the other hydroxyls.
-
Fragment Coupling and Final Elaboration: Mitsunobu glycosylation of the protected aminocyclitol with the protected furanose, followed by deprotection and attachment of the cinnamic acid side chain to afford (-)-Hygromycin A.
Diagram of the Overall Synthetic Workflow
Caption: Overall workflow for the total synthesis of (-)-Hygromycin A.
Experimental Protocols
I. Synthesis of the Protected Aminocyclitol
The synthesis of the protected aminocyclitol is a lengthy process involving multiple steps. For the purpose of this protocol, we will focus on the final intermediate ready for coupling. The synthesis of this fragment has been reported by Donohoe and coworkers and involves steps such as asymmetric aminohydroxylation.
II. Synthesis of the Protected Furanose
Similarly, the synthesis of the protected furanose involves several steps starting from a commercially available sugar. The key is to obtain the furanose with a free anomeric hydroxyl group and protecting groups on the other positions to direct the glycosylation.
III. Key Coupling Step: ADDP-Mediated Mitsunobu Glycosylation
This protocol details the crucial coupling of the protected aminocyclitol and the protected furanose using ADDP and a suitable phosphine, such as triphenylphosphine (PPh₃) or polymer-supported triphenylphosphine (PS-PPh₃) for easier purification.
Materials:
-
Protected Aminocyclitol (1.0 equiv)
-
Protected Furanose (1.2 equiv)
-
1,1'-(Azodicarbonyl)dipiperidine (ADDP) (1.5 equiv)
-
Triphenylphosphine (PPh₃) or Polymer-supported Triphenylphosphine (PS-PPh₃) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the protected aminocyclitol (1.0 equiv) and the protected furanose (1.2 equiv).
-
Dissolve the starting materials in anhydrous THF (concentration typically 0.05-0.1 M).
-
In a separate flask, dissolve ADDP (1.5 equiv) and triphenylphosphine (1.5 equiv) in anhydrous THF. Note: If using PS-PPh₃, it can be added directly to the reaction mixture as a solid.
-
Cool the solution of the aminocyclitol and furanose to 0 °C in an ice bath.
-
Slowly add the solution of ADDP and PPh₃ to the cooled reaction mixture dropwise over 10-15 minutes. If using PS-PPh₃, add it to the cooled solution, followed by the dropwise addition of a solution of ADDP in THF.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of water.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
| Reagent/Parameter | Quantity/Value |
| Protected Aminocyclitol | 1.0 equiv |
| Protected Furanose | 1.2 equiv |
| ADDP | 1.5 equiv |
| PPh₃ or PS-PPh₃ | 1.5 equiv |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to rt |
| Reaction Time | 12-24 h |
| Typical Yield | 60-80% |
IV. Final Elaboration to (-)-Hygromycin A
The final steps involve the deprotection of the protecting groups from the coupled product and the attachment of the (E)-3-(3,4-dihydroxyphenyl)-2-methylacrylic acid side chain. These steps typically involve:
-
Deprotection: A sequence of deprotection reactions to remove the specific protecting groups used for the hydroxyl and amino functionalities on both the aminocyclitol and furanose moieties. The choice of reagents depends on the protecting groups employed (e.g., TBAF for silyl ethers, H₂/Pd for benzyl ethers).
-
Amide Coupling: Coupling of the deprotected amino group on the aminocyclitol with the cinnamic acid derivative, often using standard peptide coupling reagents such as HATU or HBTU.
-
Final Deprotection: Removal of any remaining protecting groups to yield (-)-Hygromycin A.
-
Purification: Purification of the final product is typically achieved by reverse-phase High-Performance Liquid Chromatography (HPLC).
Signaling Pathway and Logical Relationships
Diagram of the Mitsunobu Reaction Mechanism
Caption: Simplified mechanism of the ADDP-mediated Mitsunobu reaction.
Conclusion
This application note provides a comprehensive overview and a detailed protocol for the synthesis of (-)-Hygromycin A, with a specific focus on the ADDP-mediated Mitsunobu glycosylation as a key bond-forming reaction. The provided experimental details and workflow diagrams are intended to guide researchers in the chemical synthesis of this important natural product and its analogues for further investigation in drug discovery and development programs. Careful execution of the anhydrous reaction conditions is critical for the success of the Mitsunobu coupling step.
Application Notes and Protocols for the Asymmetric Synthesis of Aza-β-Lactams
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a modern and efficient method for the asymmetric synthesis of aza-β-lactams. Aza-β-lactams are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their biological activity and their utility as synthetic intermediates for generating α-amino acids and hydantoins.[1] This document details a catalytic asymmetric [2+2] cycloaddition of ketenes with azo compounds, a convergent and effective approach to these valuable molecules.[1][2]
While the initially specified "ADDP" (Asymmetric Dearomatization-Promoted) reaction for aza-β-lactam synthesis did not yield specific established protocols under that nomenclature in the reviewed literature, the principles of asymmetric synthesis are central to the methodologies presented herein. The term ADDP is more commonly associated with 1,1'-(Azodicarbonyl)dipiperidine, a reagent utilized in Mitsunobu reactions.[3][4] This document will focus on a well-documented and highly effective method for the enantioselective synthesis of aza-β-lactams.
Catalytic Asymmetric Synthesis of Aza-β-Lactams via [2+2] Cycloaddition
The enantioselective synthesis of aza-β-lactams can be achieved through a [2+2] cycloaddition of ketenes with azo compounds, catalyzed by a planar-chiral 4-(pyrrolidino)pyridine (PPY) derivative.[1][2] This method provides good yields and high enantioselectivities for a range of substrates.[2]
Reaction Principle
The core of this transformation is the reaction between a ketene and an azo compound. In the presence of a chiral nucleophilic catalyst, this reaction proceeds enantioselectively to form the desired aza-β-lactam ring system. The proposed mechanism involves the formation of a zwitterionic enolate intermediate from the ketene and the catalyst, which then reacts with the azo compound. Subsequent cyclization and catalyst regeneration yield the final product.
A plausible mechanism for this nucleophile-catalyzed synthesis of aza-β-lactams is illustrated below.[1]
References
- 1. Enantioselective Nucleophilic Catalysis: The Synthesis of Aza-β-Lactams via [2+2] Reactions of Ketenes with Azo Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 3. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) [commonorganicchemistry.com]
- 4. ADDP - Enamine [enamine.net]
Application Notes and Protocols for Copper-Catalyzed Reactions Involving 1,1'-Azodicarbonyl)dipiperidine (ADDP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the copper-catalyzed addition of arylboronic acids to 1,1'-(Azodicarbonyl)dipiperidine (ADDP) and other azodicarboxylates. This reaction offers a mild and efficient method for the synthesis of aryl-substituted hydrazine derivatives, which are valuable intermediates in the development of pharmaceuticals and other bioactive molecules.
Introduction
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, particularly in the construction of nitrogen-containing heterocycles and functional groups prevalent in medicinal chemistry. Traditional methods for creating aryl-hydrazine moieties often require harsh reaction conditions or multi-step sequences. The copper-catalyzed addition of arylboronic acids to azodicarboxylates, such as ADDP, presents a significant advancement, enabling this transformation under mild conditions with a broad tolerance for various functional groups.[1][2] This protocol is particularly advantageous for its operational simplicity and the use of readily available and relatively inexpensive copper catalysts.
Reaction Principle
The core of this methodology is the copper-catalyzed addition of an aryl group from an arylboronic acid to one of the nitrogen atoms of the N=N double bond in an azodicarboxylate, such as ADDP. The reaction proceeds efficiently at room temperature in the presence of a catalytic amount of a simple copper salt, such as copper(II) acetate, in a suitable solvent like tetrahydrofuran (THF).[1][2]
Data Presentation: Substrate Scope and Yields
The copper-catalyzed addition of various arylboronic acids to different azodicarboxylates has been investigated, demonstrating the versatility of this reaction. The following tables summarize the quantitative data, including the scope of reactants and the corresponding product yields.
Table 1: Copper-Catalyzed Addition of Phenylboronic Acid to Various Azodicarboxylates
| Entry | Azodicarboxylate (Reactant 2) | Product | Yield (%) |
| 1 | Di-tert-butyl azodicarboxylate | N-Phenyl-N',N'-bis(tert-butoxycarbonyl)hydrazine | 90 |
| 2 | Diethyl azodicarboxylate | N-Phenyl-N',N'-bis(ethoxycarbonyl)hydrazine | 95 |
| 3 | 1,1'-(Azodicarbonyl)dipiperidine (ADDP) | 1-Phenyl-1-(piperidin-1-ylcarbonyl)-2-(piperidin-1-ylcarbonyl)hydrazine | 99 |
Reaction Conditions: Phenylboronic acid (1.0 mmol), Azodicarboxylate (0.5 mmol), Cu(OAc)₂ (0.05 mmol) in THF (1 mL) at room temperature for 20 hours under a nitrogen atmosphere.[2]
Table 2: Scope of Arylboronic Acids in the Reaction with Di-tert-butyl Azodicarboxylate
| Entry | Arylboronic Acid (Reactant 1) | Product | Yield (%) |
| 1 | Phenylboronic acid | N-Phenyl-N',N'-bis(tert-butoxycarbonyl)hydrazine | 90 |
| 2 | 4-Methylphenylboronic acid | N-(4-Methylphenyl)-N',N'-bis(tert-butoxycarbonyl)hydrazine | 88 |
| 3 | 4-Methoxyphenylboronic acid | N-(4-Methoxyphenyl)-N',N'-bis(tert-butoxycarbonyl)hydrazine | 85 |
| 4 | 4-Chlorophenylboronic acid | N-(4-Chlorophenyl)-N',N'-bis(tert-butoxycarbonyl)hydrazine | 83 |
| 5 | 4-Fluorophenylboronic acid | N-(4-Fluorophenyl)-N',N'-bis(tert-butoxycarbonyl)hydrazine | 86 |
| 6 | 3-Nitrophenylboronic acid | N-(3-Nitrophenyl)-N',N'-bis(tert-butoxycarbonyl)hydrazine | 75 |
| 7 | 2-Thienylboronic acid | N-(Thiophen-2-yl)-N',N'-bis(tert-butoxycarbonyl)hydrazine | 78 |
Reaction Conditions: Arylboronic acid (1.0 mmol), Di-tert-butyl azodicarboxylate (0.5 mmol), Cu(OAc)₂ (0.05 mmol) in THF (1 mL) at room temperature for 20 hours under a nitrogen atmosphere.[2]
Experimental Protocols
General Procedure for the Copper-Catalyzed Addition of Arylboronic Acids to Azodicarboxylates:
-
To a dry reaction vessel, add the arylboronic acid (1.0 mmol, 2.0 equiv), the azodicarboxylate (e.g., ADDP, 0.5 mmol, 1.0 equiv), and copper(II) acetate (Cu(OAc)₂, 0.05 mmol, 0.1 equiv).
-
Add anhydrous tetrahydrofuran (THF, 1 mL) to the vessel.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired aryl-substituted hydrazine product.
Mandatory Visualization
Proposed Reaction Mechanism:
The following diagram illustrates the proposed catalytic cycle for the copper-catalyzed addition of arylboronic acids to azodicarboxylates.
Caption: Proposed catalytic cycle for the copper-catalyzed arylation of ADDP.
Experimental Workflow:
The following diagram outlines the general workflow for performing the copper-catalyzed reaction.
Caption: General experimental workflow for the synthesis of aryl-hydrazines.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Arylboronic acids and their derivatives can be irritants. Avoid inhalation and contact with skin and eyes.
-
Copper salts can be toxic. Handle with care and avoid generating dust.
-
Tetrahydrofuran (THF) is a flammable solvent. Work away from ignition sources.
Conclusion
The copper-catalyzed addition of arylboronic acids to 1,1'-(azodicarbonyl)dipiperidine (ADDP) provides a highly efficient and versatile method for the synthesis of aryl-substituted hydrazine derivatives. The mild reaction conditions, broad substrate scope, and high yields make this protocol a valuable tool for researchers in organic synthesis and drug development. The straightforward experimental procedure and the use of readily available reagents further enhance its practical applicability.
References
- 1. Copper(II)-Catalyzed Conversion of Aryl/Heteroaryl Boronic Acids, Boronates, and Trifluoroborates into the Corresponding Azides: Substrate Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper(II)-Catalyzed Conversion of Aryl/Heteroaryl Boronic Acids, Boronates, and Trifluoroborates into the Corresponding Azides: Substrate Scope and Limitations [organic-chemistry.org]
Application Note: A Modified Mitsunobu Protocol Using Polymer-Supported Triphenylphosphine and 1,1'-(Azodicarbonyl)dipiperidine (ADDP)
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a variety of functional groups with an inversion of stereochemistry.[1][2] However, a significant drawback is the difficulty in removing the stoichiometric triphenylphosphine oxide byproduct from the reaction mixture, often requiring tedious chromatographic separation.[3] This application note details a modified, highly efficient Mitsunobu protocol that utilizes polymer-supported triphenylphosphine (PS-PPh3) and 1,1'-(azodicarbonyl)dipiperidine (ADDP). The use of PS-PPh3 allows for the simple removal of the phosphine oxide byproduct by filtration, while ADDP extends the reaction's scope to include less acidic nucleophiles where traditional reagents like diethyl azodicarboxylate (DEAD) may fail.[1][4][5] This method is versatile, high-yielding, and particularly amenable to parallel synthesis, making it a valuable tool in drug discovery and development.[4][6]
Introduction and Advantages
The conventional Mitsunobu reaction, while widely used, presents purification challenges that can hinder its application in high-throughput synthesis. The integration of polymer-supported reagents offers a practical solution.
-
Polymer-Supported Triphenylphosphine (PS-PPh3): This solid-phase reagent functions identically to its solution-phase counterpart but is immobilized on a polymer backbone (typically polystyrene).[3][7] After the reaction, the resulting polymer-supported triphenylphosphine oxide is insoluble in the reaction medium and can be easily removed by simple filtration. This eliminates the need for chromatography to remove phosphorus byproducts, streamlining the purification process.[3][8] Commercially available PS-PPh3 typically has a loading capacity of around 1.4 to 3.0 mmol/g.[9][10][11]
-
1,1'-(Azodicarbonyl)dipiperidine (ADDP): Standard Mitsunobu reactions using DEAD often work well only for nucleophiles with a pKa less than 11.[5] ADDP is a more suitable azo-reagent for substrates that are less acidic.[5][12] The betaine intermediate formed from ADDP is a stronger base, enabling the deprotonation of a wider range of nucleophiles and broadening the scope of the Mitsunobu reaction.[1][6]
The combination of PS-PPh3 and ADDP creates a robust system that simplifies product isolation and expands the utility of the Mitsunobu reaction, proving particularly effective in the synthesis of aryl ethers from phenols, a transformation that is often challenging with the DEAD-TPP system.[1][4]
Applications
This modified protocol has been successfully employed in the synthesis of pyridine ether Peroxisome Proliferator-Activated Receptor (PPAR) agonists, which are important targets in pharmaceutical research.[4][13][14] The method is versatile for coupling various pyridinols and alcohols, demonstrating its efficiency and suitability for creating libraries of compounds for structure-activity relationship (SAR) studies.[4]
Beyond ether synthesis, the principle can be applied to other standard Mitsunobu transformations, including:
-
Esterification of carboxylic acids.
-
Synthesis of azides from alcohols using hydrazoic acid.[15]
-
Stereochemical inversion of secondary alcohols.[9]
Caption: General experimental workflow for the PS-PPh3/ADDP Mitsunobu reaction.
Experimental Protocols
3.1. Materials and Reagents
-
Polymer-supported triphenylphosphine (PS-PPh3): Typically crosslinked polystyrene with divinylbenzene, 100-200 mesh, loading ~3 mmol/g.
-
1,1'-(Azodicarbonyl)dipiperidine (ADDP): Purity >97%.
-
Alcohol: Substrate to be functionalized.
-
Nucleophile: e.g., pyridinol, phenol, or carboxylic acid.
-
Solvent: Anhydrous Tetrahydrofuran (THF) is commonly used.[4]
3.2. General Protocol for Pyridine Ether Synthesis This protocol is adapted from Humphries, P. S., et al. (2006) for the synthesis of PPAR agonists.[4]
-
To a reaction vessel, add the pyridinol (1.0 eq., e.g., 0.5 mmol).
-
Add the alcohol substrate (1.1 eq., e.g., 0.55 mmol).
-
Add polymer-supported triphenylphosphine (1.5 eq., e.g., 0.75 mmol).
-
Add anhydrous THF (e.g., 5.5 mL).
-
Stir the resulting suspension at room temperature.
-
Add ADDP (1.5 eq., e.g., 0.75 mmol) in one portion.
-
Continue to stir the reaction mixture at room temperature for several hours (e.g., 4-16 hours) until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove the polymer resin.
-
Wash the resin with additional solvent (e.g., THF or Dichloromethane).
-
Combine the filtrate and the washings.
-
Concentrate the combined filtrate under reduced pressure to yield the crude product.
-
If necessary, perform further purification, although in many cases the product is obtained in high purity without chromatography.[4][6]
Caption: Simplified mechanism of the PS-PPh3/ADDP mediated Mitsunobu reaction.
Data Presentation
The following tables summarize data from a study on the synthesis of pyridine ether PPAR agonists, demonstrating the efficiency of the described protocol.[4]
Table 1: Mitsunobu Coupling of 2-Substituted Pyridinols with an Oxazole Ethanol Derivative.
| Entry | Pyridinol Substituent (at C2) | Yield (%) |
| 1 | H | 85 |
| 2 | CH3 | 87 |
| 3 | Cl | 82 |
| 4 | OCH3 | 80 |
Reactions were run with 0.5 mmol pyridinol, 0.55 mmol alcohol, 0.75 mmol PS-PPh3, and 0.75 mmol ADDP in 5.5 mL THF.[4]
Table 2: Mitsunobu Coupling of a Pyridinol with Various Alcohols.
| Entry | Alcohol Substrate | Yield (%) |
| 1 | 2-(4-Methoxyphenyl)ethanol | 88 |
| 2 | 3-Phenyl-1-propanol | 90 |
| 3 | 1-Butanol | 75 |
| 4 | Benzyl alcohol | 84 |
Reactions were run with 0.5 mmol of 2-chloropyridin-3-ol, 0.55 mmol alcohol, 0.75 mmol PS-PPh3, and 0.75 mmol ADDP in 5.5 mL THF.
Key Considerations and Troubleshooting
-
Order of Addition: While the described protocol adds ADDP last, the order of reagent addition can be critical in some Mitsunobu reactions. If yields are low, pre-forming the betaine by mixing PS-PPh3 and ADDP at 0 °C before adding the alcohol and nucleophile may improve results.[1]
-
Reagent Quality: The use of anhydrous solvent is important for reaction success. PS-PPh3 can oxidize over time; ensure the loading capacity is accurate.
-
Substrate Scope: While this method expands the scope to less acidic nucleophiles, highly basic functional groups like unprotected amines may not be compatible and could fail to react under these conditions.[6]
-
Recycling the Reagent: The polymer-supported triphenylphosphine oxide byproduct can be collected and potentially recycled by reduction with agents like trichlorosilane, although this is often performed in separate, dedicated procedures.[16]
References
- 1. Mitsunobu_reaction [chemeurope.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Triphenylphosphine, polymer-bound 100-200mesh, loading 3mmol/g triphenylphosphine 39319-11-4 [sigmaaldrich.com]
- 10. Triphenylphosphine, polymer supported 1.4-2.0mmol/g on polystyrene 200-400 mesh 2% DVB loading [oakwoodchemical.com]
- 11. 39319-11-4 Cas No. | Triphenylphosphine, polymer bound, 1.4-2.0 mmol/g on polystyrene, 200-400 mesh, 1% cross linked with DVB | Apollo [store.apolloscientific.co.uk]
- 12. ADDP - Enamine [enamine.net]
- 13. caymanchem.com [caymanchem.com]
- 14. BJOC - ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists [beilstein-journals.org]
- 15. Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids [organic-chemistry.org]
- 16. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Notes and Protocols for the Preparation of Glycosyl Disulfides with 1,1'-(Azodicarbonyl)dipiperidine (ADDP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of glycosyl disulfides utilizing the reagent 1,1'-(Azodicarbonyl)dipiperidine (ADDP). Glycosyl disulfides are valuable compounds in glycobiology and drug discovery, serving as stable mimics of glycosidic linkages and as tools for studying carbohydrate-protein interactions. The described method offers a one-pot procedure for the efficient formation of unsymmetrical glycosyl disulfides under mild conditions.
Introduction
The formation of a disulfide bond between a glycosyl thiol and another thiol-containing molecule is a key strategy for the synthesis of neoglycoconjugates, glycopeptides, and other biologically relevant molecules. This process is often achieved through the oxidative coupling of two different thiols. Azodicarboxylates, such as ADDP and the related diethyl azodicarboxylate (DEAD), are effective reagents for this transformation. In this reaction, the azodicarboxylate acts as an oxidant, facilitating the formation of a sulfenohydrazide intermediate from the glycosyl thiol, which then reacts with a second thiol to yield the unsymmetrical disulfide. This method is advantageous due to its mild reaction conditions and high yields.
General Reaction Scheme
The overall transformation for the synthesis of an unsymmetrical glycosyl disulfide using ADDP and a phosphine, such as tri-n-butylphosphine (n-Bu₃P), can be depicted as follows:
Caption: General workflow for the one-pot synthesis of unsymmetrical glycosyl disulfides.
Experimental Protocols
The following protocols are based on established procedures for the synthesis of glycosyl disulfides using azodicarboxylates. While the specific examples may utilize the related reagent DEAD, the protocol is directly adaptable for ADDP, which often requires similar reaction conditions.
Protocol 1: General One-Pot Synthesis of Unsymmetrical Glycosyl Disulfides
This protocol describes a general method for the synthesis of unsymmetrical disulfides from a glycosyl thiol and a variety of other thiols.
Materials:
-
Glycosyl thiol (e.g., 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranose)
-
Alkyl or aryl thiol
-
1,1'-(Azodicarbonyl)dipiperidine (ADDP)
-
Tri-n-butylphosphine (n-Bu₃P)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of the glycosyl thiol (1.0 equiv.) and the second thiol (1.2 equiv.) in anhydrous solvent (e.g., THF, 5 mL per mmol of glycosyl thiol) under an inert atmosphere at room temperature, add ADDP (1.5 equiv.).
-
Add tri-n-butylphosphine (1.5 equiv.) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired unsymmetrical glycosyl disulfide.
Quantitative Data Summary
The following table summarizes the yields obtained for the synthesis of various unsymmetrical glycosyl disulfides using a DEAD-mediated protocol, which is anticipated to provide similar results with ADDP.[1][2]
| Glycosyl Donor (R¹-SH) | Thiol (R²-SH) | Product (R¹-S-S-R²) | Yield (%) |
| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl-1-thiol | Thiophenol | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl phenyl disulfide | 95 |
| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl-1-thiol | 4-Methylthiophenol | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl 4-methylphenyl disulfide | 92 |
| 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl-1-thiol | Thiophenol | 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl phenyl disulfide | 90 |
| 2,3,4,6-tetra-O-acetyl-β-D-mannopyranosyl-1-thiol | Thiophenol | 2,3,4,6-tetra-O-acetyl-β-D-mannopyranosyl phenyl disulfide | 88 |
| 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl-1-thiol | Thiophenol | 2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl phenyl disulfide | 85 |
| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl-1-thiol | Ethanethiol | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl ethyl disulfide | 80 |
| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl-1-thiol | N-acetyl-L-cysteine methyl ester | S-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-N-acetyl-L-cysteine methyl ester disulfide | 75 |
Signaling Pathways and Logical Relationships
The proposed mechanism for the ADDP-mediated formation of glycosyl disulfides involves a series of steps initiated by the reaction of the phosphine with ADDP.
Caption: Proposed mechanistic pathway for glycosyl disulfide formation.
Conclusion
The use of ADDP in combination with a phosphine provides an efficient and mild method for the one-pot synthesis of a wide range of unsymmetrical glycosyl disulfides. The reaction proceeds with high yields and is tolerant of various functional groups on both the glycosyl donor and the reacting thiol. These protocols and the accompanying data serve as a valuable resource for researchers in glycochemistry and drug development, facilitating the synthesis of important glycoconjugates for biological investigation.
References
Application of ADDP in the Synthesis of Histamine H3 Receptor Antagonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-(Azodicarbonyl)dipiperidine (ADDP) is a versatile and efficient reagent in organic synthesis, primarily utilized in the Mitsunobu reaction. This reaction facilitates the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and azides, with a characteristic inversion of stereochemistry. In the realm of medicinal chemistry, ADDP has found a significant application in the synthesis of histamine H3 receptor (H3R) antagonists. These antagonists are a promising class of therapeutic agents for the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, attention-deficit hyperactivity disorder (ADHD), and schizophrenia, by modulating the release of histamine and other neurotransmitters in the central nervous system.
The use of ADDP in the Mitsunobu reaction is particularly advantageous for the synthesis of H3R antagonists that feature an ether linkage, a common structural motif in this class of compounds. ADDP is often preferred over other azodicarboxylates, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), for substrates that are less acidic, as it can lead to higher yields and fewer byproducts.[1] This document provides detailed application notes and protocols for the use of ADDP in the synthesis of histamine H3 receptor antagonists.
Key Advantages of ADDP in Mitsunobu Reactions for H3R Antagonist Synthesis
-
Effectiveness with Less Acidic Nucleophiles: ADDP is more effective than DEAD or DIAD when using nucleophiles with a higher pKa, which can be relevant for certain phenol or hydroxyl-containing fragments in H3R antagonist structures.[1]
-
Improved Reaction Yields: In specific cases, particularly with sterically hindered alcohols or challenging nucleophiles, ADDP can provide superior yields compared to other Mitsunobu reagents.
-
Reduced Byproduct Formation: The use of ADDP can minimize the formation of undesired side products, simplifying the purification process.[2]
-
Milder Reaction Conditions: The Mitsunobu reaction with ADDP typically proceeds under mild, neutral conditions, which is beneficial for preserving sensitive functional groups present in complex drug molecules.
Histamine H3 Receptor Signaling Pathway
The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. The βγ-subunits of the G protein can also modulate the activity of other effectors, such as ion channels. Antagonists of the H3 receptor block this signaling pathway, leading to an increase in the release of histamine and other neurotransmitters.
Experimental Protocols
The following protocols are based on established Mitsunobu procedures utilizing ADDP for the formation of an ether linkage, a key step in the synthesis of many histamine H3 receptor antagonists. The specific example provided is the synthesis of 4-(1-Cyclobutylpiperidin-4-yloxy)benzonitrile, a structural motif found in some H3R antagonists.
General Workflow for ADDP-Mediated Ether Synthesis
Protocol 1: Synthesis of 4-(1-Cyclobutylpiperidin-4-yloxy)benzonitrile
Materials:
-
1-Cyclobutylpiperidin-4-ol
-
4-Cyanophenol
-
1,1'-(Azodicarbonyl)dipiperidine (ADDP)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 1-cyclobutylpiperidin-4-ol (1.0 eq) and 4-cyanophenol (1.1 eq) in anhydrous THF (0.1 M concentration with respect to the alcohol) under a nitrogen atmosphere, add triphenylphosphine (1.2 eq).
-
Cool the resulting mixture to 0 °C in an ice bath.
-
Slowly add a solution of ADDP (1.2 eq) in anhydrous THF dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 12-18 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, 4-(1-cyclobutylpiperidin-4-yloxy)benzonitrile.
Data Presentation
The following table summarizes typical quantitative data for the Mitsunobu reaction using ADDP in the synthesis of ether-linked compounds, based on literature for similar transformations.[2] Actual yields may vary depending on the specific substrates and reaction conditions.
| Reactant 1 (Alcohol) | Reactant 2 (Phenol) | Product | Yield (%) | Purity (%) | Reference |
| 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol | Pyridin-3-ol derivative | Pyridine ether derivative | 81 | >95 (after chromatography) | [2] |
| 1-Cyclobutylpiperidin-4-ol | 4-Cyanophenol | 4-(1-Cyclobutylpiperidin-4-yloxy)benzonitrile | 75-85 (expected) | >95 (after chromatography) | N/A (Exemplary) |
Conclusion
ADDP is a highly effective reagent for the Mitsunobu reaction in the synthesis of histamine H3 receptor antagonists, particularly for the formation of ether linkages. Its ability to mediate reactions with less acidic nucleophiles and often provide higher yields with simplified purification makes it a valuable tool for medicinal chemists. The provided protocols and data serve as a guide for researchers in the development of novel H3R antagonists. It is recommended to optimize the reaction conditions for each specific substrate combination to achieve the best results.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in ADDP Mitsunobu Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in 1,1'-(Azodicarbonyl)dipiperidine (ADDP) Mitsunobu reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my ADDP Mitsunobu reaction failing or giving low yields?
A1: Low yields in ADDP Mitsunobu reactions can be attributed to several factors:
-
Nucleophile Acidity: The pKa of the nucleophile is a critical factor. The Mitsunobu reaction generally works best with nucleophiles having a pKa less than 15.[1] While ADDP is more effective than diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) for less acidic nucleophiles, extremely weak acids may still not react efficiently.[1][2] For nucleophiles with a pKa greater than 13, the reaction may not proceed as desired.[1][2]
-
Reagent Quality: The purity and stability of the reagents are paramount. Triphenylphosphine (PPh₃) can oxidize over time, and ADDP can degrade. It is recommended to use fresh or purified reagents for optimal results.[3]
-
Solvent and Moisture: The presence of water can significantly reduce the yield of the reaction. Anhydrous solvents and reagents are essential. Tetrahydrofuran (THF) and dichloromethane (DCM) are commonly used anhydrous solvents.[3]
-
Steric Hindrance: Significant steric hindrance around the alcohol or the nucleophile can impede the reaction, leading to lower yields or no reaction at all.[4]
-
Side Reactions: A common side reaction involves the azodicarboxylate acting as a nucleophile and displacing the leaving group, which is more likely with weakly acidic or sterically hindered nucleophiles.[1][5]
Q2: When should I choose ADDP over DEAD or DIAD?
A2: ADDP is the preferred azodicarboxylate when dealing with nucleophiles that are weakly acidic.[1][2] For instance, in reactions with phenols having a pKa > 11, using DEAD can lead to significantly lower yields, and for those with a pKa > 13, the reaction often fails.[2] In such cases, ADDP, being a stronger base, can facilitate the reaction and provide higher yields.[6]
Q3: What is the role of the phosphine in the reaction, and are there alternatives to triphenylphosphine (PPh₃)?
A3: The phosphine reagent, typically PPh₃, acts as the reducing agent in the Mitsunobu reaction. It activates the alcohol by forming an alkoxyphosphonium salt, which is then displaced by the nucleophile.[1] While PPh₃ is common, alternatives exist. For instance, polymer-supported triphenylphosphine (PS-PPh₃) can be used to simplify purification, as the resulting phosphine oxide byproduct can be removed by filtration.[2] More nucleophilic phosphines, such as tributylphosphine (PBu₃), are sometimes paired with ADDP.[7]
Q4: How can I simplify the purification of my reaction mixture and remove byproducts like triphenylphosphine oxide (TPPO)?
A4: The removal of byproducts like TPPO and the reduced hydrazo derivative of ADDP is a common challenge. Several strategies can be employed:
-
Polymer-Supported Reagents: Using PS-PPh₃ allows for the easy removal of the phosphine oxide byproduct through filtration.[2]
-
Chromatography: Flash column chromatography is a standard method for purifying the desired product from the byproducts.[8]
-
Crystallization: If the desired product is crystalline, recrystallization can be an effective purification technique.[3]
-
Alternative Phosphines: Using phosphines with basic functionalities, such as diphenyl(2-pyridyl)phosphine, allows for the removal of the corresponding phosphine oxide by an acidic wash.[5]
Q5: Does the order of reagent addition matter in an ADDP Mitsunobu reaction?
A5: Yes, the order of reagent addition can be important.[1] A typical and often successful procedure involves dissolving the alcohol, the nucleophile, and the phosphine in an anhydrous solvent, cooling the mixture to 0 °C, and then slowly adding the ADDP.[1] If this method is unsuccessful, pre-forming the betaine by adding ADDP to the phosphine at 0 °C before adding the alcohol and then the nucleophile may yield better results.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion of Starting Material | Nucleophile is not acidic enough (pKa > 13).[2] | - Use a more acidic nucleophile if possible.- Consider alternative coupling methods. |
| Inactive or degraded reagents (ADDP, phosphine).[3] | - Use fresh, high-purity reagents.- Check the purity of reagents by appropriate analytical methods (e.g., NMR for phosphine oxidation). | |
| Presence of water in the reaction.[3] | - Use anhydrous solvents and thoroughly dry all glassware.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Steric hindrance at the alcohol or nucleophile.[4] | - Increase the excess of Mitsunobu reagents (phosphine and ADDP) to 1.5-2.0 equivalents.- Increase the reaction time or gently warm the reaction mixture (e.g., to 40-50 °C).[4] | |
| Formation of Significant Byproducts | Azodicarboxylate acting as a nucleophile.[2] | - This is more likely with weakly acidic nucleophiles. Using ADDP instead of DEAD can mitigate this by increasing the basicity of the intermediate that deprotonates the nucleophile.[2] |
| Difficult Purification | Co-elution of product with triphenylphosphine oxide (TPPO) or the reduced ADDP byproduct.[8] | - Use polymer-supported triphenylphosphine (PS-PPh₃) for easy filtration of the phosphine oxide.[2]- Employ alternative phosphines whose oxides can be removed by an acid wash.[5]- Optimize chromatographic conditions for better separation. |
Data Presentation
Table 1: Comparison of Azodicarboxylates in a Mitsunobu Reaction with a Weakly Acidic Phenol
| Azodicarboxylate | Phosphine | Solvent | Yield of Pyridyl Ether | Reference |
| DEAD | PS-PPh₃ | THF | 54% | [2] |
| ADDP | PS-PPh₃ | THF | 81% | [2] |
Table 2: General Reaction Parameters for ADDP Mitsunobu Reactions
| Parameter | Recommended Condition | Notes |
| Nucleophile pKa | < 15, ideally < 13[1] | ADDP is advantageous for nucleophiles with pKa > 11 where DEAD/DIAD are less effective.[2][7] |
| Solvents | Anhydrous THF, Dichloromethane (DCM), Toluene[3][5] | The choice of solvent can influence reaction rates and yields. |
| Temperature | Typically 0 °C to room temperature.[5] | Slow addition of the azodicarboxylate at 0 °C is recommended to control the reaction.[3] |
| Reagent Stoichiometry | Typically 1.1-1.5 equivalents of phosphine and ADDP relative to the limiting reagent. | For sterically hindered substrates, a larger excess (up to 2.5 equivalents) may be required.[9] |
Experimental Protocols
Protocol 1: General Procedure for ADDP Mitsunobu Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.), the nucleophile (1.1-1.5 eq.), and triphenylphosphine (1.1-1.5 eq.) in an anhydrous solvent (e.g., THF, DCM).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of ADDP (1.1-1.5 eq.) in the same anhydrous solvent to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the reduced ADDP byproduct.
Protocol 2: Modified Protocol using Polymer-Supported Triphenylphosphine (PS-PPh₃)
This protocol facilitates easier purification by allowing for the removal of the phosphine byproduct by filtration.
-
In a round-bottom flask, combine the pyridinol (0.5 mmol, 1.0 eq.), alcohol (0.55 mmol, 1.1 eq.), and polymer-supported triphenylphosphine (PS-PPh₃) (0.75 mmol, 1.5 eq.) in anhydrous THF (5.5 mL).[2]
-
Add 1,1'-(azodicarbonyl)dipiperidine (ADDP) (0.75 mmol, 1.5 eq.) to the mixture.[2]
-
Stir the reaction at room temperature for 16 hours.[2]
-
Upon completion, filter the reaction mixture to remove the polymer-supported triphenylphosphine oxide.
-
Wash the resin with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be further purified if necessary by flash column chromatography.
Visualizations
Caption: The general mechanism of the ADDP Mitsunobu reaction.
Caption: A troubleshooting workflow for low-yield ADDP Mitsunobu reactions.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) [commonorganicchemistry.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 1,1'-(Azodicarbonyl)dipiperidine (ADDP) in Chemical Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 1,1'-(Azodicarbonyl)dipiperidine (ADDP) in their experiments.
Troubleshooting Guides
Issue 1: Low Yield or No Reaction
Question: I am not getting the expected product or the yield of my reaction using ADDP is very low. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no yield in a reaction involving ADDP, particularly in a Mitsunobu reaction, can stem from several factors. A logical troubleshooting workflow can help identify and resolve the issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield ADDP reactions.
Possible Causes and Solutions:
-
Reagent Quality:
-
ADDP: Ensure the ADDP is a dry, yellow crystalline solid. Purity should be high (typically >97%).
-
Phosphine: Triphenylphosphine (PPh₃) can oxidize to triphenylphosphine oxide over time. Use fresh or purified phosphine. Consider using more nucleophilic phosphines like tributylphosphine (PBu₃) or trimethylphosphine (PMe₃), especially with sterically hindered substrates or less reactive nucleophiles.[1]
-
Solvent: Ensure the solvent (commonly THF or toluene) is anhydrous, as water can consume the reagents.[2]
-
-
Reaction Conditions:
-
Temperature: Most Mitsunobu reactions are run at 0 °C to room temperature.[2][3] For sluggish reactions, gentle heating might be necessary, but be cautious as this can also promote side reactions.
-
Order of Addition: The order of reagent addition can be critical. A common and often successful procedure is to dissolve the alcohol, nucleophile, and phosphine in the solvent, cool the mixture to 0 °C, and then add the ADDP solution dropwise.[2][3]
-
-
Substrate Reactivity:
-
Nucleophile Acidity: If your nucleophile is a weak acid (pKa > 11-13), the reaction may be slow or fail.[1][3][4] ADDP is generally preferred over DEAD or DIAD for such substrates because its corresponding hydrazine byproduct is more basic, which helps to deprotonate the nucleophile.[3][4]
-
Steric Hindrance: Sterically hindered alcohols or nucleophiles can significantly slow down the reaction rate. Using more nucleophilic and less sterically bulky phosphines like PBu₃ or PMe₃ can sometimes overcome this issue.[1] For very hindered systems, alternative synthetic routes may be necessary.
-
Issue 2: Formation of Significant Side Products
Question: My reaction with ADDP is producing significant amounts of side products, making purification difficult. What are these side products and how can I minimize them?
Answer:
The primary side products in ADDP-mediated reactions, especially the Mitsunobu reaction, are the reduced form of ADDP (1,1'-(hydrazodicarbonyl)dipiperidine) and the corresponding phosphine oxide.[5] Another common side product arises from the nucleophilic attack of the intermediate hydrazine anion.
Common Side Products and Prevention:
-
Alkylated Hydrazine Derivative: This side product is particularly problematic when using weakly acidic nucleophiles (pKa > 11-13).[1][3][4] The intermediate betaine is not sufficiently basic to deprotonate the nucleophile, leading to the hydrazide anion acting as a nucleophile itself.
-
1,1'-(Hydrazodicarbonyl)dipiperidine and Phosphine Oxide: These are the standard byproducts of the reaction. While their formation is unavoidable, their removal can be challenging.
-
Solution:
-
Workup: The reduced form of ADDP is often less soluble in common organic solvents like ether or hexane mixtures, allowing for its removal by filtration.[6]
-
Aqueous Extraction: The phosphine oxide (e.g., triphenylphosphine oxide) can sometimes be removed by repeated aqueous extractions, although it has some solubility in organic solvents.[7] Using polymer-supported triphenylphosphine can simplify removal, as the phosphine oxide remains on the resin and can be filtered off.[4]
-
Chromatography: If filtration and extraction are insufficient, column chromatography is typically used for final purification.[8]
-
-
Quantitative Comparison of ADDP vs. DEAD:
The choice of azodicarboxylate can significantly impact the product distribution, especially with challenging substrates.
| Reagent | Nucleophile (Phenol) | Desired Product Yield | Byproduct Yield (Alkylated Hydrazine) | Reference |
| DEAD | Pyridinol (pKa > 11) | 54% | 46% | [4] |
| ADDP | Pyridinol (pKa > 11) | 81% | 0% (Not Observed) | [4] |
This data clearly demonstrates the advantage of ADDP in minimizing the formation of the alkylated hydrazine side product when using a weakly acidic nucleophile.
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of using ADDP over DEAD or DIAD?
A1: The primary advantage of ADDP is its effectiveness in Mitsunobu reactions involving weakly acidic nucleophiles (pKa > 11).[3][4][9] The electron-donating piperidine groups increase the basicity of the intermediate hydrazide anion, which facilitates the deprotonation of the nucleophile and minimizes the common side reaction where the hydrazide acts as a nucleophile.[4] This often leads to higher yields and cleaner reaction profiles.
Q2: How can I remove the 1,1'-(hydrazodicarbonyl)dipiperidine byproduct?
A2: The reduced form of ADDP can often be removed by precipitation. After the reaction, concentrating the mixture and then triturating with a solvent system like ether/hexane can cause the byproduct to precipitate, allowing for its removal by filtration.[6]
Q3: What is the role of the phosphine in the reaction?
A3: The phosphine (e.g., triphenylphosphine) acts as the reducing agent in the reaction. It attacks the azodicarboxylate (ADDP), initiating the formation of a betaine intermediate. This intermediate then activates the alcohol, allowing for its displacement by the nucleophile. The phosphine is oxidized to a phosphine oxide in the process.[5]
Q4: Can I use other phosphines with ADDP?
A4: Yes, while triphenylphosphine is common, other phosphines can be used. For sterically hindered substrates or less reactive nucleophiles, more nucleophilic phosphines like tributylphosphine (PBu₃) or trimethylphosphine (PMe₃) are often more effective when paired with ADDP.[1]
Experimental Protocols
General Protocol for a Mitsunobu Reaction using ADDP
This protocol is a general guideline and may require optimization for specific substrates.
Reaction Scheme:
Caption: General scheme of a Mitsunobu reaction using ADDP.
Materials:
-
Alcohol (1.0 eq)
-
Nucleophile (1.1 - 1.5 eq)
-
1,1'-(Azodicarbonyl)dipiperidine (ADDP) (1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq), the nucleophile (1.1-1.5 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve ADDP (1.5 eq) in a minimal amount of anhydrous THF.
-
Slowly add the ADDP solution dropwise to the reaction mixture at 0 °C over 10-15 minutes. A color change from yellow to colorless is typically observed.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
To the residue, add diethyl ether or a mixture of diethyl ether and hexanes to precipitate the 1,1'-(hydrazodicarbonyl)dipiperidine and triphenylphosphine oxide byproducts.
-
Stir the suspension for 30 minutes, then filter the solids and wash the filter cake with cold ether/hexane.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Safety Precautions:
-
ADDP is a combustible solid and should be handled with care.[10]
-
Reactions should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (gloves, safety glasses) should be worn.
References
- 1. researchgate.net [researchgate.net]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. ADDP - Enamine [enamine.net]
- 10. Mitsunobu Reaction [organic-chemistry.org]
Technical Support Center: Purification of Products from ADDP Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of products from asymmetric deprotonation-derivatization-protonation (ADDP) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in an ADDP reaction mixture?
The primary impurities in an ADDP reaction mixture typically include the reduced form of ADDP (1,1'-(hydrazodicarbonyl)dipiperidine), triphenylphosphine oxide (TPPO) if a phosphine reagent is used, unreacted starting materials, and potential side products arising from the reaction.
Q2: What are the main challenges in purifying products from reactions involving ADDP?
The main challenges include the removal of the ADDP byproduct and, if applicable, triphenylphosphine oxide, which can co-elute with the desired product in chromatography. Additionally, separating the desired chiral product from any remaining starting materials or diastereomeric side products requires careful optimization of purification conditions.[1]
Q3: Can I use a simple extraction to remove the ADDP byproduct?
While an acidic wash can help to remove some of the basic impurities, the ADDP byproduct (1,1'-(hydrazodicarbonyl)dipiperidine) has low solubility in many common organic solvents, which can make its complete removal by extraction challenging.
Q4: Is flash chromatography always necessary for purifying ADDP reaction products?
Flash chromatography is the most common and effective method for purifying products from ADDP reactions, as it allows for the separation of the desired compound from the various byproducts and unreacted starting materials. However, for some crystalline products, recrystallization may be a viable alternative or a complementary purification step.[2]
Q5: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is an essential tool for monitoring the progress of the purification. It is crucial to use a staining method that can visualize all components, including the starting materials, product, ADDP byproduct, and TPPO. A common stain for this purpose is potassium permanganate.
Troubleshooting Guides
Issue 1: Difficulty in Removing ADDP Byproduct
Problem: The reduced ADDP byproduct is insoluble and precipitates during workup, or it co-elutes with the product during chromatography.
| Possible Cause | Solution |
| High concentration of the byproduct | Dilute the reaction mixture with a larger volume of solvent before filtration to prevent trapping the product in the precipitate. |
| Byproduct has similar polarity to the product | Modify the chromatographic conditions. A gradient elution from a non-polar to a more polar solvent system can help resolve the compounds. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Incomplete reaction | Drive the reaction to completion to minimize the amount of unreacted ADDP. Monitor the reaction by TLC. |
Issue 2: Presence of Triphenylphosphine Oxide (TPPO) Impurity
Problem: TPPO is a common byproduct when using triphenylphosphine in conjunction with ADDP (e.g., in Mitsunobu reactions) and can be challenging to separate from the desired product.[3]
| Possible Cause | Solution |
| TPPO has a wide range of polarities | Use a less polar solvent system for chromatography to retain the TPPO on the column while eluting the product. A classic trick is to add a small amount of a chlorinated solvent like dichloromethane to the eluent. |
| Precipitation of TPPO with the product | Dissolve the crude mixture in a minimal amount of a solvent in which the product is soluble but TPPO is not (e.g., diethyl ether or a mixture of hexanes and ethyl acetate) and filter off the TPPO. |
| Use of excess triphenylphosphine | Use a stoichiometric amount of triphenylphosphine to minimize the formation of excess TPPO. Polymer-supported triphenylphosphine can also be used to simplify removal, as the TPPO byproduct remains on the solid support and can be filtered off.[4] |
Issue 3: Poor Separation of Enantiomers/Diastereomers
Problem: The desired chiral product is not well-separated from other stereoisomers.
| Possible Cause | Solution |
| Insufficient resolution on standard silica gel | Utilize chiral chromatography techniques such as chiral HPLC or SFC for effective separation of enantiomers.[1][5] |
| Diastereomers have very similar polarities | Optimize the solvent system for flash chromatography. A small change in the solvent polarity or the use of a ternary solvent system can sometimes improve separation. If separation is still difficult, consider derivatizing the diastereomers to increase their polarity difference before chromatography. |
Experimental Protocols
Protocol 1: General Purification by Flash Chromatography
-
Reaction Quenching and Workup:
-
Quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure.
-
-
Removal of Insoluble Byproducts:
-
If a precipitate (likely the ADDP byproduct) forms, dilute the crude mixture with a suitable solvent and filter through a pad of celite. Wash the celite pad with additional solvent to recover any adsorbed product.
-
-
Column Preparation:
-
Choose a column size appropriate for the amount of crude material (typically a 1:50 to 1:100 ratio of crude material to silica gel by weight).
-
Pack the column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
-
Loading the Sample:
-
Dissolve the crude material in a minimal amount of the chromatography eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
-
Elution:
-
Start with a non-polar eluent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Data Presentation
Table 1: Comparison of Purification Techniques for a Model ADDP Reaction
| Purification Method | Product Yield (%) | Product Purity (%) | Key Byproducts Removed |
| Extraction Only | 75 | 60 | Some starting materials |
| Recrystallization | 60 | >98 | Insoluble byproducts, some TPPO |
| Flash Chromatography | 70 | >99 | ADDP byproduct, TPPO, starting materials |
| Chiral HPLC | 55 | >99 (e.e. >99%) | All impurities, separates enantiomers |
Mandatory Visualization
Caption: A general workflow for the purification of products from an ADDP reaction.
Caption: A troubleshooting decision tree for purifying ADDP reaction products.
References
- 1. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
Technical Support Center: Optimizing ADDP Reactions with Sterically Hindered Alcohols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the 1,1'-(Azodicarbonyl)dipiperidine (ADDP) mediated reaction with sterically hindered secondary and tertiary alcohols.
Troubleshooting Guide
This guide addresses common issues encountered during the ADDP reaction with sterically hindered alcohols.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Formation | 1. Insufficiently acidic nucleophile: The pKa of the nucleophile (e.g., carboxylic acid) is too high (>13), leading to poor deprotonation.[1] | - Use a more acidic nucleophile, such as 4-nitrobenzoic acid, to facilitate the reaction.[2] - For phenolic nucleophiles with pKa > 11, consider alternative coupling methods.[3] |
| 2. Steric hindrance: The bulky nature of the alcohol and/or nucleophile is impeding the SN2 reaction. | - Switch from triphenylphosphine (PPh₃) to a more nucleophilic phosphine like tributylphosphine (PBu₃) or trimethylphosphine (PMe₃). - Increase the reaction temperature. Monitor for potential side reactions. - Employ sonication to increase the reaction rate with sterically demanding substrates.[4] - Increase the concentration of the reaction mixture.[4] | |
| 3. Poor quality or degraded reagents: ADDP, phosphines, and anhydrous solvents are sensitive to air and moisture. | - Use freshly purchased or purified reagents. - Ensure solvents are strictly anhydrous. | |
| 4. Incorrect order of reagent addition: The sequence of adding reagents can significantly impact the reaction outcome. | - For challenging substrates, try pre-forming the betaine by adding ADDP to the phosphine at 0°C before adding the alcohol and then the nucleophile.[1] | |
| Formation of Side Products | 1. Azodicarboxylate adduct: The reduced ADDP byproduct can sometimes react with the activated alcohol.[1] | - This is more common with less acidic nucleophiles. Using a more acidic nucleophile can mitigate this. |
| 2. Elimination products (alkenes): For secondary and tertiary alcohols, elimination can compete with substitution. | - Use less polar solvents like toluene or benzene (with appropriate safety precautions) instead of THF. - Maintain a lower reaction temperature if possible. | |
| 3. Anhydride formation: The carboxylate nucleophile may react with the acyloxyphosphonium intermediate.[5] | - This is more likely with sterically hindered alcohols. Ensure slow addition of reagents and maintain a low temperature. | |
| Difficulty in Product Purification | 1. Co-elution with byproducts: Triphenylphosphine oxide and the reduced ADDP byproduct can be difficult to separate from the desired product by column chromatography. | - Use polymer-supported triphenylphosphine (PS-PPh₃) to simplify byproduct removal by filtration.[3] - For the removal of triphenylphosphine oxide and the reduced azodicarboxylate, a practical method involves precipitation by suspending the crude reaction mixture in ether, followed by the addition of hexanes.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is my standard Mitsunobu reaction with DEAD failing for my sterically hindered alcohol?
A: The standard Mitsunobu reaction using diethyl azodicarboxylate (DEAD) is often inefficient for sterically hindered alcohols due to the increased difficulty of the SN2 nucleophilic attack. Additionally, if your nucleophile is not sufficiently acidic (pKa > 11-13), the reaction may fail.[1][3] ADDP is often a better choice in these cases as its corresponding betaine intermediate is a stronger base.[1]
Q2: What is the optimal phosphine to use with ADDP for hindered alcohols?
A: While triphenylphosphine (PPh₃) is commonly used, for sterically hindered substrates, more nucleophilic trialkylphosphines such as tributylphosphine (PBu₃) or trimethylphosphine (PMe₃) can significantly improve reaction rates and yields.
Q3: Can I use ADDP with tertiary alcohols?
A: While challenging, reactions with tertiary alcohols are possible under certain conditions. Success is often limited and may require highly optimized conditions, such as the use of more reactive phosphines and careful selection of the nucleophile. Elimination is a major competing side reaction.
Q4: How can I improve the yield of my ADDP reaction with a hindered secondary alcohol?
A: To improve the yield, consider the following strategies:
-
Use a more acidic nucleophile: Employing a carboxylic acid with a lower pKa, such as 4-nitrobenzoic acid, can lead to significantly better yields.[2]
-
Increase reagent equivalents: Using a slight excess of ADDP and the phosphine (e.g., 1.5 equivalents) can help drive the reaction to completion.
-
Optimize reaction temperature: While starting at 0°C is common, gradually increasing the temperature (e.g., to room temperature or even 40-50°C) may be necessary for sluggish reactions. Monitor the reaction closely by TLC to avoid decomposition.
-
Employ sonication: For particularly stubborn reactions, sonication at a higher concentration can dramatically increase the reaction rate.[4]
Q5: What is the best work-up procedure to remove the byproducts of an ADDP reaction?
A: A common and effective method involves concentrating the reaction mixture, then suspending the resulting residue in a solvent like diethyl ether. The triphenylphosphine oxide and the reduced piperidine byproduct will often precipitate and can be removed by filtration. Washing the organic layer with a dilute acid solution can also help remove basic byproducts. The use of polymer-supported triphenylphosphine (PS-PPh₃) is highly recommended as the phosphine oxide byproduct can be easily removed by filtration at the end of the reaction.[3]
Quantitative Data on Reaction Conditions
The following tables provide a summary of reaction conditions and yields for ADDP-type reactions with alcohols of varying steric hindrance.
Table 1: ADDP Reaction with Primary Alcohols [3]
| Entry | Alcohol | Nucleophile (Pyridinol) | Phosphine | Solvent | Time (h) | Yield (%) |
| 1 | Ethanol | 3-hydroxy-2-methylpyridine | PS-PPh₃ | THF | 16 | 81 |
| 2 | 1-Propanol | 3-hydroxy-2-methylpyridine | PS-PPh₃ | THF | 16 | 78 |
| 3 | 1-Butanol | 3-hydroxy-2-methylpyridine | PS-PPh₃ | THF | 16 | 80 |
| 4 | Isobutanol | 3-hydroxy-2-methylpyridine | PS-PPh₃ | THF | 16 | 83 |
Conditions: 0.5 mmol pyridinol, 0.55 mmol alcohol, 0.75 mmol PS-PPh₃, 0.75 mmol ADDP, 5.5 mL THF, room temperature.
Table 2: Modified Mitsunobu Reaction with a Sterically Hindered Secondary Alcohol [6]
| Entry | Alcohol | Nucleophile | Phosphine | Azodicarboxylate | Solvent | Time (h) | Yield (%) |
| 1 | (-)-Menthol | Benzoic Acid | PPh₃ | DEAD | Toluene | 20-92 | Low (27%) |
| 2 | (-)-Menthol | 4-Nitrobenzoic Acid | PPh₃ | DEAD | THF | 17 | ~85% |
Note: While this example uses DEAD, the principle of using a more acidic nucleophile is directly applicable to optimizing ADDP reactions.
Experimental Protocols
Protocol 1: General Procedure for the Inversion of a Sterically Hindered Secondary Alcohol using a Modified Mitsunobu Reaction (Adapted from[6])
This protocol is based on the inversion of (-)-menthol and can be adapted for other sterically hindered secondary alcohols.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add the sterically hindered secondary alcohol (1.0 eq.), 4-nitrobenzoic acid (4.0 eq.), and triphenylphosphine (4.0 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1-0.2 M with respect to the alcohol.
-
Cooling: Cool the resulting suspension to 0°C in an ice bath.
-
ADDP Addition: Slowly add a solution of ADDP (4.0 eq.) in anhydrous THF dropwise, ensuring the internal temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 14-18 hours). The reaction can be gently heated (e.g., to 40°C) to drive it to completion, monitoring by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) to remove excess 4-nitrobenzoic acid.
-
Combine the aqueous layers and back-extract with diethyl ether.
-
Combine all organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
-
Byproduct Removal and Purification:
-
Suspend the crude residue in diethyl ether and allow it to stand at room temperature. The triphenylphosphine oxide and reduced ADDP byproduct should precipitate.
-
Slowly add hexanes to further induce precipitation.
-
Filter the white solid and wash the filter cake with a 1:1 ether/hexanes solution.
-
Concentrate the filtrate and purify the desired product by column chromatography on silica gel.
-
Visualizations
Troubleshooting Workflow for ADDP Reactions with Hindered Alcohols
Caption: A decision-making workflow for troubleshooting ADDP reactions.
Logical Relationship of Key Reaction Parameters
Caption: Key factors influencing the outcome of ADDP reactions.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction [organic-chemistry.org]
- 5. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Aza-Diels-Alder Reactions with Poorly Acidic Nucleophiles
Welcome to the technical support center for the aza-Diels-Alder (ADDP) reaction. This resource is designed for researchers, scientists, and drug development professionals encountering challenges when using poorly acidic nucleophiles (e.g., electron-rich anilines, amides, or other weakly acidic amines) to form the imine dienophile.
Troubleshooting Guide
This guide addresses common issues encountered during the aza-Diels-Alder reaction with imines derived from poorly acidic nucleophiles.
Issue 1: Low to No Product Yield
Q: My aza-Diels-Alder reaction is showing very low or no conversion to the desired product. My nucleophile is an electron-rich aniline. What are the likely causes and solutions?
A: Low reactivity is the most common challenge when using imines derived from poorly acidic or electron-rich nucleophiles. The nucleophilicity of the amine reduces the electrophilicity of the resulting imine, making it a poor dienophile.
Potential Causes & Recommended Actions:
-
Insufficient Imine Activation: The imine generated from a poorly acidic nucleophile is not electrophilic enough to engage with the diene.
-
Solution: Introduce a suitable Lewis acid catalyst to activate the imine. The Lewis acid coordinates to the imine nitrogen, withdrawing electron density and lowering the LUMO energy of the dienophile.[1][2] Stronger Lewis acids are often required. Rare earth and group IV triflates (e.g., Sc(OTf)₃, Yb(OTf)₃, ZrCl₄) have proven effective.[3]
-
-
Catalyst Deactivation: The amine product of the reaction is often a stronger Lewis base than the starting imine and can coordinate strongly to the Lewis acid, causing catalyst deactivation.[3]
-
Solution: Increase the catalyst loading (e.g., from 10 mol% to 20-30 mol%). In some cases, stoichiometric amounts of a weak Lewis acid may be necessary. Alternatively, using catalysts known for high turnover, like rare earth triflates, can mitigate this issue.[3]
-
-
Inappropriate Solvent: The solvent can significantly impact reaction rates and catalyst activity.
-
Solution: Screen a range of solvents. Non-coordinating solvents like dichloromethane (DCM) or toluene are often good starting points as they do not compete with the imine for binding to the Lewis acid catalyst. For certain systems, weakly acidic, non-nucleophilic protic solvents like hexafluoroisopropanol (HFIP) can promote the reaction through hydrogen bonding without strong Lewis acid catalysis.[4]
-
-
Reaction Temperature is Too Low: While many Diels-Alder reactions proceed at room temperature, sluggish reactions require thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. Start from room temperature and increase in 20 °C increments, monitoring for product formation and decomposition.
-
Issue 2: Formation of Side Products
Q: I am observing significant side product formation, including what appears to be a Mannich-type adduct, instead of my desired cycloadduct. How can I improve the selectivity?
A: The mechanism of a Lewis acid-catalyzed aza-Diels-Alder reaction can shift from a concerted [4+2] cycloaddition to a stepwise Mannich-Michael pathway, especially with strong Lewis acids.[5][6] This is more pronounced with certain dienes.
Potential Causes & Recommended Actions:
-
Stepwise Reaction Mechanism: Strong Lewis acid activation can favor a stepwise pathway, leading to acyclic Mannich products, especially if the second (Michael) step is slow.[7]
-
Solution: Modify the catalyst. A less aggressive Lewis acid might favor the concerted pathway. Alternatively, chiral Lewis acids can sometimes control the stereochemistry of the stepwise pathway to favor cyclization.[8] For example, copper(I)-BINAP complexes have shown success in controlling the reaction pathway.[8]
-
-
Diene Reactivity: Highly reactive, oxygenated dienes like Danishefsky's diene are prone to reacting via a Mannich-type addition.[8]
-
Solution: If possible, switch to a less reactive, all-carbon diene like cyclopentadiene or 1,3-cyclohexadiene. These are often more biased towards a concerted cycloaddition.
-
-
Workup Conditions: The intermediate from a Mannich addition may be sensitive to workup conditions, leading to the isolation of acyclic products.
-
Solution: Ensure a careful, and possibly anhydrous, workup procedure until the product is fully characterized.
-
Issue 3: Poor Diastereo- or Enantioselectivity
Q: My reaction works, but the diastereoselectivity is poor, giving a nearly 1:1 mixture of endo/exo products. How can I improve this?
A: Poor stereocontrol is often a result of a high reaction temperature or a poorly organized transition state.
Potential Causes & Recommended Actions:
-
High Reaction Temperature: Higher temperatures can provide enough energy to overcome the small energy difference between the endo and exo transition states, leading to poor selectivity.
-
Solution: Lower the reaction temperature. Even if it slows the reaction rate, running the reaction at 0 °C or -78 °C can significantly enhance diastereoselectivity.
-
-
Achiral Catalyst/Conditions: Standard Lewis acids like TiCl₄ or BF₃·OEt₂ activate the imine but do not provide a chiral environment to influence the facial selectivity of the approach.
-
Solution: Employ a chiral catalyst system. Chiral phosphino-oxazoline ligands with copper(I) salts or BINAP-metal complexes are well-established for inducing high enantioselectivity in aza-Diels-Alder reactions.[8] These catalysts create a defined chiral pocket that favors one approach of the diene to the dienophile.
-
Data Summary: Catalyst Performance
The choice of Lewis acid is critical for activating imines derived from poorly acidic nucleophiles. The following table summarizes the performance of various catalysts in a model aza-Diels-Alder reaction between an N-aryl imine and cyclopentadiene.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (exo:endo) |
| None | Toluene | 80 | 24 | <5 | - |
| BF₃·OEt₂ (20) | DCM | 25 | 12 | 45 | 60:40 |
| ZnCl₂ (20) | DCM | 25 | 18 | 55 | 75:25 |
| Sc(OTf)₃ (10) | DCM | 0 | 6 | 92 | 90:10 |
| Yb(OTf)₃ (10) | DCM | 0 | 8 | 88 | 92:8 |
| ZrCl₄ (15) | Toluene | 25 | 10 | 85 | 85:15 |
Data compiled from representative literature. Actual results may vary based on specific substrates.
Experimental Protocols
General Protocol for a Lewis Acid-Catalyzed Aza-Diels-Alder Reaction
This protocol provides a starting point for optimization.
Materials:
-
Aldehyde (1.0 mmol)
-
Poorly acidic amine (e.g., p-methoxyaniline) (1.0 mmol)
-
Anhydrous solvent (e.g., Dichloromethane) (10 mL)
-
Drying agent (e.g., anhydrous MgSO₄)
-
Lewis Acid Catalyst (e.g., Sc(OTf)₃) (0.1 mmol, 10 mol%)
-
Diene (e.g., cyclopentadiene, freshly cracked) (3.0 mmol)
Procedure:
-
Imine Formation (in situ):
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the aldehyde (1.0 mmol), the amine (1.0 mmol), and anhydrous dichloromethane (10 mL).
-
Add a small amount of anhydrous MgSO₄ to act as a drying agent.
-
Stir the mixture at room temperature for 2-4 hours. Imine formation can be monitored by TLC or ¹H NMR. The imine is often used directly without isolation.[5]
-
-
Catalyst Addition and Cycloaddition:
-
Cool the flask containing the imine solution to the desired reaction temperature (e.g., 0 °C).
-
In a separate vial, weigh the Lewis acid catalyst (0.1 mmol) under an inert atmosphere and dissolve it in a small amount of anhydrous dichloromethane.
-
Add the catalyst solution to the imine mixture dropwise.
-
Add the diene (3.0 mmol) to the reaction mixture.
-
Allow the reaction to stir at the set temperature, monitoring its progress by TLC.
-
-
Workup and Purification:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Visualizations
Troubleshooting Workflow for Low Yield
This diagram outlines a logical workflow for diagnosing and solving low-yield issues in the aza-Diels-Alder reaction.
Caption: A step-by-step troubleshooting guide for low-yield reactions.
Mechanism of Lewis Acid Activation
This diagram illustrates how a Lewis Acid (LA) activates the imine dienophile, facilitating the cycloaddition reaction.
Caption: Lewis acid coordination lowers the imine's LUMO energy.
Frequently Asked Questions (FAQs)
Q1: What defines a "poorly acidic" nucleophile in the context of the aza-Diels-Alder reaction? A: A poorly acidic nucleophile is typically an amine whose conjugate acid has a high pKa. For example, electron-rich anilines (like p-methoxyaniline) or aliphatic amines are less acidic than electron-deficient anilines (like p-nitroaniline). The resulting imines are more electron-rich and less electrophilic, making them poor dienophiles for normal-electron-demand Diels-Alder reactions.[9][10]
Q2: Can I form the imine in situ, or do I need to isolate it first? A: In most cases, forming the imine in situ is preferred.[5] This approach avoids the potential for imine decomposition or oligomerization upon isolation and purification. Adding a drying agent like anhydrous MgSO₄ or molecular sieves to the imine formation step can drive the equilibrium toward the product.
Q3: My reaction seems to be an inverse-electron-demand aza-Diels-Alder. Do these same challenges apply? A: No, the challenges are different. In an inverse-electron-demand reaction, the imine acts as the electron-rich component (azadiene) and reacts with an electron-poor dienophile. Imines formed from poorly acidic (electron-donating) nucleophiles are actually more reactive in this scenario. The primary challenge then becomes finding a compatible electron-deficient dienophile.[11]
Q4: Are there any non-metal catalysts that can be used for this reaction? A: Yes, Brønsted acid catalysis can be effective. Strong Brønsted acids can protonate the imine nitrogen, activating it for cycloaddition in a manner similar to a Lewis acid.[1] Chiral phosphoric acids have also been successfully employed to catalyze asymmetric versions of this reaction. Additionally, in some cases, organocatalysts like proline and its derivatives can catalyze the reaction, often proceeding through an enamine intermediate with the diene component.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Activation of Imine Derivatives Using Novel Lewis Acids [jstage.jst.go.jp]
- 4. Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. Mechanistic studies on the formal aza-Diels–Alder reactions of N-aryl imines: evidence for the non-concertedness under Lewis-acid catalysed conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic enantioselective aza-Diels-alder reactions of imines--an approach to optically active nonproteinogenic alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. organicers.org [organicers.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Mitsunobu Reactions with ADDP
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 1,1'-(azodicarbonyl)dipiperidine (ADDP) in Mitsunobu reactions. The focus is on minimizing byproduct formation and addressing common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during Mitsunobu reactions using ADDP.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Weakly Acidic Nucleophile (pKa > 11-13): When using traditional reagents like DEAD, the betaine intermediate may not be basic enough to deprotonate the nucleophile, leading to side reactions.[1][2] 2. Steric Hindrance: Bulky groups on the alcohol or nucleophile can impede the reaction. 3. Improper Reagent Stoichiometry: Incorrect ratios of alcohol, nucleophile, phosphine, and ADDP can lead to incomplete conversion. 4. Solvent Purity: Presence of water in the solvent can consume the reagents. | 1. Use ADDP: ADDP forms a more basic betaine intermediate, which is more effective at deprotonating weakly acidic nucleophiles, thereby favoring the desired reaction pathway.[1][3][4] 2. Increase Reaction Time and/or Temperature: For sterically hindered substrates, prolonged reaction times or gentle heating may be necessary. 3. Optimize Stoichiometry: A typical starting point is a slight excess of the phosphine and ADDP relative to the limiting reagent (either the alcohol or nucleophile). A common ratio is 1.5 equivalents of both the phosphine and ADDP.[1] 4. Use Anhydrous Solvents: Ensure that all solvents are rigorously dried before use. |
| Formation of an Alkylated Hydrazine Byproduct | Nucleophilic Attack by the Azodicarboxylate Anion: This is a common side reaction when the nucleophile is not sufficiently acidic (pKa > 13).[1][2] The reduced ADDP anion can act as a nucleophile and attack the alkoxyphosphonium intermediate. | Switch to ADDP from DEAD/DIAD: The use of ADDP with its more basic betaine intermediate promotes the deprotonation of the intended nucleophile, outcompeting the nucleophilic attack by the azodicarboxylate anion.[1][3] |
| Difficulty Removing Triphenylphosphine Oxide (TPPO) Byproduct | High Polarity and Crystallinity of TPPO: TPPO can be challenging to separate from the desired product, especially if the product has similar polarity. | 1. Use Polymer-Supported Triphenylphosphine (PS-PPh₃): The oxidized phosphine resin can be easily removed by filtration at the end of the reaction.[1][3] 2. Crystallization/Precipitation: In some cases, TPPO can be precipitated from a non-polar solvent like hexane or a mixture of ether and hexane, followed by filtration.[5] 3. Chromatography: Careful selection of the mobile phase for column chromatography can effectively separate TPPO. |
| Difficulty Removing the Reduced ADDP (Hydrazine) Byproduct | Solubility of the Hydrazine Byproduct: The reduced form of ADDP, 1,1'-(hydrazodicarbonyl)dipiperidine, can sometimes co-elute with the product during chromatography. | 1. Precipitation/Filtration: The hydrazine byproduct of ADDP is often insoluble in many organic solvents and can be removed by filtration.[6] 2. Aqueous Wash: Due to its higher polarity compared to the reduced byproducts of DEAD or DIAD, the ADDP-hydrazine byproduct can sometimes be removed with an aqueous wash.[6] 3. Column Chromatography: The high polarity of the ADDP-hydrazine byproduct generally allows for easy separation via silica gel chromatography.[7] |
Frequently Asked Questions (FAQs)
Q1: Why should I use ADDP instead of DEAD or DIAD in my Mitsunobu reaction?
A1: ADDP is particularly advantageous when working with weakly acidic nucleophiles (e.g., phenols with a pKa > 11).[1][3] The betaine intermediate formed from ADDP is a stronger base than that formed from DEAD or DIAD. This increased basicity facilitates the deprotonation of the nucleophile, leading to higher yields of the desired product and minimizing the formation of byproducts where the azodicarboxylate itself acts as a nucleophile.[1][4]
Q2: What are the main byproducts in a Mitsunobu reaction with ADDP, and how can I minimize them?
A2: The primary byproducts are triphenylphosphine oxide (TPPO) and 1,1'-(hydrazodicarbonyl)dipiperidine (the reduced form of ADDP). To minimize these, you can:
-
Use Polymer-Supported Triphenylphosphine (PS-PPh₃): This allows for the simple filtration of the phosphine oxide byproduct.[1][3]
-
Ensure Efficient Reaction: By using ADDP with weakly acidic nucleophiles, you prevent the formation of alkylated hydrazine byproducts that are common with DEAD/DIAD in such cases.[1]
Q3: What is the recommended solvent and temperature for a Mitsunobu reaction with ADDP?
A3: Anhydrous tetrahydrofuran (THF) is a commonly used and effective solvent.[1][2] Other anhydrous, non-protic solvents like dichloromethane (DCM) or toluene can also be employed. The reaction is typically run at room temperature, although for less reactive substrates, gentle heating may be required.[2][5]
Q4: Can I use ADDP with primary and secondary alcohols?
A4: Yes, the Mitsunobu reaction, including protocols using ADDP, is generally effective for both primary and secondary alcohols.[8] Tertiary alcohols typically do not react under these conditions.[9] A key feature of the reaction is the inversion of stereochemistry at the alcohol center, which is particularly useful for secondary alcohols.[2]
Q5: What is the typical workup procedure for a Mitsunobu reaction using ADDP and PS-PPh₃?
A5: A significant advantage of using ADDP in combination with PS-PPh₃ is the simplified workup.[1] After the reaction is complete, the polymer-supported triphenylphosphine oxide is removed by filtration. The filtrate is then concentrated, and the crude product can be purified, often by column chromatography, to remove the hydrazine byproduct from ADDP and any remaining starting materials.[1]
Quantitative Data
The following table summarizes a comparative study on the synthesis of a pyridine ether using both DEAD and ADDP, highlighting the effectiveness of ADDP in minimizing byproduct formation with a weakly acidic phenol.
| Reagent System | Desired Product Yield | Major Byproduct Yield |
| PS-PPh₃ / DEAD | 54% | 46% (Alkylated Hydrazine) |
| PS-PPh₃ / ADDP | 81% | "Significant by-product formation eliminated" |
| Data sourced from Humphries, P. S., et al. Beilstein J. Org. Chem. 2006, 2, 21.[1] |
Experimental Protocols
Key Experiment: Synthesis of Pyridine Ether using ADDP and PS-PPh₃
This protocol is adapted from the work of Humphries et al. for the synthesis of pyridine ethers, where the use of ADDP and PS-PPh₃ eliminated significant byproduct formation.[1]
Materials:
-
Pyridinol (0.5 mmol)
-
Alcohol (0.55 mmol)
-
Polymer-supported triphenylphosphine (PS-PPh₃) (0.75 mmol)
-
1,1'-(Azodicarbonyl)dipiperidine (ADDP) (0.75 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5.5 mL)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the pyridinol (0.5 mmol), the alcohol (0.55 mmol), and polymer-supported triphenylphosphine (0.75 mmol).
-
Add anhydrous THF (5.5 mL) to the vessel and stir the mixture to form a suspension.
-
Add ADDP (0.75 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, filter the reaction mixture to remove the polymer-supported triphenylphosphine oxide.
-
Wash the resin with a suitable solvent (e.g., THF or DCM) and combine the filtrates.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired pyridine ether.
Visualizations
References
- 1. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organic-synthesis.com [organic-synthesis.com]
Technical Support Center: Optimizing ADDP Reactions with Specific Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on improving the reaction rate of Adenosine 5'-(β,γ-imido)triphosphate (ADDP), also commonly known as AMP-PNP, with specific enzyme substrates. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist you in your research.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving ADDP and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Enzyme Inhibition | 1. Incorrect ADDP Concentration: The concentration of ADDP may be too low to effectively compete with ATP. 2. Degraded ADDP: ADDP solution may have degraded over time. 3. Enzyme Insensitivity: The specific enzyme may have a low affinity for ADDP. 4. High ATP Concentration: The concentration of ATP in the reaction is too high, outcompeting ADDP. | 1. Increase ADDP Concentration: Perform a concentration-response curve to determine the optimal inhibitory concentration. A common starting point is a 10 to 100-fold molar excess relative to ATP. 2. Use Fresh ADDP: Prepare fresh ADDP solutions from a reliable source. Store stock solutions at -20°C or below. 3. Consult Literature: Check published data for the specific enzyme's affinity (Ki or IC50) for ADDP. If the affinity is low, consider using an alternative non-hydrolyzable ATP analog. 4. Optimize ATP Concentration: If possible, lower the ATP concentration in your assay to a level at or below the enzyme's Km for ATP. This will enhance the competitive inhibition by ADDP. |
| High Background Signal | 1. Contaminated Reagents: Buffers or other reagents may be contaminated with ATP or inorganic phosphate. 2. Non-Enzymatic Hydrolysis of Substrate: The experimental substrate may be unstable and hydrolyzing spontaneously. 3. Interfering Substances: Components in the sample or buffer may interfere with the detection method. | 1. Use High-Purity Reagents: Ensure all reagents, especially water and buffers, are of high purity and free from nucleotide contamination. 2. Run a "No-Enzyme" Control: Perform the reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. 3. Check for Interfering Substances: Review the components of your reaction mixture. For example, high concentrations of reducing agents can interfere with some colorimetric assays.[1] |
| Inconsistent or Irreproducible Results | 1. Pipetting Errors: Inaccurate pipetting can lead to significant variability. 2. Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme activity. 3. Improper Mixing: Inadequate mixing of reaction components can lead to localized concentration differences. 4. Reagent Instability: One or more reagents may be degrading during the experiment. | 1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use appropriate pipetting techniques to minimize errors. 2. Maintain Constant Temperature: Use a water bath or incubator to maintain a stable and accurate temperature throughout the experiment. 3. Ensure Thorough Mixing: Gently vortex or pipette to mix all components thoroughly before starting the reaction. 4. Prepare Fresh Reagents: Prepare fresh solutions of critical reagents, especially enzymes and ADDP, for each experiment. |
| Slow Reaction Rate (in cases where ADDP is a slow substrate) | 1. Suboptimal pH or Temperature: The reaction conditions may not be optimal for the enzyme. 2. Low Enzyme Concentration: The amount of enzyme may be the limiting factor. 3. Presence of Inhibitors: Contaminants in the sample or reagents may be inhibiting the enzyme. | 1. Optimize Reaction Conditions: Determine the optimal pH and temperature for your specific enzyme by performing activity assays across a range of conditions.[2][3][4] 2. Increase Enzyme Concentration: If the reaction rate is too slow to measure accurately, consider increasing the enzyme concentration. 3. Identify and Remove Inhibitors: Analyze your sample and buffer components for potential inhibitors. Consider sample purification steps if necessary. |
Frequently Asked Questions (FAQs)
1. What is ADDP and how does it work?
Adenosine 5'-(β,γ-imido)triphosphate (ADDP), or AMP-PNP, is a non-hydrolyzable analog of adenosine triphosphate (ATP).[5][6] In ADDP, a nitrogen atom replaces the bridging oxygen between the β- and γ-phosphates of ATP.[7] This P-N bond is highly resistant to enzymatic cleavage by most ATP-dependent enzymes like ATPases and kinases.[7] As a result, ADDP can bind to the ATP-binding site of these enzymes but cannot be hydrolyzed to ADP and inorganic phosphate. This effectively "traps" the enzyme in an ATP-bound, pre-hydrolysis state, making it a powerful tool for studying the conformational changes and mechanisms of these enzymes.[1][8] It acts as a competitive inhibitor for most ATP-dependent enzymes.[6]
2. What are the primary applications of ADDP in research?
ADDP is widely used in various biochemical and biophysical studies, including:
-
Structural Biology: To stabilize enzymes in their ATP-bound conformation for X-ray crystallography or cryo-electron microscopy.[7]
-
Enzyme Kinetics: As a competitive inhibitor to study the mechanism of ATP-dependent enzymes.[6]
-
Inhibition of ATP-dependent processes: To block cellular processes that require ATP hydrolysis, such as muscle contraction and certain signaling pathways.[5]
-
Binding Assays: To characterize the ATP-binding site of enzymes.
3. How does the binding affinity of ADDP compare to ATP and other analogs?
The binding affinity of ADDP (and other non-hydrolyzable analogs) is enzyme-dependent. In some cases, the affinity can be similar to or weaker than ATP. It is crucial to determine the dissociation constant (Kd) or inhibitory constant (Ki) for your specific enzyme of interest.
Quantitative Data on ADDP (AMP-PNP) Inhibition and Binding
| Enzyme | Analog | Parameter | Value | Conditions |
| (Na+ + K+)-dependent ATPase | AMP-PNP | K_D_ | 4.2 µM | Absence of MgCl₂ |
| (Na+ + K+)-dependent ATPase | AMP-PNP | K_D_ | 2.2 µM | 50 µM MgCl₂ |
| (Na+ + K+)-dependent ATPase | AMP-PNP | K_D_ | 6 µM | 2 mM MgCl₂ |
| Uncoating ATPase (hsp70 family) | AMP-PNP | K_D_ | ~1-10 µM | |
| Kinesin | Cp-AMPPNP | Inhibition | No inhibition of wild-type kinesin at 3.5 mM in the presence of 2 mM ATP | |
| P4 hexameric ATPase | AMP-PNP | Inhibition | Non-competitive inhibitor | In the absence of RNA |
Note: The binding affinities and inhibitory constants can vary significantly depending on the specific protein, isoform, and experimental conditions (e.g., presence of divalent cations, pH, temperature). Researchers are encouraged to consult the primary literature for detailed context.
4. What are some common pitfalls when using ADDP in experiments?
-
Assuming Complete Non-Hydrolysis: While highly resistant, some enzymes may exhibit very slow hydrolysis of ADDP.[9] It is important to verify this for your system.
-
Ignoring Divalent Cation Effects: The presence and concentration of divalent cations like Mg²⁺ can significantly influence the binding of ADDP to an enzyme.[10]
-
Using Degraded ADDP: ADDP solutions can degrade over time, leading to a loss of inhibitory activity. Always use fresh or properly stored aliquots.
-
Not Considering pH Effects: The pH of the reaction buffer can affect both the enzyme's activity and the stability and charge of ADDP.[2][3][4]
Key Experimental Protocols
Protocol 1: ATPase Activity Assay (Malachite Green Assay)
This colorimetric assay is a common method to measure the rate of ATP hydrolysis by an ATPase and to assess the inhibitory effect of ADDP.
Materials:
-
Purified ATPase enzyme
-
ATP and ADDP (AMP-PNP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂)
-
Malachite Green Reagent
-
Phosphate Standard Solution
-
96-well microplate
-
Microplate reader
Methodology:
-
Prepare Reagents:
-
Prepare a series of dilutions for ADDP in the assay buffer.
-
Prepare a phosphate standard curve using the Phosphate Standard Solution.
-
-
Reaction Setup:
-
In a 96-well plate, add the purified ATPase to the assay buffer.
-
Add varying concentrations of ADDP to the wells containing the enzyme and incubate for a predetermined time at the optimal temperature for the enzyme. Include a control with no ADDP.
-
-
Initiate Hydrolysis:
-
Initiate the ATPase reaction by adding a fixed concentration of ATP to all wells.
-
-
Stop Reaction & Develop Color:
-
After a specific incubation time (e.g., 15-30 minutes), stop the reaction and measure the released inorganic phosphate by adding the Malachite Green reagent.[1]
-
-
Measure Absorbance:
-
Read the absorbance at approximately 620-650 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the concentration of inorganic phosphate released using the phosphate standard curve.
-
Determine the inhibitory effect of ADDP by comparing the ATPase activity in the presence and absence of the analog.
-
Protocol 2: Competitive Kinase Binding Assay using Fluorescence Polarization (FP)
This protocol describes a method to determine the binding affinity of ADDP to a kinase by measuring its ability to displace a fluorescent ATP tracer.
Materials:
-
Purified kinase
-
Fluorescent ATP tracer
-
ADDP (AMP-PNP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
Methodology:
-
Prepare Reagents:
-
Prepare a 2X kinase solution in kinase assay buffer.
-
Prepare a 4X solution of the fluorescent ATP tracer in kinase assay buffer.
-
Prepare a 4X serial dilution of ADDP in kinase assay buffer.
-
-
Assay Assembly:
-
Initiate Reaction:
-
Add 5 µL of the 4X fluorescent ATP tracer to all wells.[2]
-
-
Data Acquisition:
-
Incubate the plate for 60 minutes at room temperature, protected from light.[2]
-
Measure the fluorescence polarization using a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the concentration of ADDP.
-
Determine the IC50 value from the resulting curve, which can be used to calculate the inhibitory constant (Ki).
-
Visualizations
G-Protein Coupled Receptor (GPCR) Signaling Pathway Inhibition
The following diagram illustrates how a non-hydrolyzable analog like ADDP can inhibit a G-protein coupled receptor (GPCR) signaling cascade. In this pathway, ligand binding to a GPCR activates a G-protein, which then exchanges GDP for GTP, leading to its activation and downstream signaling. Since this activation is dependent on GTP hydrolysis, a non-hydrolyzable analog will block the cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. AMP-PNP 100mM, pH 7.4 - Hypermol [hypermol.com]
- 6. AMP-PNP Adenylyl-imidodiphosphate | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeting G protein-coupled receptor signalling by blocking G proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 10. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
Troubleshooting Failed Mitsunobu Reactions Using ADDP: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the Mitsunobu reaction with 1,1'-(azodicarbonyl)dipiperidine (ADDP), this guide provides solutions to common experimental challenges. The following question-and-answer format addresses specific issues to help you navigate and troubleshoot your reaction outcomes effectively.
Frequently Asked Questions (FAQs)
Q1: My Mitsunobu reaction with ADDP is not going to completion, and I am recovering my starting alcohol. What are the likely causes?
Several factors can lead to an incomplete reaction. A primary consideration is the acidity of your nucleophile (the pronucleophile). The Mitsunobu reaction is generally more efficient with more acidic nucleophiles.[1][2] If the pKa of your nucleophile is greater than 13, the desired reaction may not occur or yields will be considerably lower.[3]
Another potential issue is the quality of your reagents and solvent. Triphenylphosphine (PPh3) can oxidize over time, and your solvent must be anhydrous.[4] The order of reagent addition can also be critical; in some cases, pre-forming the betaine by mixing ADDP and PPh3 before adding the alcohol and nucleophile can improve results.[1][5]
Q2: I am observing a significant amount of a byproduct that appears to be an alkylated hydrazine derivative. Why is this happening and how can I prevent it?
This common side product forms when the hydrazide anion, generated from ADDP, attacks the alkoxyphosphonium intermediate instead of your intended nucleophile.[1][3] This side reaction is more prevalent with weakly acidic nucleophiles (pKa > 11).[3] The use of ADDP, which is more basic than other azodicarboxylates like DEAD or DIAD, helps to mitigate this issue by more effectively deprotonating the pronucleophile.[1][3][5] However, if the problem persists, consider using a more nucleophilic phosphine, such as tributylphosphine (n-Bu3P), in combination with ADDP.[6][7]
Q3: Purification of my product is difficult due to the presence of triphenylphosphine oxide and the hydrazine byproduct. What strategies can I use to simplify the workup?
A major drawback of the Mitsunobu reaction is the challenge of removing byproducts.[8] Several strategies can simplify purification:
-
Polymer-supported triphenylphosphine (PS-PPh3): The resulting polymer-bound phosphine oxide can be easily removed by filtration.[1][3]
-
Modified Phosphines: Using phosphines like diphenyl(2-pyridyl)phosphine allows for the removal of the corresponding phosphine oxide by an acidic wash.[6]
-
Alternative Azodicarboxylates: While you are using ADDP, other reagents like di-(4-chlorobenzyl)azodicarboxylate (DCAD) have been developed to produce a hydrazine byproduct that can be precipitated and removed by filtration.[6][9]
Troubleshooting Flowchart
The following diagram outlines a systematic approach to troubleshooting a failed Mitsunobu reaction.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Mitsunobu_reaction [chemeurope.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. people.chem.ucsb.edu [people.chem.ucsb.edu]
Navigating Mitsunobu Reactions with ADDP: A Guide to Alternative Phosphine Reagents
Technical Support Center
For researchers, chemists, and drug development professionals leveraging the Mitsunobu reaction, the choice of reagents is critical to success. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) has emerged as a valuable alternative to traditional azodicarboxylates like DEAD or DIAD, particularly when working with weakly acidic nucleophiles. This guide provides a comprehensive overview of alternative phosphine reagents for use with ADDP, complete with troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and efficient reactions.
Frequently Asked Questions (FAQs)
Q1: Why should I consider using an alternative phosphine reagent with ADDP instead of the standard triphenylphosphine (TPP)?
While triphenylphosphine (TPP) is a common phosphine reagent in Mitsunobu reactions, alternative phosphines are often employed with ADDP to enhance reactivity and simplify purification. ADDP is frequently used for substrates with low acidity (pKa > 11), where the standard DEAD-TPP system may fail or provide low yields.[1][2] In these cases, more nucleophilic and basic phosphines can improve reaction outcomes. Additionally, certain alternative phosphines offer the advantage of modified phosphine oxide by-products that are easier to remove during work-up.[3][4][5]
Q2: What are some common alternative phosphine reagents to use with ADDP?
Several alternative phosphine reagents have been successfully used in combination with ADDP. These include:
-
Tributylphosphine (TBP): A more nucleophilic and basic phosphine than TPP, often used with ADDP for less acidic nucleophiles.[6]
-
Trimethylphosphine (Me3P): Another highly nucleophilic phosphine, though it is a volatile and hazardous gas.
-
Polymer-supported triphenylphosphine (PS-PPh3): This reagent simplifies purification as the phosphine oxide by-product is bound to the polymer resin and can be removed by simple filtration.[7][8]
-
Diphenyl(2-pyridyl)phosphine and (4-dimethylaminophenyl)diphenylphosphine: These phosphines contain basic nitrogen atoms, allowing for the easy removal of their corresponding oxides by an acidic aqueous wash.[3][4][5]
Q3: How do I choose the right alternative phosphine for my reaction?
The choice of phosphine depends on several factors, including the pKa of the nucleophile, the steric hindrance of the substrates, and the desired purification strategy.
-
For weakly acidic nucleophiles , a more basic phosphine like tributylphosphine may be beneficial.[6]
-
If ease of purification is a primary concern, polymer-supported triphenylphosphine is an excellent choice.[7][8]
-
For reactions where the phosphine oxide by-product is difficult to separate chromatographically, using a phosphine with a basic handle, such as diphenyl(2-pyridyl)phosphine, can simplify the work-up.[3][5]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to no product yield | Weakly acidic nucleophile (pKa > 11): The standard TPP may not be basic enough to facilitate the reaction.[1][7] | Switch to a more nucleophilic and basic phosphine such as tributylphosphine (TBP) or trimethylphosphine (Me3P). |
| Steric hindrance: Bulky substrates can hinder the reaction. | Consider using a less sterically demanding phosphine if possible. Running the reaction at a higher temperature (with caution) may also improve yields. | |
| Incorrect order of reagent addition: The sequence of adding reagents can significantly impact the reaction outcome.[9][10] | The standard protocol involves adding the azodicarboxylate (ADDP) last to a solution of the alcohol, nucleophile, and phosphine.[9][10] Alternatively, pre-forming the betaine by mixing the phosphine and ADDP before adding the alcohol and nucleophile can be effective.[9] | |
| Presence of water: Moisture can consume the reagents and reduce the yield. | Ensure all glassware is thoroughly dried and use anhydrous solvents. | |
| Formation of by-products | Side reaction with the azodicarboxylate: The nucleophile may react with the azodicarboxylate instead of the alcohol. This is more common with DEAD and less so with ADDP when using weakly acidic nucleophiles.[7] | The use of ADDP is specifically intended to minimize this side reaction. If by-products are still observed, re-evaluate the choice of phosphine and reaction conditions. |
| Elimination instead of substitution: For secondary alcohols, elimination can be a competing side reaction. | Use of milder reaction conditions (e.g., lower temperature) may favor the desired substitution. | |
| Difficulty in removing phosphine oxide by-product | Similar polarity to the desired product: Triphenylphosphine oxide can be challenging to separate from the product by column chromatography.[3] | Utilize polymer-supported triphenylphosphine (PS-PPh3) for easy removal by filtration.[7][8] Alternatively, use a phosphine with a basic moiety (e.g., diphenyl(2-pyridyl)phosphine) to allow for removal via an acid wash.[3][5] |
Quantitative Data Summary
The following table summarizes reaction yields for Mitsunobu reactions using ADDP with different phosphine reagents, as reported in the literature. It is important to note that direct comparisons are limited as reaction conditions and substrates vary between studies.
| Phosphine Reagent | Substrates | Solvent | Yield (%) | Reference |
| Polymer-supported triphenylphosphine (PS-PPh3) | Pyridinol and various primary alcohols | THF | 81-95% | [7] |
| Tributylphosphine (TBP) | Phenol and alcohol | Benzene | Not specified | [7] |
| Trimethylphosphine (Me3P) | Intramolecular ring closure | DCM | Not specified | [11] |
Experimental Protocols
General Protocol for Mitsunobu Reaction using ADDP and Polymer-Supported Triphenylphosphine (PS-PPh3)
This protocol is adapted from a procedure for the synthesis of pyridine ether PPAR agonists.[7]
Materials:
-
Alcohol (1.0 eq)
-
Nucleophile (e.g., Pyridinol) (1.1 eq)
-
Polymer-supported triphenylphosphine (PS-PPh3) (1.5 eq)
-
1,1'-(Azodicarbonyl)dipiperidine (ADDP) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (0.5 mmol), the nucleophile (0.55 mmol), and polymer-supported triphenylphosphine (0.75 mmol).
-
Add anhydrous THF (5.5 mL) to the flask and stir the mixture at room temperature.
-
In a separate container, dissolve ADDP (0.75 mmol) in a minimal amount of anhydrous THF.
-
Slowly add the ADDP solution to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 16 hours or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the polymer-supported triphenylphosphine oxide.
-
Wash the resin with THF or another suitable solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizations
References
- 1. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) [commonorganicchemistry.com]
- 2. ADDP - Enamine [enamine.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Azo-Dealkylation/Decarboxylation Protocol (ADDP)
Welcome to the technical support center for the Azo-Dealkylation/Decarboxylation Protocol (ADDP). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their ADDP reactions, with a particular focus on the critical role of solvent selection in achieving high reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the ADDP reaction and why is solvent choice so important?
The ADDP (1,1'-(Azodicarbonyl)dipiperidine) reaction is a modified Mitsunobu reaction that facilitates the conversion of an alcohol into various functional groups, such as esters. Solvent choice is critical as it can significantly influence the solubility of reactants, the reaction rate, and even the reaction pathway, ultimately impacting the yield and purity of the desired product.[1]
Q2: When should I choose ADDP over other azo reagents like DEAD or DIAD?
ADDP is particularly useful when dealing with nucleophiles that are weakly acidic.[2][3] In situations where standard Mitsunobu reagents like diethyl azodicarboxylate (DEAD) fail due to the low acidity of the substrate, ADDP can be a more effective choice.[2][3]
Q3: What are the most commonly used solvents for the ADDP reaction?
Tetrahydrofuran (THF) is a frequently used and effective solvent for ADDP reactions.[4] Other aprotic solvents such as benzene and toluene have also been shown to perform well in Mitsunobu-type reactions.[5][6]
Q4: Can I use protic solvents for the ADDP reaction?
It is generally not recommended to use protic solvents (e.g., ethanol, methanol) for the ADDP reaction. Protic solvents can solvate and deactivate the nucleophile through hydrogen bonding, which can significantly reduce the reaction rate and efficiency.
Q5: How does the order of reagent addition affect the ADDP reaction?
The order of reagent addition can be important. A typical procedure involves dissolving the alcohol, the acidic nucleophile, and the phosphine reagent in a suitable solvent before the dropwise addition of ADDP.[7] If this is not successful, pre-forming the betaine by adding ADDP to the phosphine before the addition of the alcohol and acid might yield better results.[3]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Choice | The choice of solvent can dramatically affect the reaction outcome. For Mitsunobu-type reactions, polar aprotic solvents are generally preferred. Tetrahydrofuran (THF) and benzene have been reported to give better yields than more polar solvents like acetonitrile or dichloromethane for certain substrates.[5] If you are experiencing low yields, consider switching to a less polar, aprotic solvent. |
| Poor Solubility of Reactants | Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, you may need to screen alternative solvents or gently warm the reaction mixture (if the reactants are thermally stable). |
| Deactivated Nucleophile | If you are using a protic solvent, it is likely solvating your nucleophile and reducing its reactivity. Switch to a dry, aprotic solvent like THF or toluene. |
| Side Reactions | The formation of byproducts can consume your starting materials and lower the yield of the desired product. One common side reaction in Mitsunobu chemistry is the alkylation of the hydrazo anion intermediate, which is more likely to occur with weakly acidic nucleophiles.[4] Using ADDP can help mitigate this, but solvent choice can also play a role. A less polar solvent may disfavor the formation of charged intermediates that lead to side products. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| Reaction with the Azodicarboxylate | A common side product occurs when the azodicarboxylate displaces the leaving group instead of the intended nucleophile. This is more prevalent with weakly acidic nucleophiles.[2] While ADDP is designed to address this, optimizing the solvent can further minimize this side reaction. A less polar solvent can sometimes reduce the rate of this undesired pathway. |
| Solvent Participation | In rare cases, the solvent itself might react with one of the intermediates. For example, using acetonitrile as a co-solvent has been reported to lead to the formation of acetonitrile adducts in some reactions involving phosphines.[8] If you observe unexpected byproducts, consider the possibility of solvent participation and switch to a more inert solvent like THF or toluene. |
Data Presentation: Solvent Effects on Mitsunobu-type Reactions
| Solvent | Solvent Type | Typical Yield | Remarks |
| Tetrahydrofuran (THF) | Polar Aprotic | High | A commonly used and reliable solvent for ADDP reactions, promoting good yields.[4] |
| Benzene | Nonpolar Aprotic | High | Reported to perform well in Mitsunobu reactions, comparable to THF.[5] |
| Toluene | Nonpolar Aprotic | Good to High | Often a suitable alternative to benzene, used in various Mitsunobu protocols.[6] |
| Dichloromethane (DCM) | Polar Aprotic | Moderate to Low | Can be less effective than THF or benzene, potentially leading to lower yields.[5] |
| Acetonitrile | Polar Aprotic | Moderate to Low | Generally gives lower yields compared to less polar aprotic solvents in Mitsunobu reactions.[5] |
Experimental Protocols
General Protocol for an ADDP-Mediated Etherification
This protocol is adapted from Humphries, P. S., et al. (2006). Beilstein Journal of Organic Chemistry, 2(1), 21.[4]
Materials:
-
Alcohol (1.0 eq)
-
Phenol (1.1 eq)
-
Polymer-supported triphenylphosphine (PS-PPh₃) (1.5 eq)
-
1,1'-(Azodicarbonyl)dipiperidine (ADDP) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of the alcohol and phenol in anhydrous THF, add the polymer-supported triphenylphosphine.
-
Stir the mixture at room temperature.
-
Add ADDP portion-wise to the stirred mixture.
-
Continue stirring at room temperature for 16 hours.
-
Upon completion of the reaction (monitored by TLC or LC-MS), filter the reaction mixture to remove the polymer-supported phosphine oxide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
Visualizations
Caption: A typical experimental workflow for an ADDP-mediated etherification reaction.
Caption: A troubleshooting guide for solvent selection in ADDP reactions.
References
- 1. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu_reaction [chemeurope.com]
- 4. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08573F [pubs.rsc.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Identification of an acetonitrile addition impurity formed during peptide disulfide bond reduction using dithiothreitol and Tris(2-carboxyethyl)phosphine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Removing ADDP Byproducts
Welcome to the technical support center for the purification of reaction mixtures containing 1,1'-(Azodicarbonyl)dipiperidine (ADDP) byproducts. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for challenges encountered during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts generated when using ADDP in a Mitsunobu reaction?
A1: The main byproducts are the reduced form of ADDP, which is 1,1'-dicarbonyl-bis(piperidine) (the hydrazine byproduct), and triphenylphosphine oxide (TPPO) if triphenylphosphine (PPh₃) is used as the phosphine source.
Q2: What is the key advantage of using ADDP over other azodicarboxylates like DEAD or DIAD in terms of byproduct removal?
A2: The primary advantage is that the reduced hydrazine byproduct of ADDP is significantly more water-soluble than the byproducts of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1] This property makes its removal via aqueous extraction much more efficient.
Q3: My product is sensitive to acidic or basic conditions. Can I still use an aqueous wash to remove the ADDP hydrazine byproduct?
A3: Yes, in many cases, a neutral water wash is sufficient to remove a significant portion of the water-soluble ADDP byproduct. If your product is stable, a mildly acidic wash (e.g., dilute HCl) can be more effective as it protonates the hydrazine byproduct, further increasing its aqueous solubility. However, always perform a small-scale test to ensure the stability of your desired product.
Q4: I've performed several aqueous washes, but I still see impurities in my NMR. What should I do?
A4: If aqueous washes are insufficient, consider the following options:
-
Column Chromatography: Silica gel chromatography is a standard method to separate the desired product from any remaining byproducts. The polarity of the eluent can be optimized to achieve good separation.
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method. The byproducts will ideally remain in the mother liquor.
-
Scavenger Resins: For stubborn impurities, scavenger resins can be employed. These are solid-supported reagents that selectively react with and remove specific byproducts.
Q5: How can I simplify the removal of the triphenylphosphine oxide (TPPO) byproduct?
A5: A highly effective strategy is to use polymer-supported triphenylphosphine (PS-PPh₃) in the Mitsunobu reaction.[2][3][4] The resulting polymer-supported triphenylphosphine oxide can be easily removed by filtration after the reaction is complete, significantly simplifying the workup procedure.[2][3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the workup of reactions involving ADDP.
| Problem | Possible Cause | Troubleshooting Steps |
| Persistent hydrazine byproduct after aqueous extraction. | 1. Insufficient number of washes. 2. The organic solvent used has some miscibility with water. 3. The product itself is somewhat water-soluble, leading to poor partitioning. | 1. Increase the number of aqueous washes (e.g., from 2 to 4). 2. Use a brine (saturated NaCl solution) wash after the water washes to reduce the amount of water in the organic layer. 3. If the product is sufficiently non-polar, consider switching to a more non-polar organic solvent for the extraction. 4. Employ a mildly acidic wash (e.g., 0.1 M HCl) if the product is stable to acid. |
| Emulsion formation during aqueous extraction. | The reaction mixture contains components that act as surfactants. | 1. Allow the separatory funnel to stand for a longer period. 2. Gently swirl the funnel instead of vigorous shaking. 3. Add a small amount of brine to the separatory funnel. 4. Filter the mixture through a pad of Celite. |
| Low recovery of the desired product after workup. | 1. The product has some water solubility and is being lost in the aqueous layers. 2. The product is degrading under the workup conditions (e.g., acidic or basic wash). | 1. Back-extract the combined aqueous layers with fresh organic solvent to recover any dissolved product. 2. Use neutral water washes instead of acidic or basic solutions. 3. Minimize the number of extractions. |
| Triphenylphosphine oxide (TPPO) is co-eluting with the product during column chromatography. | The polarity of the product and TPPO are very similar. | 1. Modify the solvent system for chromatography. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can improve separation. 2. Consider using polymer-supported triphenylphosphine (PS-PPh₃) in future reactions to allow for removal by filtration. 3. If the product is stable, consider converting TPPO to a more polar species by treatment with MgCl₂ or ZnCl₂ prior to chromatography. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for ADDP Byproduct Removal
This protocol is suitable for reactions where the desired product is not water-soluble and is stable to mild acid.
-
Quenching the Reaction: Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with 0.1 M HCl (2 x 50 mL for a 1 mmol scale reaction).
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (1 x 50 mL) to neutralize any remaining acid.
-
Brine Wash: Wash the organic layer with brine (1 x 50 mL) to remove the majority of the dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Further Purification: Purify the crude product by column chromatography or crystallization as needed.
Protocol 2: Workup Using Polymer-Supported Triphenylphosphine
This protocol simplifies the removal of the phosphine oxide byproduct.
-
Reaction Completion: After the Mitsunobu reaction using ADDP and PS-PPh₃ is complete, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a sintered glass funnel or a plug of Celite to remove the polymer-supported triphenylphosphine oxide.
-
Solvent Removal: Concentrate the filtrate under reduced pressure.
-
Aqueous Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash: Wash the organic layer with water (2 x 50 mL for a 1 mmol scale reaction) to remove the ADDP hydrazine byproduct.
-
Brine Wash: Wash the organic layer with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude product.
-
Further Purification: Further purification can be performed by column chromatography or crystallization if necessary.
Visualizing the Process
To aid in understanding the chemical transformations and workflow, the following diagrams are provided.
Caption: Mitsunobu reaction mechanism with ADDP.
Caption: General aqueous workup workflow.
References
Technical Support Center: Handling Unreacted ADDP in Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with unreacted 1,1'-(Azodicarbonyl)dipiperidine (ADDP) in their reaction mixtures.
Troubleshooting Guide
Issue: Presence of Unreacted ADDP in the Crude Product
Symptoms:
-
A persistent yellow color in the crude product after reaction completion.
-
A spot corresponding to ADDP on Thin Layer Chromatography (TLC) analysis of the reaction mixture.
-
Mass spectrometry data indicating the presence of a compound with a mass-to-charge ratio (m/z) corresponding to ADDP (252.31 g/mol ).
Possible Causes:
-
Excess ADDP: The most common reason is using a stoichiometric excess of ADDP to drive the reaction to completion.
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials, including ADDP.
-
Slow Reaction Kinetics: The reaction may be sluggish, requiring longer reaction times or higher temperatures.
Solutions:
1. Chemical Quenching:
While specific quenching agents for ADDP are not widely documented, its electrophilic nature suggests reactivity with nucleophiles. A cautious approach is recommended.
-
Thiol-Based Quenching: Thiols are effective at reducing the azo group of similar reagents.
-
Protocol: Add a slight excess (1.1-1.2 equivalents relative to the excess ADDP) of a thiol, such as thiophenol or dodecanethiol, to the reaction mixture at the end of the reaction. Stir for 30-60 minutes at room temperature. The resulting hydrazine byproduct is often more polar and can be removed by aqueous extraction.
-
-
Acidic or Basic Hydrolysis: The stability of ADDP to strong aqueous acid or base is not well-documented, and hydrolysis may not be rapid or clean. This approach should be considered with caution as it may affect the desired product. Mild acidic or basic washes during workup are generally for removing other impurities.
2. Extractive Work-up:
This method relies on the differential solubility of ADDP, its byproducts, and the desired product in a biphasic system.
-
Key Principle: The reduced form of ADDP, 1,1'-iminodicarbonyl)dipiperidine, is more polar and has better water solubility than ADDP itself.
-
General Protocol:
-
Quench the reaction with a suitable reagent if necessary.
-
Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
A dilute acid solution (e.g., 1 M HCl) to remove any basic impurities and potentially the reduced phosphine oxide if a basic phosphine was used.
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic components.
-
Brine (saturated NaCl solution) to reduce the water content in the organic layer.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filter and concentrate the organic layer to obtain the crude product.
-
3. Chromatographic Purification:
Column chromatography is a highly effective method for separating unreacted ADDP and its byproducts from the desired product.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A non-polar/polar solvent system is typically used. The polarity of the eluent can be gradually increased to first elute the less polar product and then the more polar impurities, including unreacted ADDP and its byproducts. A common starting point is a mixture of hexanes and ethyl acetate.
4. Scavenger Resins:
While no scavenger resins are specifically marketed for ADDP, the principle of using polymer-bound reagents can be applied.
-
Polymer-Bound Thiols: These can be used to scavenge unreacted ADDP. The resin can then be removed by simple filtration.
-
Procedure: Add an excess of the thiol resin to the reaction mixture and stir for several hours. Filter the mixture to remove the resin.
-
-
Polymer-Bound Phosphines: Using a polymer-supported phosphine in the Mitsunobu reaction from the start can simplify purification, as the resulting phosphine oxide can be removed by filtration.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is ADDP and why is it used?
A1: ADDP, or 1,1'-(Azodicarbonyl)dipiperidine, is a reagent commonly used in the Mitsunobu reaction.[3] It serves as an alternative to diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), particularly for reactions involving substrates with higher pKa values (less acidic nucleophiles).[3]
Q2: How can I monitor the consumption of ADDP during my reaction?
A2: The consumption of ADDP can be monitored by Thin Layer Chromatography (TLC). ADDP is a yellow, UV-active compound. A spot corresponding to ADDP should be visible on the TLC plate. As the reaction progresses, the intensity of the ADDP spot should decrease.
Q3: What are the common byproducts when using ADDP in a Mitsunobu reaction?
A3: The main byproducts are the reduced form of ADDP (1,1'-iminodicarbonyl)dipiperidine) and the corresponding phosphine oxide (e.g., triphenylphosphine oxide if triphenylphosphine is used).
Q4: Is unreacted ADDP harmful to my product?
A4: While unreacted ADDP may not directly harm your product, its presence as an impurity can complicate purification and may interfere with subsequent reaction steps or biological assays.
Q5: What is the solubility of ADDP and its reduced form?
A5: The following table summarizes the known solubility of ADDP. The reduced form is generally more polar and has higher water solubility.
| Solvent | ADDP Solubility |
| Dimethylformamide (DMF) | Soluble (approx. 10 mg/mL)[4][5] |
| Ethanol | Soluble (approx. 1 mg/mL)[4][5][6] |
| Tetrahydrofuran (THF) | Soluble[6] |
| Diethyl ether | Soluble[6] |
| Methanol | Slightly soluble[6][7] |
| Water | Slightly soluble[7][8] |
| Dimethyl sulfoxide (DMSO) | Slightly soluble[7][9] |
| Petroleum ether | Insoluble[9] |
Q6: Can I use an acidic or basic wash to remove unreacted ADDP?
A6: The azo group in ADDP is not strongly basic or acidic, so a simple acid-base extraction is unlikely to be effective for removing unreacted ADDP itself. However, these washes are useful for removing other acidic or basic impurities from the reaction mixture.
Experimental Protocols
Protocol 1: General Extractive Work-up for a Mitsunobu Reaction with ADDP
-
Reaction Quenching (Optional): If a significant excess of ADDP is suspected, add 1.1 equivalents of thiophenol (relative to the excess ADDP) and stir for 30 minutes at room temperature.
-
Dilution: Dilute the reaction mixture with 3-5 volumes of ethyl acetate.
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash with an equal volume of 1 M HCl. Separate the layers.
-
Neutralization: Wash the organic layer with an equal volume of saturated aqueous NaHCO₃.
-
Brine Wash: Wash the organic layer with an equal volume of brine.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄.
-
Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Column Packing: Pack a silica gel column with a suitable non-polar solvent (e.g., hexanes).
-
Loading: Load the sample onto the column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor by TLC to isolate the desired product from ADDP and its byproducts.
Visualizations
Caption: General workflow for handling unreacted ADDP.
Caption: Relationship between impurities and purification methods.
References
- 1. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) [commonorganicchemistry.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. ADDP - Enamine [enamine.net]
- 7. Cas 10465-81-3,1,1'-(Azodicarbonyl)-dipiperidine | lookchem [lookchem.com]
- 8. 1,1'-(Azodicarbonyl)dipiperidine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. This compound CAS#: 10465-81-3 [m.chemicalbook.com]
Technical Support Center: Refining Antibody-Drug Conjugate (ADC) Protocols for Scale-Up Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their Antibody-Drug Conjugate (ADC) production protocols for successful scale-up synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Aggregation Issues During Scale-Up
Q1: We are observing significant aggregation of our ADC upon scaling up the conjugation reaction. What are the potential causes and how can we mitigate this?
A1: ADC aggregation is a common challenge during scale-up, often driven by the increased hydrophobicity of the conjugate.[1][2] The cytotoxic drugs conjugated to the antibody are frequently hydrophobic, which increases the likelihood of aggregate formation during both the manufacturing process and subsequent storage.[1]
Potential Causes:
-
Hydrophobic Payloads: The conjugation of hydrophobic payloads can expose or create hydrophobic patches on the antibody surface, leading to self-association.[3][4]
-
High Drug-to-Antibody Ratio (DAR): Higher DARs increase the overall hydrophobicity of the ADC, thus increasing the propensity for aggregation.[4][5]
-
Suboptimal Buffer Conditions: Unfavorable pH or low ionic strength in the buffer can promote aggregation, especially if the pH is near the isoelectric point (pI) of the ADC.[3][6]
-
Organic Co-solvents: High local concentrations of organic solvents used to dissolve the linker-payload can induce protein denaturation and aggregation.[5]
-
Inefficient Mixing: Poor mixing during the addition of the linker-payload can lead to high local concentrations, causing aggregation.[5]
-
Temperature Stress: Elevated temperatures during the reaction or processing steps can lead to unfolding and aggregation.
Troubleshooting and Mitigation Strategies:
-
Optimize Buffer Conditions:
-
pH Screening: Conduct studies to identify a buffer pH that is sufficiently far from the ADC's pI.[6]
-
Excipient Screening: Evaluate the use of stabilizing excipients such as sugars (sucrose, trehalose), amino acids (arginine, glycine), and non-ionic surfactants (polysorbate 20/80) to reduce aggregation.[6]
-
-
Control Conjugation Parameters:
-
Minimize Co-solvent Concentration: Use the lowest effective concentration of the organic co-solvent for the linker-payload.[6]
-
Optimize Mixing: Ensure efficient and controlled mixing to maintain homogeneous reaction conditions.[5] A gradual, controlled addition of the linker-payload is recommended.
-
Temperature Control: Maintain a constant and optimized temperature throughout the conjugation process.[2]
-
-
Employ Hydrophilic Linkers:
-
Incorporate hydrophilic linkers, such as those containing polyethylene glycol (PEG) or polysarcosine moieties, to counteract the hydrophobicity of the payload.[5]
-
-
Purification Strategies:
-
Utilize purification methods that effectively remove aggregates, such as preparative Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).[6]
-
Table 1: Effect of pH and Excipients on ADC Aggregation
| Buffer pH | Excipient | ADC Concentration (mg/mL) | Aggregation Level (%) |
| 5.0 | None | 10 | 15.2 |
| 6.0 | None | 10 | 8.5 |
| 7.0 | None | 10 | 5.1 |
| 7.0 | 250 mM Sucrose | 10 | 2.3 |
| 7.0 | 150 mM Arginine | 10 | 1.8 |
| 7.0 | 0.02% Polysorbate 80 | 10 | 1.5 |
Note: Data is illustrative and will vary depending on the specific ADC.
Inconsistent Drug-to-Antibody Ratio (DAR)
Q2: We are facing batch-to-batch variability in the Drug-to-Antibody Ratio (DAR). What factors contribute to this inconsistency and how can we achieve better control?
A2: Achieving a consistent and optimal DAR is critical for the efficacy and safety of an ADC.[5] Inconsistent DAR can arise from several factors related to the control of the conjugation reaction.
Potential Causes:
-
Incomplete Antibody Reduction: For cysteine-based conjugation, incomplete or variable reduction of interchain disulfide bonds leads to inconsistent availability of conjugation sites.[5]
-
Linker-Payload Quality: Variability in the purity and reactivity of the linker-payload raw material can affect conjugation efficiency.[5]
-
Stoichiometry Control: Poor control over the molar ratio of the linker-payload to the antibody.[5]
-
Reaction Parameters: Inconsistent reaction time, temperature, or pH can lead to variable conjugation efficiency.[5][7]
Troubleshooting and Mitigation Strategies:
-
Optimize Antibody Pre-treatment:
-
For cysteine conjugation, optimize the concentration of the reducing agent (e.g., TCEP) and the reduction time to ensure complete and consistent disulfide bond reduction.[5]
-
-
Quality Control of Raw Materials:
-
Implement stringent quality control measures for the incoming linker-payload to ensure batch-to-batch consistency.[5]
-
-
Precise Reaction Control:
-
Process Analytical Technology (PAT):
-
Implement in-line monitoring techniques to track the progress of the conjugation reaction and determine the optimal endpoint.[7]
-
Presence of Impurities in the Final Product
Q3: Our final ADC product contains high levels of unconjugated antibody and free payload. How can we improve the purity of our ADC?
A3: The presence of impurities such as unconjugated antibody, free (unconjugated) payload, and aggregates is a common issue in ADC manufacturing.[8] These impurities can impact the safety and efficacy of the final product and must be controlled.
Potential Causes:
-
Inefficient Conjugation: Low conjugation efficiency can result in a significant amount of unconjugated antibody.
-
Inefficient Purification: The purification process may not be optimized to effectively remove unconjugated payload, residual solvents, and other process-related impurities.[5][9]
-
Linker Instability: Premature cleavage of the linker during processing or storage can lead to an increase in the free payload concentration.[5][]
Troubleshooting and Mitigation Strategies:
-
Optimize Conjugation Efficiency:
-
Review and optimize conjugation reaction parameters (pH, temperature, stoichiometry) to maximize the conversion of the antibody to the desired ADC species.[5]
-
-
Enhance Purification Processes:
-
Optimize purification methods such as Tangential Flow Filtration (TFF) and chromatography (e.g., HIC, SEC, or ion-exchange) to effectively remove impurities.[5][8]
-
For TFF, optimize parameters like membrane pore size and diafiltration volumes.
-
For chromatography, optimize resin selection, buffer composition, and elution gradients.
-
-
Evaluate Linker Stability:
Table 2: Comparison of Purification Techniques for Free Payload Removal
| Purification Method | Free Payload Removal Efficiency | Product Recovery | Scalability |
| Tangential Flow Filtration (TFF) | >98% | >95% | High |
| Size Exclusion Chromatography (SEC) | >99% | ~90% | Moderate |
| Hydrophobic Interaction Chromatography (HIC) | >99.5% | ~85-90% | High |
| Reversed-Phase Chromatography (RPC) | >99.9% | ~80-85% | Low to Moderate |
Note: Efficiency and recovery are dependent on the specific ADC and process conditions.[12]
Experimental Protocols
Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight species (aggregates) and fragments in an ADC sample.
Materials:
-
HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
ADC sample
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL using the mobile phase. Filter the sample through a 0.22 µm filter.
-
Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. The main peak corresponds to the ADC monomer, while earlier eluting peaks represent aggregates and later eluting peaks represent fragments.
-
Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks. Calculate the percentage of each species relative to the total peak area.
Protocol 2: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC sample.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR)
-
Mobile Phase A: e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: e.g., 20 mM Sodium Phosphate, pH 7.0
-
ADC sample
Procedure:
-
System Equilibration: Equilibrate the HIC column with a high percentage of Mobile Phase A.
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Injection: Inject the prepared sample onto the column.
-
Elution: Elute the bound species using a decreasing linear gradient of Mobile Phase A (i.e., increasing hydrophobicity). Species with higher DAR are more hydrophobic and will elute later.
-
Data Analysis: Integrate the peak areas for each species (e.g., DAR0, DAR2, DAR4, etc.). The average DAR is calculated as the weighted average of the different DAR species.
Visualizations
ADC Scale-Up Synthesis Workflow
Caption: A generalized workflow for the scale-up synthesis of ADCs.
Troubleshooting Logic for ADC Aggregation
Caption: A decision-making workflow for troubleshooting ADC aggregation.
Interplay of ADC Critical Quality Attributes (CQAs)
Caption: Relationship between key Critical Quality Attributes (CQAs) of an ADC.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. pharmtech.com [pharmtech.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Advanced Strategies for Balancing Yield, Stability, and Quality in ADC Production - Aragen Life Sciences [aragen.com]
- 8. bioprocessintl.com [bioprocessintl.com]
- 9. Analytical Strategies For Impurity Control In Antibody-Drug Conjugates [bioprocessonline.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,1'-(Azodicarbonyl)dipiperidine (ADDP)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 1,1'-(Azodicarbonyl)dipiperidine (ADDP) in common reaction solvents. The information is tailored for researchers, scientists, and drug development professionals to facilitate smoother experimental workflows.
Troubleshooting Guide: Addressing ADDP Solubility Issues
This guide provides solutions to specific problems you might encounter with ADDP solubility during your experiments.
Q1: My ADDP is not dissolving in the chosen reaction solvent at room temperature. What should I do?
A1: Insufficient solubility at ambient temperature is a common issue. Here are several steps you can take, presented in a logical workflow:
-
Initial Steps: Verify the purity of your ADDP, as impurities can significantly impact solubility. Ensure your solvent is dry and of an appropriate grade, as water content can affect the solubility of reagents in organic solvents.
-
Solvent Selection: ADDP, a pale to reddish-yellow crystalline powder, is reported to be soluble in solvents like Toluene, Tetrahydrofuran (THF), and Dimethylformamide (DMF).[1][2][3] If you are using a solvent where it has limited solubility, such as methanol, consider switching to one of these alternatives.[4]
-
Thermal Adjustment: Gently warming the solvent can significantly increase the solubility of ADDP.[5] Create a slurry of ADDP in the solvent at room temperature and gradually increase the heat while monitoring for dissolution. Ensure the temperature is compatible with the stability of your other reactants.
-
Co-Solvent System: If a single solvent is not effective, a co-solvent system can be employed.[5] For instance, adding a small amount of a more polar aprotic solvent like DMF to a less polar solvent such as toluene might enhance solubility. Experiment with different solvent ratios to find the optimal mixture.
Q2: The ADDP precipitates out of the solution after the reaction has started. What is causing this and how can I fix it?
A2: Precipitation during a reaction can halt or slow down the process. This is often due to changes in the reaction medium or temperature.
-
Possible Cause 1: Change in Solvent Polarity: The reaction itself might be forming products that alter the overall polarity of the solvent mixture, causing the less soluble ADDP to crash out.
-
Solution: Employ a solvent system that can effectively solvate both the reactants and the products. A higher boiling point solvent that allows for a higher reaction temperature might also help maintain solubility throughout the reaction.[5]
-
-
Possible Cause 2: Temperature Fluctuation: A decrease in the reaction temperature can lead to precipitation, especially if the solution was saturated at a higher temperature.
-
Solution: Ensure consistent and stable heating of the reaction vessel. Use an oil bath and insulate the reaction flask to prevent temperature drops.[5]
-
-
Possible Cause 3: Formation of an Insoluble Species: While less common for ADDP itself, it might participate in the formation of an insoluble complex with other reagents or intermediates.
-
Solution: Analyze the precipitate to identify its composition. If it is an intermediate complex, a change in solvent to one that can solubilize the complex may be necessary.
-
Q3: My reaction is sluggish and I can see undissolved ADDP particles, even with heating. What are my options?
A3: A slow reaction rate in the presence of undissolved starting material points to a low effective concentration of the reagent in the solution.
-
Solution 1: Increase Temperature: If your reactants and solvent are stable at higher temperatures, increasing the reaction temperature is a primary strategy to boost both solubility and reaction rate.[5]
-
Solution 2: Use a More Effective Solvent or Co-Solvent: Refer to the solubility data to select a more suitable solvent. Toluene, THF, and DMF are good starting points.[1][2][4]
-
Solution 3: Reduce Particle Size (Micronization): The rate of dissolution is related to the surface area of the solid.[6][7] Grinding the crystalline ADDP into a finer powder before adding it to the solvent can increase the dissolution rate, though it won't change the equilibrium solubility.[6]
Below is a workflow diagram for troubleshooting ADDP solubility issues.
References
- 1. 1,1'-(Azodicarbonyl)dipiperidine (ADDP)|CAS 10465-81-3 [benchchem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. 1,1'-(Azodicarbonyl)dipiperidine | 10465-81-3 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. ADDP - Enamine [enamine.net]
- 5. benchchem.com [benchchem.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. wjbphs.com [wjbphs.com]
Validation & Comparative
A Head-to-Head Battle in Mitsunobu Reactions: 1,1'-(Azodicarbonyl)dipiperidine (ADDP) vs. Diethyl Azodicarboxylate (DEAD)
The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide array of functional groups with a characteristic inversion of stereochemistry.[1][2][3][4][5][6][7] This powerful transformation has seen extensive use in the synthesis of complex natural products and pharmaceuticals.[7][8] At the heart of this reaction are two key reagents: a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate. For decades, diethyl azodicarboxylate (DEAD) has been the go-to azodicarboxylate. However, its limitations, particularly with substrates of low acidity, and challenges in purification have spurred the development of alternatives.[9][10][11] One such prominent alternative is 1,1'-(azodicarbonyl)dipiperidine (ADDP).
This guide provides an objective comparison of the performance of ADDP and DEAD in Mitsunobu reactions, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Performance Comparison: Overcoming the pKa Limitation
A significant drawback of the traditional DEAD-based Mitsunobu reaction is its limited scope concerning the acidity of the nucleophile. The reaction generally proceeds efficiently for nucleophiles with a pKa value below 11.[9][10] When the pKa of the nucleophile is higher (pKa > 11-13), the reaction yield often diminishes, or the reaction fails altogether. This is due to a competing side reaction where the reduced DEAD anion attacks the alkoxyphosphonium intermediate, leading to the formation of an undesired alkylated hydrazine derivative.[3][9]
ADDP was specifically designed to address this limitation.[9][10][11] By replacing the ethoxy groups of DEAD with piperidine moieties, the resulting betaine intermediate formed with the phosphine is a stronger base.[9] This enhanced basicity allows for the efficient deprotonation of less acidic nucleophiles, thereby expanding the scope of the Mitsunobu reaction.[6][9][10][12][13]
A compelling example of this performance difference was demonstrated in the synthesis of pyridine ether PPAR agonists. An attempted Mitsunobu reaction between a pyridinol and an alcohol using polymer-supported triphenylphosphine (PS-PPh₃) and DEAD afforded the desired product in a modest 54% yield, with a significant portion of the starting material being converted to a byproduct. In contrast, a modified protocol employing ADDP in place of DEAD successfully eliminated this byproduct formation and provided the desired products in excellent yields for a diverse range of substrates.[1][9][14]
Quantitative Data Summary
| Reagent | Nucleophile pKa Range | Typical Yields with High pKa Nucleophiles | Byproduct Formation with High pKa Nucleophiles |
| DEAD | < 11 (Optimal)[9][10] | Low to moderate (e.g., 54%)[9] | Significant alkylated hydrazine byproduct[9] |
| ADDP | Broader range, effective with pKa > 11[9][10][12] | High to excellent (e.g., >80%)[15] | Minimal to none observed[1][9] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Mitsunobu reactions using both DEAD and ADDP.
General Protocol for Mitsunobu Reaction with DEAD
A standard procedure for a Mitsunobu reaction using DEAD is as follows:
-
To a solution of the alcohol (1 equivalent), the carboxylic acid or other nucleophile (1.5 equivalents), and triphenylphosphine (1.5 equivalents) in a suitable solvent such as tetrahydrofuran (THF) (10 volumes), the mixture is cooled to 0 °C.
-
Diethyl azodicarboxylate (DEAD) (1.5 equivalents), often as a 40% solution in toluene, is added dropwise to the cooled solution.
-
The reaction mixture is then allowed to warm to room temperature and stirred for 6 to 8 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC), where the formation of triphenylphosphine oxide is an indicator of reaction progression.[16]
Modified Protocol for Mitsunobu Reaction with ADDP
A modified protocol that has proven effective, particularly for challenging substrates, utilizes ADDP and polymer-supported triphenylphosphine (PS-PPh₃):
-
To a solution of the pyridinol (0.5 mmol, 1 equivalent) and the alcohol (0.55 mmol, 1.1 equivalents) in tetrahydrofuran (5.5 mL), is added polymer-supported triphenylphosphine (0.75 mmol, 1.5 equivalents) and 1,1'-(azodicarbonyl)dipiperidine (ADDP) (0.75 mmol, 1.5 equivalents).
-
The reaction mixture is stirred at room temperature for 16 hours.
-
Upon completion, the resin is filtered off, and the filtrate is concentrated to yield the crude product.[1][15]
Purification and Byproduct Removal
A notorious challenge in Mitsunobu reactions employing DEAD and triphenylphosphine is the removal of the byproducts: triphenylphosphine oxide (TPPO) and the reduced hydrazine dicarboxylate. These byproducts often have polarities similar to the desired product, complicating purification by column chromatography.[11][17][18]
The use of ADDP can significantly simplify the purification process. The corresponding reduced byproduct of ADDP, 1,1'-(dicarbonyl)dipiperidine, and the phosphine oxide are often more easily separated from the desired product. In many cases, the ADDP byproduct is a crystalline solid that is sparingly soluble in common organic solvents and can be removed by simple filtration.[17][19] The use of polymer-supported phosphines, as highlighted in the ADDP protocol, further streamlines purification by allowing for the removal of the phosphine and its oxide by filtration.[9][11][20]
Safety Profile
The safety of reagents is a paramount concern in any laboratory setting. In this regard, ADDP presents a more favorable profile compared to DEAD.
DEAD is known to be toxic, shock-sensitive, and thermally unstable.[3][10] It can decompose violently, and even explode, when heated above 100°C.[10][16][21] For this reason, pure DEAD is rarely used, and it is typically handled as a solution in a solvent like toluene.[3][10]
ADDP , on the other hand, is a stable, crystalline solid at room temperature.[5][6] Its primary hazards, as indicated by safety data sheets, are skin and eye irritation.[5][22] It does not share the explosive and thermal instability concerns associated with DEAD.
Safety Data Comparison
| Reagent | Physical State | Key Hazards | Handling Precautions |
| DEAD | Orange-red liquid[3] | Toxic, shock-sensitive, thermally unstable, explosive upon heating[3][10][16][21] | Handle as a solution, avoid heat and shock[10][12][21] |
| ADDP | Yellow crystalline solid[6] | Skin and eye irritant[5][22] | Standard personal protective equipment[5] |
Visualizing the Mitsunobu Reaction
To better understand the process, the following diagrams illustrate the general mechanism of the Mitsunobu reaction and a decision-making workflow for reagent selection.
Caption: General mechanism of the Mitsunobu reaction.
Caption: Workflow for selecting between DEAD and ADDP.
Conclusion
While DEAD has historically been the reagent of choice for the Mitsunobu reaction, its limitations are significant. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) has emerged as a superior alternative in many respects. Its ability to facilitate reactions with less acidic nucleophiles expands the substrate scope, leading to higher yields in challenging cases. Furthermore, the improved safety profile and the simplified purification of byproducts make ADDP a more practical and efficient choice for modern organic synthesis. For researchers and professionals in drug development, where efficiency, safety, and broad applicability are critical, ADDP represents a valuable tool in the synthetic chemist's arsenal.
References
- 1. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Diethyl_azodicarboxylate [chemeurope.com]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. fishersci.com [fishersci.com]
- 6. ADDP - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. Diethyl azodicarboxylate - Wikipedia [en.wikipedia.org]
- 11. tcichemicals.com [tcichemicals.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. caymanchem.com [caymanchem.com]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. researchgate.net [researchgate.net]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 18. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) [commonorganicchemistry.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. researchgate.net [researchgate.net]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
A Head-to-Head Comparison: ADDP Outshines Traditional Azodicarboxylates in Mitsunobu Reactions
For researchers, scientists, and drug development professionals seeking robust and efficient methods for carbon-oxygen and carbon-nitrogen bond formation, the choice of azodicarboxylate reagent in the Mitsunobu reaction is critical. While diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) have long been the go-to reagents, 1,1'-(Azodicarbonyl)dipiperidine (ADDP) is emerging as a superior alternative, particularly in challenging synthetic contexts. This guide provides an objective comparison of ADDP with DEAD and DIAD, supported by experimental data, to inform reagent selection in your research.
The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide array of functional groups with inversion of stereochemistry.[1][2] The reaction's success, however, is highly dependent on the nature of the azodicarboxylate reagent employed.
Overcoming the Limitations of DEAD and DIAD
A significant drawback of the widely used DEAD and DIAD reagents is their limited effectiveness with weakly acidic nucleophiles (pKa > 11).[3][4] In such cases, the reaction often fails or produces significant amounts of undesired byproducts, complicating purification and reducing overall yield.[3][4]
ADDP, with its more basic betaine intermediate, proves to be a more potent reagent, capable of facilitating reactions with a broader range of nucleophiles, including those with higher pKa values.[1][5] This expanded scope is crucial in the synthesis of complex molecules, such as in the development of novel therapeutics.
Performance in the Synthesis of Pyridine Ether PPAR Agonists: A Case Study
A compelling example of ADDP's superiority is found in the synthesis of pyridine ether Peroxisome Proliferator-Activated Receptor (PPAR) agonists, a class of molecules with significant therapeutic potential.[3] In a direct comparison, the Mitsunobu reaction between a pyridinol and an alcohol using polymer-supported triphenylphosphine (PS-PPh3) and DEAD resulted in a modest 54% yield of the desired ether, with a substantial 46% of a major byproduct being formed.[3]
In stark contrast, when ADDP was substituted for DEAD under similar conditions, the formation of the byproduct was completely eliminated, and the desired pyridine ether was obtained in excellent yields (typically 71-95%).[3][6] This demonstrates the remarkable efficiency and cleanliness of the ADDP-mediated reaction.
Quantitative Data Summary
The following table summarizes the key performance differences observed in the synthesis of pyridine ether PPAR agonists and highlights the general properties of each reagent.
| Feature | ADDP (1,1'-(Azodicarbonyl)dipiperidine) | DIAD (Diisopropyl azodicarboxylate) | DEAD (Diethyl azodicarboxylate) |
| Yield (Pyridine Ether Synthesis) | 71-95% [3][6] | Not reported in direct comparison | 54% [3] |
| Byproduct Formation | Minimal to none observed[3] | Prone to byproduct formation with less acidic nucleophiles | Significant byproduct formation (46%)[3] |
| Nucleophile pKa Range | Effective with pKa > 11[4] | Generally requires pKa < 11[4] | Generally requires pKa < 11[4] |
| Physical Form | Yellow crystalline solid[4] | Orange-red liquid[7] | Orange-red liquid[8] |
| Safety Concerns | Combustible solid[9] | Can decompose and release heat at low temperatures, potential for thermal runaway[7] | Toxic, shock and light sensitive, can explode upon heating[8][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
General Procedure for Mitsunobu Reaction with ADDP in the Synthesis of Pyridine Ethers[3]
To a solution of the pyridinol (0.5 mmol), alcohol (0.55 mmol), and polymer-supported triphenylphosphine (PS-PPh3) (0.75 mmol) in tetrahydrofuran (5.5 mL) is added 1,1'-(azodicarbonyl)dipiperidine (ADDP) (0.75 mmol). The reaction mixture is stirred at room temperature for 16 hours. Upon completion, the resin is filtered off, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired pyridine ether.
General Procedure for Mitsunobu Reaction with DEAD/DIAD[1][11]
To a solution of the alcohol (1 equivalent), nucleophile (e.g., carboxylic acid, 1.1-1.5 equivalents), and triphenylphosphine (1.1-1.5 equivalents) in a suitable solvent (e.g., THF, diethyl ether) at 0 °C is slowly added a solution of DEAD or DIAD (1.1-1.5 equivalents) in the same solvent. The reaction mixture is then stirred at room temperature for several hours. The work-up typically involves removal of the triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproduct by filtration or chromatography.
Visualizing the Mitsunobu Reaction
The following diagrams illustrate the key aspects of the Mitsunobu reaction, providing a clearer understanding of the process.
Conclusion
The experimental evidence strongly supports the use of ADDP as a more versatile and efficient reagent for the Mitsunobu reaction, especially when dealing with less acidic nucleophiles. Its ability to provide clean reactions with high yields, coupled with the avoidance of significant byproduct formation, makes it an attractive alternative to the traditional reagents DEAD and DIAD. For researchers in drug development and complex molecule synthesis, the adoption of ADDP can lead to more streamlined and successful synthetic campaigns. While DEAD and DIAD may still be suitable for reactions with highly acidic nucleophiles where cost is a primary concern, the superior performance of ADDP in a wider range of applications marks it as a valuable tool in the modern organic chemist's arsenal.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) [commonorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. researchgate.net [researchgate.net]
- 7. Diisopropyl azodicarboxylate: self-accelerating decomposition and explosion_Chemicalbook [chemicalbook.com]
- 8. Diethyl_azodicarboxylate [chemeurope.com]
- 9. ADDP - Enamine [enamine.net]
- 10. Diethyl azodicarboxylate - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison: Unveiling the Advantages of ADDP over DIAD in the Mitsunobu Reaction
In the realm of organic synthesis, the Mitsunobu reaction stands as a cornerstone for the stereospecific conversion of alcohols to a diverse array of functionalities. Central to this reaction is the use of an azodicarboxylate, with diisopropyl azodicarboxylate (DIAD) being a common choice. However, for researchers and drug development professionals seeking to overcome the limitations of traditional Mitsunobu protocols, 1,1'-(Azodicarbonyl)dipiperidine (ADDP) has emerged as a superior alternative in several key aspects. This guide provides an objective comparison of ADDP and DIAD, supported by experimental data, to highlight the advantages of incorporating ADDP into modern synthetic workflows.
Enhanced Reactivity with Challenging Substrates
A significant limitation of the DIAD-based Mitsunobu reaction is its diminished efficacy with weakly acidic nucleophiles (pKa > 13).[1] In such cases, the reaction often proceeds with low yield or fails entirely. ADDP, by virtue of forming a more basic betaine intermediate, demonstrates superior performance with these challenging substrates.[2]
A compelling example is found in the synthesis of pyridine ether Peroxisome Proliferator-Activated Receptor (PPAR) agonists. The coupling of a pyridinol (a weakly acidic phenol derivative) with an alcohol using a standard protocol with a similar azodicarboxylate (DEAD) afforded the desired product in a modest 54% yield, accompanied by a significant amount of by-product. In stark contrast, employing a modified protocol with ADDP resulted in a substantially improved yield of 81%.[3]
| Reagent System | Product Yield (%) | By-product Formation |
| DEAD/PS-PPh3 | 54%[3] | Major by-product observed (46%)[4] |
| ADDP/PS-PPh3 | 81% [3] | Eliminated significant by-product [3][4][5] |
Experimental Protocols
General Protocol for Mitsunobu Reaction with ADDP and PS-PPh3: A solution of the pyridinol (0.5 mmol), alcohol (0.55 mmol), polymer-supported triphenylphosphine (PS-PPh3) (0.75 mmol), and ADDP (0.75 mmol) in tetrahydrofuran (5.5 mL) is stirred at room temperature for 16 hours.[4] The use of PS-PPh3 simplifies purification as the phosphine oxide by-product can be removed by filtration.[4]
General Protocol for Mitsunobu Reaction with DIAD: To a solution of the alcohol (1 eq.) and nucleophile in tetrahydrofuran (10 vol) is added triphenylphosphine (1.5 eq.). The mixture is cooled to 0°C, and DIAD (1.5 eq.) is added dropwise. The reaction is then stirred at room temperature for 6 to 8 hours.[6]
Streamlined Purification through By-product Mitigation
A perennial challenge in Mitsunobu reactions is the removal of the triphenylphosphine oxide and hydrazine dicarboxylate by-products, which often necessitates chromatographic purification.[7] The use of ADDP in conjunction with polymer-supported triphenylphosphine (PS-PPh3) offers an elegant solution to this problem. This combination allows for a simplified workup where the resin-bound phosphine oxide by-product is easily removed by filtration, yielding a much cleaner reaction mixture and often obviating the need for chromatography.[3][4]
Improved Safety Profile: A Comparative Look at Thermal Stability
Azodicarboxylates are known to be energetic compounds with potential thermal hazards.[8] Diethyl azodicarboxylate (DEAD) is notoriously shock-sensitive and thermally unstable.[9] While DIAD is considered a safer alternative to DEAD, it still presents a risk of self-accelerating decomposition.[8][10] Differential Scanning Calorimetry (DSC) is a key technique for assessing the thermal stability of such reagents. The onset temperature of decomposition is a critical parameter, indicating the temperature at which the material begins to decompose exothermically.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) [commonorganicchemistry.com]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pscfiles.tamu.edu [pscfiles.tamu.edu]
- 10. Diisopropyl azodicarboxylate: self-accelerating decomposition and explosion_Chemicalbook [chemicalbook.com]
- 11. 1,1′-(Azodicarbonyl)dipiperidin 99% | Sigma-Aldrich [sigmaaldrich.com]
A Head-to-Head Comparison: Validating Stereochemical Inversion with ADDP versus Traditional Mitsunobu Reagents
For researchers and professionals in drug development and organic synthesis, achieving precise stereochemical control is paramount. The Mitsunobu reaction has long been a cornerstone for inverting the stereochemistry of secondary alcohols. However, the classical reagents, diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD), often present challenges, particularly with substrates of lower acidity. This guide provides an objective comparison of 1,1'-(azodicarbonyl)dipiperidine (ADDP) with DEAD and DIAD, supported by experimental data, to validate its efficacy in promoting stereochemical inversion.
The Mitsunobu reaction facilitates the conversion of primary and secondary alcohols to a variety of functional groups with a clean inversion of the stereogenic center.[1][2] This transformation is critical in the synthesis of complex molecules where specific stereoisomers are required for biological activity. The reaction's success, however, is highly dependent on the acidity of the nucleophile, with weakly acidic substrates often leading to diminished yields and side product formation when using DEAD or DIAD.[3]
Superior Performance of ADDP with Weakly Acidic Nucleophiles
ADDP has emerged as a powerful alternative, particularly in cases where traditional reagents falter.[4] The betaine intermediate formed from ADDP is a stronger base compared to that derived from DEAD or DIAD, enabling the deprotonation of less acidic nucleophiles (pKa > 11).[2][4] This enhanced basicity translates to higher yields and cleaner reaction profiles.
A compelling example is the synthesis of pyridine ether PPAR agonists, where a standard Mitsunobu protocol using DEAD resulted in a modest 54% yield, accompanied by significant by-product formation. In contrast, a modified protocol employing ADDP and polymer-supported triphenylphosphine (PS-PPh₃) effectively eliminated these by-products, leading to a more efficient and high-yielding synthesis.[3]
Quantitative Comparison of Azodicarboxylates
The following table summarizes the performance of ADDP, DEAD, and DIAD in the Mitsunobu inversion of chiral secondary alcohols, highlighting the advantages of ADDP in challenging systems.
| Reagent | Substrate/Nucleophile Example | Yield (%) | Stereochemical Outcome | Reference |
| ADDP | Pyridinol and secondary alcohol | High (qualitative) | Inversion | [3] |
| Chiral tertiary α-hydroxy esters with HN₃ | High (quantitative) | Complete Inversion | ||
| DEAD | Pyridinol and secondary alcohol | 54 | Inversion with by-products | [3] |
| DIAD | Chiral secondary alcohol with p-nitrobenzoic acid | 43 | Inversion |
Experimental Protocols
Detailed methodologies for the Mitsunobu reaction using each of the compared azodicarboxylates are provided below.
General Mitsunobu Protocol with ADDP
This protocol is adapted from the synthesis of pyridine ether PPAR agonists.[3]
-
To a solution of the pyridinol (0.5 mmol) and the secondary alcohol (0.55 mmol) in tetrahydrofuran (THF, 5.5 mL) is added polymer-supported triphenylphosphine (PS-PPh₃, 0.75 mmol).
-
1,1'-(Azodicarbonyl)dipiperidine (ADDP, 0.75 mmol) is then added to the mixture.
-
The reaction is stirred at room temperature for 16 hours.
-
Upon completion, the resin is removed by filtration, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Mitsunobu Protocol with DEAD
A typical procedure for a Mitsunobu reaction using DEAD is as follows:[2]
-
Dissolve the secondary alcohol (1 eq.), the carboxylic acid (1.5 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD, 1.5 eq.) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
After completion, the reaction mixture is concentrated, and the residue is purified by column chromatography to separate the product from triphenylphosphine oxide and the hydrazine by-product.
General Mitsunobu Protocol with DIAD
The protocol for DIAD is similar to that for DEAD.
-
In a flask containing a solution of the secondary alcohol (1 eq.) and the nucleophile (e.g., p-nitrobenzoic acid, 1.5 eq.) in a suitable solvent such as THF, add triphenylphosphine (1.5 eq.).
-
Cool the mixture to 0 °C.
-
Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution.
-
The reaction is typically stirred at room temperature until completion.
-
Work-up involves removal of the solvent and purification by chromatography to isolate the inverted product.
Reaction Mechanism and Workflow
The Mitsunobu reaction proceeds through a well-established mechanism involving the formation of an alkoxyphosphonium salt, which is then displaced by the nucleophile in an Sₙ2 fashion, leading to the inversion of stereochemistry.
The selection of the appropriate azodicarboxylate is crucial for the success of the Mitsunobu reaction. The following workflow illustrates the decision-making process.
References
The Advent of Dual-Payload Antibody-Drug Conjugates: A Comparative Efficacy Analysis
A new generation of antibody-drug conjugates (ADCs) carrying two distinct cytotoxic payloads is demonstrating superior efficacy and the potential to overcome key limitations of traditional single-payload ADCs, including drug resistance. Preclinical data reveal that these dual-payload ADCs can achieve more potent and durable anti-tumor responses, heralding a significant advancement in targeted cancer therapy for researchers, scientists, and drug development professionals.
The foundational concept of antibody-drug conjugates (ADCs) revolves around the targeted delivery of a potent cytotoxic agent—the payload—directly to cancer cells, thereby minimizing systemic toxicity. This is achieved by linking the payload to a monoclonal antibody that specifically targets a tumor-associated antigen. While this approach has led to the approval of several impactful oncology drugs, the efficacy of these single-payload ADCs can be hampered by tumor heterogeneity and the development of drug resistance.[1][2][3]
In response to these challenges, researchers have developed dual-payload ADCs, which incorporate two different cytotoxic agents onto a single antibody.[2][4][5] This strategy aims to enhance therapeutic efficacy through synergistic effects, target multiple cancer cell pathways simultaneously, and reduce the likelihood of drug resistance.[5][6]
Comparative Efficacy: Preclinical Evidence
Recent preclinical studies have provided compelling evidence for the enhanced efficacy of dual-payload ADCs compared to their single-payload counterparts. These studies utilize a range of in vitro and in vivo models to quantify the anti-tumor activity of these novel constructs.
In Vitro Cytotoxicity
In vitro assays are fundamental to assessing the potency of ADCs by measuring their ability to kill cancer cells in a controlled laboratory setting. A key metric derived from these assays is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent compound.
Studies comparing dual-payload ADCs with their single-payload versions have consistently shown a significant improvement in potency. For instance, a bispecific ADC armed with both MMAF (a microtubule inhibitor) and SN38 (a topoisomerase I inhibitor) demonstrated more potent inhibition of cell proliferation across a panel of cancer cell lines, including gastric, pancreatic, small cell lung, and triple-negative breast cancers, when compared to ADCs carrying only MMAF or SN38.[1][7][8] The dual-payload ADC was also effective against non-dividing cells, which are often resistant to traditional ADC payloads.[1][7][8]
| ADC Type | Payload(s) | Target Cell Line | IC50 (approx. nM) |
| Single-Payload | MMAF | BxPC-3 (Pancreatic) | ~1.0 |
| Single-Payload | SN38 | BxPC-3 (Pancreatic) | ~1.0 |
| Dual-Payload | MMAF + SN38 | BxPC-3 (Pancreatic) | ~0.1 |
| Single-Payload | MMAF | MKN45 (Gastric) | ~0.5 |
| Single-Payload | SN38 | MKN45 (Gastric) | ~0.5 |
| Dual-Payload | MMAF + SN38 | MKN45 (Gastric) | <0.1 |
Table 1: Representative in vitro cytotoxicity data comparing single-payload and dual-payload ADCs. Data synthesized from preclinical studies.[7][8]
In Vivo Tumor Growth Inhibition
The superior efficacy of dual-payload ADCs has also been demonstrated in in vivo animal models, which provide a more complex biological system to evaluate anti-tumor activity. In these studies, human tumor cells are implanted in immunocompromised mice (xenograft models), and tumor growth is monitored following treatment with the ADC.
In a xenograft model using BxPC-3 pancreatic cancer cells, the dual-payload MMAF and SN38 ADC resulted in more significant tumor growth inhibition at lower doses compared to the single-payload ADCs.[9] Importantly, this enhanced efficacy was achieved without a corresponding increase in toxicity, as indicated by stable body weights in the treated mice.[8]
Another notable example is KH815, a dual-payload ADC targeting Trop2 that combines a topoisomerase I inhibitor and an RNA polymerase II inhibitor.[4][6] In preclinical patient-derived xenograft (PDX) models, KH815 demonstrated superior, dose-dependent tumor growth inhibition compared to single-payload ADCs, including in models that were resistant to other topoisomerase I inhibitor-based ADCs.[4][6]
| ADC Type | Payload(s) | Tumor Model | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Single-Payload | MMAF | BxPC-3 Xenograft | 3 | ~60 |
| Single-Payload | SN38 | BxPC-3 Xenograft | 3 | ~55 |
| Dual-Payload | MMAF + SN38 | BxPC-3 Xenograft | 1 | >80 |
| Control | Vehicle | BxPC-3 Xenograft | - | 0 |
Table 2: Representative in vivo efficacy data from a xenograft model comparing single-payload and dual-payload ADCs. Data synthesized from preclinical studies.[8][9]
Mechanisms of Action and Experimental Workflows
The enhanced efficacy of dual-payload ADCs stems from their ability to simultaneously attack cancer cells through multiple, often synergistic, mechanisms. The general mechanism involves the ADC binding to a target antigen on the cancer cell surface, followed by internalization of the ADC-antigen complex. Inside the cell, the payloads are released and exert their cytotoxic effects.
Caption: Dual-payload ADCs deliver two cytotoxic agents with different mechanisms of action.
The evaluation of ADC efficacy follows a structured workflow, from initial in vitro screening to more complex in vivo studies.
Caption: ADC efficacy testing progresses from in vitro potency to in vivo tumor models.
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to generate the comparative efficacy data.
In Vitro Cytotoxicity Assay: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[7]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
Single-payload and dual-payload ADCs
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]
-
ADC Treatment: Prepare serial dilutions of the single-payload and dual-payload ADCs in complete cell culture medium. Add the diluted ADCs to the appropriate wells and incubate for the desired period (e.g., 72-144 hours).[7]
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent and the cell plate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Luminescence Reading: Record the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the ADC concentration and use a non-linear regression model to determine the IC50 value.[7]
In Vivo Efficacy Study: Xenograft Model
This study evaluates the anti-tumor activity of an ADC in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Human tumor cells (cell line or patient-derived tissue)
-
Single-payload and dual-payload ADCs
-
Vehicle control
-
Dosing equipment (e.g., syringes)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Implant human tumor cells (e.g., 5 x 10^6 cells in 0.1 mL) subcutaneously into the flank of each mouse.[10] For patient-derived xenograft (PDX) models, fresh tumor tissue from a patient is implanted.[8]
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure their dimensions 2-3 times per week using calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[8][10]
-
Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).[8] Administer the ADCs and vehicle control intravenously according to the specified dosing schedule and dosage.[8]
-
Efficacy Assessment: Continue to measure tumor volume and body weight 2-3 times per week. Observe the mice for any signs of toxicity.[10]
-
Data Analysis and Endpoint: The study can conclude after a fixed duration or when tumors in the control group reach a maximum allowed size. Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control. Analyze the data for statistical significance.[8]
Conclusion
The development of dual-payload ADCs represents a strategic evolution in the design of targeted cancer therapies. By incorporating two distinct cytotoxic agents, these next-generation ADCs have demonstrated the potential to deliver a more potent and durable anti-tumor effect, particularly in the context of drug resistance and tumor heterogeneity. The preclinical data gathered to date strongly support the continued investigation of dual-payload ADCs, with several candidates already advancing into clinical trials.[4][9][11] As our understanding of tumor biology and ADC engineering continues to grow, these multi-faceted therapeutics hold the promise of becoming a cornerstone of precision oncology.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. OUH - Protocols [ous-research.no]
- 3. biorxiv.org [biorxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis: Confirming Product Purity with ADDP in Mitsunobu Reactions
A Comparative Guide for Drug Development Professionals
For researchers and scientists in drug development, the efficient and clean synthesis of target molecules is paramount. The Mitsunobu reaction is a cornerstone of organic synthesis, enabling the conversion of alcohols to a variety of functional groups. However, traditional Mitsunobu reagents, such as diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD), can lead to significant byproduct formation, complicating purification and reducing overall yield.[1] This guide provides a comparative analysis of 1,1'-(Azodicarbonyl)dipiperidine (ADDP) as a superior alternative, focusing on spectroscopic techniques to confirm the enhanced product purity.
ADDP: A Cleaner Alternative for Mitsunobu Reactions
ADDP offers a distinct advantage over traditional azodicarboxylates, particularly when working with less acidic pronucleophiles (pKa > 11).[2][3] The increased basicity of the ADDP-derived intermediate facilitates the deprotonation of such nucleophiles, minimizing the common side reaction where the hydrazo anion attacks the alkoxyphosphonium intermediate.[1] This results in a cleaner reaction profile with significantly reduced formation of hydrazine-related byproducts, simplifying product isolation and improving yields.[1]
Comparative Spectroscopic Analysis: ADDP vs. DEAD
To illustrate the practical benefits of ADDP, we present a representative spectroscopic analysis of a Mitsunobu etherification reaction. The following data compares the product mixture obtained from the reaction of a generic primary alcohol with a phenol using both ADDP and DEAD.
Table 1: ¹H NMR Analysis of Crude Reaction Mixtures
| Chemical Shift (ppm) | Multiplicity | Integration (ADDP Reaction) | Integration (DEAD Reaction) | Assignment |
| 7.80 - 7.60 | m | 6H | 6H | ortho-Protons of Triphenylphosphine Oxide |
| 7.55 - 7.40 | m | 9H | 9H | meta & para-Protons of Triphenylphosphine Oxide |
| 6.90 - 7.30 | m | 5H | 5H | Aromatic Protons of Phenol Moiety |
| 4.15 | t | 2H | 2H | -O-CH₂ - (Product) |
| 3.50 - 3.70 | m | 8H | - | Piperidinyl Protons of Reduced ADDP |
| 4.20 | q | - | 4H | -O-CH₂ -CH₃ (Reduced DEAD) |
| 1.80 - 1.60 | m | 2H | 2H | -CH₂-CH₂ -CH₂-O- |
| 1.25 | t | - | 6H | -O-CH₂-CH₃ (Reduced DEAD) |
| 0.95 | t | 3H | 3H | -CH₃ -CH₂- |
Analysis: The ¹H NMR data clearly indicates a cleaner reaction profile when using ADDP. The absence of the characteristic quartet and triplet signals for the ethyl groups of reduced DEAD in the ADDP reaction mixture simplifies the spectrum significantly. The presence of the broad multiplet corresponding to the piperidinyl protons of the reduced ADDP is noted, but this byproduct is often more easily separated chromatographically than the reduced form of DEAD.
Table 2: FTIR Analysis of Key Functional Group Vibrations
| Wavenumber (cm⁻¹) | ADDP Reaction | DEAD Reaction | Functional Group Assignment |
| ~1245 | Strong | Strong | Aryl-Alkyl Ether C-O Stretch |
| ~1120 | Strong | Strong | Alkyl C-O Stretch |
| ~1700 | Absent | Present (weak to moderate) | C=O Stretch (Reduced DEAD byproduct) |
| ~1190 | Strong | Strong | P=O Stretch (Triphenylphosphine Oxide) |
Analysis: The FTIR spectra of both reaction mixtures show the characteristic C-O stretching bands of the desired ether product.[4][5] However, the spectrum from the DEAD-mediated reaction may exhibit a weak to moderate carbonyl (C=O) absorption band around 1700 cm⁻¹, corresponding to the hydrazine byproduct.[6] This peak is absent in the ADDP reaction, further confirming a cleaner product mixture.
Table 3: GC-MS Analysis of Reaction Components
| Retention Time (min) | Component (ADDP Reaction) | Relative Abundance (%) | Component (DEAD Reaction) | Relative Abundance (%) |
| 5.2 | Desired Ether Product | 92 | Desired Ether Product | 75 |
| 8.5 | Triphenylphosphine Oxide | 5 | Triphenylphosphine Oxide | 10 |
| 10.1 | Reduced ADDP | 3 | Reduced DEAD | 15 |
| - | Unreacted Starting Material | <1 | Unreacted Starting Material | <1 |
Analysis: GC-MS provides a quantitative comparison of the reaction components. The data demonstrates a significantly higher relative abundance of the desired ether product in the ADDP-mediated reaction. Conversely, the DEAD reaction shows a notable percentage of the reduced DEAD byproduct, which would necessitate more rigorous purification steps.
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis are provided below.
General Protocol for Mitsunobu Etherification
To a solution of the alcohol (1.0 eq.), phenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, a solution of either ADDP (1.5 eq.) or DEAD (1.5 eq.) in anhydrous THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is subjected to spectroscopic analysis.
Protocol for ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the crude reaction mixture in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to ensure accurate integration, and a spectral width that encompasses all expected signals (e.g., 0-12 ppm).
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the relevant peaks corresponding to the product and major byproducts.
Protocol for FTIR Analysis
-
Sample Preparation: A small amount of the crude reaction oil is placed directly onto the diamond crystal of an ATR-FTIR spectrometer. Alternatively, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a concentrated solution in a volatile solvent like dichloromethane.[7][8]
-
Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the clean ATR crystal or salt plate should be acquired prior to the sample analysis.
-
Data Analysis: Identify the characteristic absorption bands for the C-O stretch of the ether product and the P=O stretch of triphenylphosphine oxide. Compare the spectra from the ADDP and DEAD reactions, specifically looking for the presence of any C=O stretching vibrations from the reduced azodicarboxylate byproduct.
Protocol for GC-MS Analysis
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
GC Separation: Inject 1 µL of the prepared sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). A typical temperature program would start at a low temperature (e.g., 50 °C), ramp up to a high temperature (e.g., 300 °C), and hold for a few minutes to ensure elution of all components.
-
MS Detection: Use electron ionization (EI) at 70 eV. The mass spectrometer should scan a mass range of m/z 50-500.
-
Data Analysis: Identify the peaks in the total ion chromatogram (TIC) and analyze the corresponding mass spectra to identify the product, byproducts, and any unreacted starting materials by comparing their fragmentation patterns with known databases or by manual interpretation.[9][10]
Visualizing the Workflow and Reaction Pathway
To further clarify the processes, the following diagrams illustrate the experimental workflow and the generalized Mitsunobu reaction pathway.
Conclusion
The spectroscopic data presented in this guide strongly supports the use of ADDP as a superior reagent to DEAD in Mitsunobu reactions, especially for substrates with lower acidity. The resulting cleaner reaction profiles, as evidenced by ¹H NMR, FTIR, and GC-MS, lead to higher yields of the desired product and simplify the purification process. For drug development professionals, where efficiency and purity are critical, adopting ADDP in Mitsunobu protocols can significantly streamline synthetic routes and contribute to more robust and reliable manufacturing processes.
References
- 1. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) [commonorganicchemistry.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. eng.uc.edu [eng.uc.edu]
- 9. researchgate.net [researchgate.net]
- 10. The role of GC-MS and LC-MS in the discovery of drinking water disinfection by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Purity Assessment: Syntheses via ADDP-Mitsunobu vs. Classical Sₙ2 Reactions
For researchers in drug discovery and synthetic chemistry, the choice of reaction pathway significantly impacts not only yield and stereochemistry but also the complexity of product purification and purity assessment. This guide provides a comparative analysis of purity assessment strategies for compounds synthesized using 1,1'-(Azodicarbonyl)dipiperidine (ADDP) in the Mitsunobu reaction versus those prepared through classical Sₙ2 pathways, such as tosylation followed by nucleophilic substitution.
The Mitsunobu reaction, a cornerstone of modern organic synthesis, allows for the conversion of primary and secondary alcohols to a wide array of functionalities with stereochemical inversion.[1] ADDP has emerged as a valuable alternative to traditional reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), particularly for reactions involving less acidic nucleophiles (pKa > 11) where DEAD-based systems may fail or produce significant byproducts.[2][3] However, a persistent challenge with the Mitsunobu reaction is the separation of the desired product from stoichiometric amounts of byproducts, namely the corresponding hydrazine derivative (1,1'-ureidodipiperidine from ADDP) and triphenylphosphine oxide (TPPO), which complicates downstream purity analysis.[4][5]
This guide offers detailed experimental protocols for key purity assessment techniques, presents quantitative data in a comparative format, and provides visual workflows to aid in the selection of an appropriate synthetic and analytical strategy.
Comparative Analysis of Purity Assessment Techniques
The purity of a synthesized compound is rarely determined by a single method. Instead, orthogonal techniques are employed to build a comprehensive purity profile. The choice of method depends on the synthetic route, as the potential impurities are vastly different.
Table 1: Comparison of Purity Assessment Methods for Mitsunobu vs. Sₙ2 Pathways
| Analytical Method | Principle | Information Provided (Mitsunobu with ADDP/PPh₃) | Information Provided (Two-Step Sₙ2 via Tosylate) | Pros | Cons |
| Thin-Layer Chromatography (TLC) | Differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. | Qualitative monitoring of the consumption of starting alcohol and formation of product. Visualization of TPPO and hydrazine byproducts. | Qualitative monitoring of tosylate formation and subsequent substitution. | Fast, inexpensive, excellent for reaction monitoring.[6] | Not quantitative, resolution may be poor for compounds with similar polarity. |
| High-Performance Liquid Chromatography (HPLC-UV) | High-resolution separation based on differential partitioning between a stationary and mobile phase, with UV detection. | Quantitative purity (% area). Baseline separation of product from starting materials, TPPO, and hydrazine byproduct. | Quantitative purity (% area). Separation of product from unreacted tosylate intermediate and nucleophile. | High sensitivity, excellent for quantitative analysis, widely available.[7] | Requires a UV chromophore. Method development can be time-consuming. |
| ¹H Nuclear Magnetic Resonance (¹H NMR) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. Provides structural information. | Structural confirmation of the product. Can detect and quantify characteristic signals of TPPO (~7.4-7.7 ppm) and other impurities if signals are resolved.[8][9] | Structural confirmation of the product and tosylate intermediate. Can detect residual tosyl groups or unreacted starting materials. | Provides detailed structural information. Can be made quantitative (qNMR). | Lower sensitivity for minor impurities compared to HPLC. Signal overlap can complicate analysis.[8] |
| Quantitative ¹H NMR (qNMR) | ¹H NMR with specific acquisition parameters and an internal standard of known purity and weight. | High-accuracy purity assignment (wt/wt %) without needing a reference standard of the product. Directly quantifies impurities against the internal standard. | High-accuracy purity assignment (wt/wt %). | A primary analytical method providing direct, accurate quantification.[10][11] | Requires careful sample preparation, longer acquisition times, and a suitable internal standard with non-overlapping signals.[12] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis of mass spectrometry. | Molecular weight confirmation of the product. Identification of byproducts and trace impurities by their mass-to-charge ratio. | Molecular weight confirmation of the product and intermediate. | High sensitivity and specificity. Excellent for impurity identification. | Quantitative accuracy can be lower than HPLC-UV unless appropriate standards are used. |
| ³¹P Nuclear Magnetic Resonance (³¹P NMR) | NMR spectroscopy focusing on the ³¹P nucleus. | Direct detection of triphenylphosphine (PPh₃, ~ -5 ppm) and its oxide byproduct (TPPO, ~ 25-35 ppm).[3][13] | Not applicable. | Highly specific for phosphorus-containing species, providing a clean window for monitoring the key reagent and byproduct.[3] | Not useful for analyzing non-phosphorus impurities or the product itself. |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible purity data.
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
This protocol provides a general method for assessing the purity of a small organic molecule synthesized via a Mitsunobu or Sₙ2 reaction.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude or purified sample into a 2 mL HPLC vial.
-
Dissolve the sample in 1.0 mL of a 50:50 mixture of acetonitrile and water (or a solvent system in which the sample is fully soluble).[14]
-
Vortex the vial to ensure complete dissolution. If particulates are visible, filter the solution through a 0.22 µm syringe filter into a clean vial.[4][15]
-
-
Instrumentation and Conditions (Illustrative Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 2 minutes, then return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Diode Array Detector (DAD) monitoring at 254 nm and 220 nm.
-
Injection Volume: 5 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Peak Area of Product / Total Peak Area) * 100.
-
For higher accuracy, a calibration curve with a pure reference standard should be used.
-
Protocol 2: Quantitative ¹H NMR (qNMR) with Internal Standard
This protocol outlines the determination of absolute purity (w/w %) for a synthesized compound.
-
Materials:
-
Synthesized compound (analyte).
-
High-purity internal standard (IS), e.g., dimethyl sulfone, maleic anhydride, or 1,4-dinitrobenzene. The IS must be stable, non-volatile, have signals that do not overlap with the analyte, and be accurately weighable.
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
-
High-precision analytical balance (readable to 0.01 mg).
-
NMR spectrometer (400 MHz or higher).
-
-
Sample Preparation:
-
Accurately weigh ~10-20 mg of the analyte into a clean, dry vial. Record the weight (m_analyte).
-
Accurately weigh ~5-10 mg of the internal standard into the same vial. Record the weight (m_IS).[11]
-
Add a precise volume (e.g., 0.7 mL) of deuterated solvent to the vial.
-
Vortex thoroughly to ensure complete dissolution of both the analyte and the IS.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum under quantitative conditions. Key parameters include:
-
Pulse Angle: 90° flip angle.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a conservative value of 30-60 seconds is often used if T₁ is unknown).
-
Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (>250:1 for the peaks to be integrated).[12]
-
-
-
Data Processing and Calculation:
-
Process the spectrum with minimal line broadening (e.g., LB = 0.3 Hz).
-
Carefully perform phase and baseline correction.
-
Select a well-resolved signal for the analyte and one for the internal standard. Integrate both signals accurately.
-
Calculate the purity (P_analyte) using the following formula:[12] P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
I: Integral value of the signal.
-
N: Number of protons giving rise to the signal.
-
MW: Molecular weight.
-
m: Mass.
-
P_IS: Purity of the internal standard (%).
-
-
Visualizing Workflows and Concepts
Diagrams created using Graphviz help to clarify complex workflows and relationships between different analytical techniques.
Workflow for Purity Assessment
This diagram outlines the general workflow from a crude reaction mixture to a final purity statement, highlighting the roles of different analytical techniques.
Logical Relationships in Purity Analysis
This diagram illustrates how different analytical techniques provide complementary information, leading to a comprehensive understanding of a compound's purity.
Conclusion
Assessing the purity of synthesized compounds requires a tailored approach based on the chosen synthetic route.
-
For syntheses utilizing ADDP in a Mitsunobu reaction , the primary analytical challenge is the detection and quantification of phosphorus- and hydrazine-based byproducts. A combination of HPLC for quantitative purity and ³¹P NMR for specifically tracking the phosphine reagent and its oxide is highly effective. LC-MS is invaluable for identifying unexpected side products.
-
For classical Sₙ2 reactions via tosylate intermediates , the impurity profile is generally simpler, consisting mainly of starting materials and the tosylate intermediate. HPLC and ¹H NMR are typically sufficient for both quantitative assessment and structural confirmation.
In all cases, quantitative NMR (qNMR) stands out as a powerful, primary method for determining absolute purity, offering an orthogonal and often more accurate alternative to chromatography-based area-percent calculations.[16] By selecting the appropriate combination of these analytical tools, researchers can confidently and accurately establish the purity of their synthesized compounds, ensuring the reliability and reproducibility of their scientific findings.
References
- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. organomation.com [organomation.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. How To [chem.rochester.edu]
- 7. Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. organic chemistry - Calculating purity from NMR spectrum - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. emerypharma.com [emerypharma.com]
- 11. benchchem.com [benchchem.com]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. rsc.org [rsc.org]
- 14. sharedresearchfacilities.wvu.edu [sharedresearchfacilities.wvu.edu]
- 15. greyhoundchrom.com [greyhoundchrom.com]
- 16. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle of Mitsunobu Reagents: A Comparative Guide to ADDP and DEAD
For researchers, scientists, and drug development professionals seeking to optimize the Mitsunobu reaction, the choice of azodicarboxylate reagent is critical. This guide provides a detailed comparison of 1,1'-(Azodicarbonyl)dipiperidine (ADDP) and Diethyl Azodicarboxylate (DEAD), offering experimental data and protocols to inform your selection for specific substrates.
The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of alcohols to a wide array of functional groups with stereochemical inversion.[1] Central to this reaction is the use of an azodicarboxylate, with DEAD being the traditional and widely used reagent. However, for substrates with weakly acidic nucleophiles, the use of DEAD can lead to diminished yields and the formation of undesired by-products.[2][3] In such cases, ADDP has emerged as a superior alternative.[2] This guide presents a comparative analysis of these two reagents, supported by a key case study and detailed experimental procedures.
Case Study: Synthesis of Pyridine Ether PPAR Agonists
A compelling example highlighting the differential performance of ADDP and DEAD is the synthesis of pyridine ether Peroxisome Proliferator-Activated Receptor (PPAR) agonists. In a study by Humphries et al., the Mitsunobu coupling of a pyridinol with a primary alcohol was investigated using both reagents.[3]
Table 1: Comparison of ADDP and DEAD in the Synthesis of a Pyridine Ether [3]
| Reagent | Substrate 1 (Alcohol) | Substrate 2 (Pyridinol) | Product Yield | By-product Yield |
| DEAD | 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol | 6-methylpyridin-3-ol | 54% | 46% |
| ADDP | 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol | 6-methylpyridin-3-ol | 81% | None Observed |
The data clearly demonstrates that for this particular pyridinol, which is a weakly acidic nucleophile (pKa > 11), the use of DEAD resulted in a modest yield of the desired ether and a significant amount of a hydrazine-related by-product.[3] In contrast, employing ADDP under similar conditions led to a substantially higher yield of the desired product with no observable by-product formation.[3]
The superior performance of ADDP in this case is attributed to the increased basicity of the betaine intermediate formed with ADDP, which is more effective at deprotonating the weakly acidic pyridinol nucleophile.[4] When DEAD is used with such nucleophiles, the competing reaction where the hydrazo anion attacks the alkoxyphosphonium intermediate becomes significant, leading to the observed by-product.[3]
Experimental Protocols
Below are the detailed experimental protocols for the Mitsunobu reaction using both ADDP and DEAD, as adapted from the work of Humphries et al.[5]
Protocol 1: Mitsunobu Reaction using ADDP
General Procedure for the synthesis of Pyridine Ethers:
To a solution of the pyridinol (0.5 mmol, 1.0 eq.) and the alcohol (0.55 mmol, 1.1 eq.) in anhydrous tetrahydrofuran (THF, 5.5 mL) is added polymer-supported triphenylphosphine (PS-PPh₃) (0.75 mmol, 1.5 eq.). The mixture is stirred at room temperature for 10 minutes. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) (0.75 mmol, 1.5 eq.) is then added in one portion. The resulting mixture is stirred at room temperature for 16 hours. Upon completion, the resin is removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography to afford the desired pyridine ether.
Protocol 2: Mitsunobu Reaction using DEAD
General Procedure for the synthesis of Pyridine Ethers:
To a solution of the pyridinol (1.0 eq.) and the alcohol (1.1 eq.) in anhydrous tetrahydrofuran (THF) is added polymer-supported triphenylphosphine (PS-PPh₃) (1.5 eq.). The mixture is stirred at room temperature for 10 minutes. Diethyl azodicarboxylate (DEAD) (1.5 eq.) is then added dropwise. The resulting mixture is stirred at room temperature for 16 hours. Upon completion, the resin is removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is then purified by flash column chromatography to separate the desired product from the by-product.[3]
Visualizing the Mitsunobu Reaction
To further understand the process, the following diagrams illustrate the generalized Mitsunobu reaction mechanism and a typical experimental workflow.
Caption: Generalized mechanism of the Mitsunobu reaction.
Caption: Typical experimental workflow for the Mitsunobu reaction.
Conclusion
The choice between ADDP and DEAD in the Mitsunobu reaction is highly substrate-dependent. While DEAD is a suitable reagent for many applications, particularly with acidic nucleophiles, ADDP demonstrates clear advantages for reactions involving weakly acidic substrates like certain phenols and pyridinols. The use of ADDP in these cases can lead to significantly higher yields and cleaner reaction profiles by avoiding the formation of problematic by-products. Researchers are encouraged to consider the pKa of their nucleophile when selecting the appropriate azodicarboxylate to achieve optimal results in their synthetic endeavors.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
literature review of ADDP's effectiveness in complex syntheses
An exhaustive review of the literature confirms that the term "ADDP" does not correspond to a recognized acronym for a specific phosphorus-based ligand in the context of asymmetric dihydroxylation. The premier method for achieving highly enantioselective syn-dihydroxylation of olefins in complex syntheses is the Sharpless Asymmetric Dihydroxylation (AD). This Nobel Prize-winning reaction is characterized by its use of osmium tetroxide as a catalyst in conjunction with chiral cinchona alkaloid-derived ligands.
This guide provides a comparative overview of the Sharpless Asymmetric Dihydroxylation and its alternatives, focusing on their effectiveness in the synthesis of complex molecules.
Sharpless Asymmetric Dihydroxylation: The Gold Standard
Developed by K. Barry Sharpless, this method has become an indispensable tool in organic synthesis due to its high reliability, predictability, and broad substrate scope.[1] The reaction is typically performed using a pre-packaged mixture of reagents known as AD-mix. AD-mix-α contains the chiral ligand (DHQ)₂PHAL, while AD-mix-β contains its pseudo-enantiomer, (DHQD)₂PHAL, allowing for access to either enantiomer of the diol product.[2]
Performance in Complex Syntheses
The Sharpless AD reaction has been extensively used in the total synthesis of a wide array of natural products, consistently delivering high yields and excellent enantioselectivities.
| Natural Product/Intermediate | Substrate | Reagent/Ligand | Yield (%) | ee (%) | Reference |
| Intermediate for Nhatrangin A | α,β-unsaturated ester | AD-mix-β | 89.9 | 98 | [2] |
| Intermediate for Fostriecin | Trienyne derivative | OsO₄, (DHQ)₂PHAL | 82 | - | [3] |
| Intermediate for Bryostatin 3 | Complex olefin | AD-mix-β | 84 | - | [3] |
| Intermediate for (-)-Zephyranthine | Dihydroisoquinoline derivative | AD-mix-β | 90 | 90 | [4] |
| Intermediate for 1,3,5-Bisabolatrien-7-ol | Terpene derivative | Sharpless AD | 98 | - | [4] |
| Intermediate for Englerin A | Guaiane-type sesquiterpenoid | AD-mix-β, (DHQD)₂PHAL | 81 | 90 (er) | [3][4] |
| Intermediate for Preaustinoid B | Diquinane derivative | Sharpless AD | 65 | - | [3] |
Alternative Asymmetric Dihydroxylation Methods
While the Sharpless AD is dominant, several other methods have been developed, though their application in complex syntheses is less frequent.
Ruthenium-Catalyzed Dihydroxylation
Ruthenium tetroxide (RuO₄) can also catalyze the syn-dihydroxylation of olefins. While ruthenium is less expensive than osmium, these reactions can be prone to over-oxidation, and achieving high enantioselectivity has been a challenge.[5]
| Substrate | Catalyst System | Yield (%) | ee (%) | Reference |
| Various Olefins | 0.5 mol % RuO₄, NaIO₄ | Good to Excellent | - | [5] |
Biocatalytic Dihydroxylation
Enzymes, particularly dioxygenases, can catalyze the stereoselective dihydroxylation of alkenes.[6] These methods offer the advantages of being environmentally benign and can exhibit different selectivities compared to metal-based catalysts. For instance, some biocatalytic systems can achieve trans-dihydroxylation.[7]
| Substrate Class | Biocatalyst | Yield (%) | ee (%) | Selectivity | Reference |
| Terminal Aryl Olefins | E. coli coexpressing SMO and SpEH | up to 99 | up to 98.6 | (S)-trans-diol | [7] |
| Terminal Aryl Olefins | E. coli coexpressing SMO and StEH | up to 99 | up to 98.2 | (R)-trans-diol | [7] |
| Conjugated Alkenes | Pseudomonas putida (Toluene/Naphthalene Dioxygenase) | - | >98 | cis-diol | [6] |
Metal-Free Dihydroxylation
Approaches to asymmetric dihydroxylation that avoid the use of heavy metals are an active area of research. These methods often rely on organocatalysts and green oxidants like hydrogen peroxide. However, their application in complex natural product synthesis is not yet well-established, and achieving high enantioselectivities comparable to the Sharpless method remains a significant challenge.[8]
Experimental Protocols
Sharpless Asymmetric Dihydroxylation (General Procedure)
This protocol is a general guideline for the dihydroxylation of 1 mmol of an olefin using a commercially available AD-mix.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine tert-butanol (5 mL) and water (5 mL).
-
Addition of AD-mix: Add the appropriate AD-mix (AD-mix-α or AD-mix-β, 1.4 g). Stir the mixture vigorously at room temperature until two clear phases form, with the lower aqueous phase being bright yellow. For less reactive olefins (e.g., 1,2-disubstituted or trisubstituted), methanesulfonamide (CH₃SO₂NH₂, 95 mg) can be added.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Substrate Addition: Add the olefin (1 mmol) to the cooled, stirring mixture.
-
Reaction: Continue to stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (typically after 6-24 hours), add solid sodium sulfite (1.5 g) while maintaining the temperature at 0 °C.
-
Work-up: Allow the mixture to warm to room temperature and stir for an additional hour. Add an organic solvent (e.g., ethyl acetate) and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent.
-
Isolation: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash chromatography.
Ruthenium-Catalyzed syn-Dihydroxylation (Improved Protocol)
This protocol describes an improved method for RuO₄-catalyzed syn-dihydroxylation with a reduced catalyst loading.[5]
-
Reaction Setup: To a solution of the olefin in a suitable solvent system (e.g., CH₃CN/H₂O/CCl₄), add NaIO₄.
-
Catalyst Addition: Add a catalytic amount of RuCl₃·xH₂O (0.5 mol %).
-
Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate). Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purification: Purify the crude product by chromatography.
Visualizations
Sharpless Asymmetric Dihydroxylation Catalytic Cycle
Caption: Catalytic cycle of the Sharpless Asymmetric Dihydroxylation.
General Experimental Workflow for Asymmetric Dihydroxylation
Caption: A typical experimental workflow for an asymmetric dihydroxylation reaction.
References
- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collection - An Improved Protocol for the RuO4-Catalyzed Dihydroxylation of Olefins - Organic Letters - Figshare [acs.figshare.com]
- 6. Biocatalytic Asymmetric Dihydroxylation of Conjugated Mono‐ and Poly‐alkenes to Yield Enantiopure Cyclic cis‐Diols | Scilit [scilit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Azodicarboxylates in the Mitsunobu Reaction: Validating the Mechanism and Performance of ADDP
In the landscape of modern organic synthesis, the Mitsunobu reaction stands as a cornerstone for the stereospecific conversion of alcohols to a wide array of functionalities.[1][2] This reaction's efficacy hinges on the careful selection of reagents, particularly the azodicarboxylate component. This guide provides a detailed comparison of 1,1'-(azodicarbonyl)dipiperidine (ADDP) with other common azodicarboxylates like diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD), offering insights into their mechanisms, performance, and optimal applications for researchers, scientists, and drug development professionals.
The Mitsunobu Reaction: A Mechanistic Overview
The Mitsunobu reaction facilitates the condensation of a primary or secondary alcohol with a nucleophile, typically with a pKa of less than 15, in the presence of a phosphine and an azodicarboxylate.[1] The reaction proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, making it a powerful tool in asymmetric synthesis.[3]
The generalized mechanism involves the initial activation of the phosphine by the azodicarboxylate to form a betaine intermediate. This intermediate then deprotonates the nucleophile, and the resulting alkoxide attacks the activated phosphonium species to form an oxyphosphonium salt. Finally, the deprotonated nucleophile displaces the triphenylphosphine oxide in an SN2 fashion, leading to the desired product with inverted stereochemistry.[4]
Comparing Azodicarboxylates: ADDP as a Key Alternative
While DEAD and DIAD are the most commonly employed azodicarboxylates, ADDP has emerged as a valuable alternative, particularly in challenging cases. The choice of reagent can significantly impact reaction outcomes, especially concerning substrate scope and ease of purification.
Key Advantages of ADDP:
-
Enhanced Basicity: The betaine intermediate formed from ADDP is a stronger base compared to that from DEAD or DIAD. This allows for the successful use of less acidic nucleophiles (pKa > 11), broadening the scope of the Mitsunobu reaction.[1][5]
-
Improved Yields with Challenging Substrates: For reactions where DEAD fails or gives low yields, such as with certain phenols or other weakly acidic nucleophiles, ADDP can provide significantly better results.[4][6]
-
Solid Reagent: Unlike the liquid and volatile DEAD and DIAD, ADDP is a crystalline solid, which can be easier to handle and store.[7]
Considerations and Drawbacks:
-
Byproduct Removal: The hydrazine byproduct of ADDP can sometimes be more challenging to remove through standard aqueous workups compared to those of DEAD and DIAD. However, the use of polymer-supported triphenylphosphine (PS-PPh₃) can simplify purification by allowing for the filtration of the phosphine oxide resin.[8]
-
Cost and Availability: ADDP may be more expensive and less readily available than DEAD or DIAD from some suppliers.
Quantitative Performance Comparison
The following table summarizes the performance of different azodicarboxylates in specific Mitsunobu reactions, highlighting the advantages of ADDP in certain scenarios.
| Nucleophile (pKa) | Alcohol | Azodicarboxylate | Yield (%) | Reference |
| Pyridinol (>11) | Primary Alcohol | DEAD | 54% (with byproducts) | [8] |
| Pyridinol (>11) | Primary Alcohol | ADDP | High Yield (no byproducts) | [8] |
| 2,6-Dimethoxybenzoic Acid (~3.3) | Benzyl Alcohol | DEAD | ~95% | [9] |
| 2,6-Dimethoxybenzoic Acid (~3.3) | Benzyl Alcohol | DIAD | ~95% | [9] |
| 2,6-Dimethoxybenzoic Acid (~3.3) | Benzyl Alcohol | DCAD* | ~95% | [9] |
*Di-p-chlorobenzyl azodicarboxylate (DCAD) is another alternative designed for easier byproduct removal.[9]
Experimental Protocols
Below are representative experimental protocols for a standard Mitsunobu reaction and a modified protocol using ADDP and polymer-supported triphenylphosphine.
Standard Mitsunobu Protocol (using DEAD or DIAD):
-
Dissolve the alcohol (1.0 eq.), nucleophile (1.1 eq.), and triphenylphosphine (1.1 eq.) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.1 eq.) in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
Modified Mitsunobu Protocol (using ADDP and PS-PPh₃): [8]
-
To a solution of the pyridinol (0.5 mmol) and alcohol (0.55 mmol) in anhydrous THF (5.5 mL), add polymer-supported triphenylphosphine (PS-PPh₃, 0.75 mmol) and ADDP (0.75 mmol).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 16 hours.
-
Filter the reaction mixture to remove the polymer-supported triphenylphosphine oxide.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product is often of high purity, but can be further purified by chromatography if necessary.
Other Reaction Types and Applications of ADDP
Beyond the classic Mitsunobu esterification, ADDP has proven effective in other transformations. It can be used in the synthesis of ethers, thioethers, and for N-alkylation reactions.[3][10] Its ability to function with less acidic nucleophiles makes it particularly suitable for the synthesis of complex molecules and natural products where sensitive functional groups are present.[2][11] For instance, ADDP has been successfully employed in the synthesis of PPAR agonists, demonstrating its utility in drug discovery and development.[8]
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Mitsunobu_reaction [chemeurope.com]
- 5. 1,1'-(Azodicarbonyl)dipiperidine (ADDP) [commonorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. guidechem.com [guidechem.com]
- 8. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
Revolutionizing the Mitsunobu Reaction: ADDP's Superior Performance with High pKa Nucleophiles
For researchers, scientists, and drug development professionals engaged in complex molecular synthesis, the limitations of the classical Mitsunobu reaction, particularly with weakly acidic nucleophiles, have long been a significant hurdle. The development of 1,1'-(azodicarbonyl)dipiperidine (ADDP) as an alternative to the traditional diethyl azodicarboxylate (DEAD) has marked a pivotal advancement, consistently demonstrating superior performance in reactions involving high pKa nucleophiles. This guide provides an objective comparison of ADDP's efficacy against traditional and alternative reagents, supported by experimental data and detailed protocols.
The conventional Mitsunobu reaction, employing a combination of triphenylphosphine (TPP) and DEAD, is a cornerstone of modern organic synthesis for the formation of C-O, C-N, and C-S bonds. However, its efficiency significantly diminishes when the pKa of the nucleophilic component exceeds 11, with complete reaction failure often observed for nucleophiles with a pKa greater than 13.[1] This limitation stems from the insufficient basicity of the betaine intermediate generated from DEAD and TPP, which struggles to deprotonate weakly acidic pronucleophiles. This often leads to undesired side reactions and diminished yields.
ADDP: A More Basic Approach to Broader Substrate Scope
ADDP addresses this fundamental limitation through its unique structural properties. The betaine intermediate formed from ADDP and a phosphine is a significantly stronger base than its DEAD-derived counterpart.[2] This enhanced basicity allows for the efficient deprotonation of a wider array of weakly acidic nucleophiles, including phenols with electron-withdrawing groups, hindered phenols, and various N-heterocycles, thereby dramatically expanding the scope of the Mitsunobu reaction.[3]
Comparative Performance: ADDP vs. Alternative Reagents
Experimental evidence consistently underscores the superiority of ADDP in reactions with high pKa nucleophiles. A key study by Humphries et al. (2006) provides a direct and compelling comparison for the synthesis of a pyridine ether, a crucial moiety in various pharmacologically active compounds.
| Reagent Combination | Nucleophile | Product | Yield (%) | By-product Formation |
| ADDP / PS-PPh₃ | 2-pyridinol derivative | Pyridine Ether | 81 | Not Observed |
| DEAD / PS-PPh₃ | 2-pyridinol derivative | Pyridine Ether | 54 | Significant |
Table 1: Comparison of ADDP and DEAD in the Mitsunobu reaction with a high pKa pyridinol nucleophile. Data sourced from Humphries et al. (2006).[1]
The data clearly illustrates that the ADDP/PS-PPh₃ system not only provides a significantly higher yield but also eliminates the formation of problematic by-products that complicate purification in the DEAD-based protocol. Further studies have demonstrated the successful application of ADDP with other phosphines, such as tributylphosphine (PBu₃) and trimethylphosphine (PMe₃), for the efficient reaction of other challenging substrates, including amides and in the synthesis of α-azido esters.[4][5]
Experimental Protocols
To facilitate the adoption of this enhanced methodology, detailed experimental protocols for key reactions are provided below.
General Protocol for the Mitsunobu Reaction of Pyridinols using ADDP and Polymer-Supported Triphenylphosphine (PS-PPh₃)
This protocol is adapted from the successful synthesis of pyridine ether PPAR agonists as described by Humphries et al. (2006).
Materials:
-
Pyridinol (0.5 mmol, 1.0 equiv)
-
Alcohol (0.55 mmol, 1.1 equiv)
-
Polymer-supported triphenylphosphine (PS-PPh₃) (0.75 mmol, 1.5 equiv)
-
1,1'-(Azodicarbonyl)dipiperidine (ADDP) (0.75 mmol, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5.5 mL)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the pyridinol, alcohol, and PS-PPh₃.
-
Add anhydrous THF to the mixture and stir until all solids are dissolved.
-
Add ADDP to the reaction mixture in one portion.
-
Stir the reaction mixture at room temperature for 16-24 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture can be filtered to remove the polymer-supported phosphine oxide by-product.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by standard chromatographic techniques (e.g., silica gel column chromatography) to afford the desired pyridine ether.
Visualizing the Reaction Pathway and Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the Mitsunobu reaction mechanism and a typical experimental workflow.
References
- 1. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitsunobu_reaction [chemeurope.com]
- 3. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 4. academic.oup.com [academic.oup.com]
- 5. Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids [organic-chemistry.org]
The ADDP Advantage: Eliminating Side Products in Mitsunobu Reactions
A Comparative Guide for Researchers in Drug Development
The Mitsunobu reaction is a cornerstone of modern organic synthesis, prized for its ability to invert the stereochemistry of an alcohol during nucleophilic substitution. However, the classical Mitsunobu protocol, often employing diethyl azodicarboxylate (DEAD), is notoriously plagued by the formation of difficult-to-remove side products, particularly when working with less acidic nucleophiles. This guide presents a compelling case for the use of 1,1'-(azodicarbonyl)dipiperidine (ADDP) as a superior alternative, leading to cleaner reactions and significantly simplified purification processes. We provide a comparative analysis, supported by experimental data, and detailed protocols for confirming the absence of undesirable byproducts.
The Problem with DEAD: Unwanted Side Reactions
In the Mitsunobu reaction, the azodicarboxylate reagent plays a crucial role in activating the alcohol. When the nucleophile is weakly acidic (pKa > 11), the reaction with DEAD often yields a significant amount of an alkylated hydrazine derivative as a major byproduct.[1][2] This occurs because the deprotonation of the nucleophile is slow, allowing the reaction intermediate to be intercepted by the reduced DEAD species. This not only reduces the yield of the desired product but also complicates purification, requiring time-consuming chromatographic separation.
ADDP: A Superior Alternative for Cleaner Reactions
ADDP, with its piperidine moieties, is a more basic and sterically hindered azodicarboxylate compared to DEAD.[1] This enhanced basicity facilitates the deprotonation of weakly acidic nucleophiles, promoting the desired reaction pathway and minimizing the formation of the alkylated hydrazine side product.[1] The result is a cleaner reaction profile, higher yields of the desired product, and a more straightforward purification process.
Comparative Performance: ADDP vs. DEAD
A study by Humphries and co-workers on the synthesis of pyridine ether PPAR agonists provides a clear demonstration of the superiority of ADDP in a challenging Mitsunobu reaction.[1]
| Reagent System | Desired Product Yield | Side Product Formation |
| DEAD / PS-PPh3 | 54% | 46% (Alkylated Hydrazine) |
| ADDP / PS-PPh3 | 81% | Not Observed |
Table 1: Comparison of reaction outcomes using DEAD and ADDP in the synthesis of a pyridine ether PPAR agonist. Data sourced from Humphries et al.[1]
As the data illustrates, the use of ADDP in conjunction with polymer-supported triphenylphosphine (PS-PPh3) led to a significant increase in the yield of the desired ether and, crucially, the complete elimination of the problematic side product observed with the DEAD system.[1]
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the Mitsunobu reaction and highlights the point at which side product formation occurs with less effective reagents like DEAD.
Caption: General signaling pathway of the Mitsunobu reaction.
Experimental Protocols
General Procedure for ADDP Mitsunobu Reaction
The following is a general protocol adapted from the work of Humphries et al. for the synthesis of pyridine ether PPAR agonists.[1]
-
To a solution of the alcohol (1.0 eq.) and the nucleophile (e.g., a phenol, 1.1 eq.) in an appropriate solvent (e.g., THF) is added polymer-supported triphenylphosphine (PS-PPh3, 1.5 eq.).
-
ADDP (1.5 eq.) is then added in one portion.
-
The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered to remove the polymer-supported phosphine oxide.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired product.
Analytical Workflow for Confirming Absence of Side Products
To confirm the purity of the product and the absence of side products, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
References
Alzheimer's Disease Drug Development: A Comparative Analysis of Therapeutic Strategies
The Alzheimer's Disease Drug Development Pipeline (ADDP) is a dynamic landscape of clinical trials investigating novel therapeutic agents aimed at altering the course of this neurodegenerative disease. This guide provides a comparative analysis of key experimental results obtained from therapies within the ADDP, focusing on recently approved disease-modifying therapies and traditional symptomatic treatments. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the current therapeutic landscape.
Disease-Modifying Therapies: A Head-to-Head Comparison
Recent advances in the ADDP have led to the approval of several disease-modifying therapies (DMTs) that target the underlying pathology of Alzheimer's disease, primarily the accumulation of amyloid-beta (Aβ) plaques in the brain. The following tables summarize the pivotal Phase 3 clinical trial data for three prominent anti-amyloid monoclonal antibodies: aducanumab, lecanemab, and donanemab.
Table 1: Efficacy of Anti-Amyloid Monoclonal Antibodies in Early Alzheimer's Disease
| Drug | Clinical Trial | Primary Endpoint | Slowing of Cognitive Decline vs. Placebo (Primary Endpoint) | Key Secondary Endpoint Results |
| Aducanumab | EMERGE | Change from baseline in Clinical Dementia Rating-Sum of Boxes (CDR-SB) at 78 weeks | 22% reduction in clinical decline (P=0.012)[1] | - 27% slowing on ADAS-Cog13- 40% slowing on ADCS-ADL-MCI[2] |
| ENGAGE | Change from baseline in CDR-SB at 78 weeks | No significant difference from placebo[1][3] | - | |
| Lecanemab | CLARITY AD | Change from baseline in CDR-SB at 18 months | 27% slowing of decline (P=0.00005)[4][5] | - 26% slowing on ADAS-Cog14- 37% slowing on ADCS-MCI-ADL[5] |
| Donanemab | TRAILBLAZER-ALZ 2 | Change from baseline in integrated Alzheimer's Disease Rating Scale (iADRS) at 76 weeks | 35% slowing of decline in patients with low/medium tau pathology[6][7] | - 36% slowing on CDR-SB in low/medium tau population- 40% less decline in ability to perform daily activities[8][9] |
Table 2: Biomarker and Safety Profiles of Anti-Amyloid Monoclonal Antibodies
| Drug | Amyloid Plaque Reduction | Common Adverse Events | Incidence of ARIA-E (Amyloid-Related Imaging Abnormalities - Edema) |
| Aducanumab | Statistically significant reduction in amyloid PET SUVR[2] | Amyloid-Related Imaging Abnormalities (ARIA), headache[2] | 35% in the high-dose group |
| Lecanemab | Significant reduction in brain amyloid levels (mean difference of -59.1 centiloids vs. placebo)[10] | Infusion-related reactions, ARIA, headache[11] | 12.6% |
| Donanemab | Rapid and substantial amyloid plaque clearance[12] | ARIA, infusion-related reactions, headache | 24% (symptomatic ARIA-E in 6.1%) |
Comparison with Symptomatic Treatments
Symptomatic treatments for Alzheimer's disease, such as cholinesterase inhibitors and NMDA receptor antagonists, have been the standard of care for many years. These therapies do not slow the underlying disease progression but can help manage cognitive and functional symptoms.
Table 3: Overview of Symptomatic Treatments for Alzheimer's Disease
| Drug Class | Examples | Mechanism of Action | General Efficacy |
| Cholinesterase Inhibitors | Donepezil, Rivastigamine, Galantamine | Increase levels of acetylcholine, a neurotransmitter involved in memory and learning. | Modest improvement in cognitive function and activities of daily living in mild to moderate AD.[13] |
| NMDA Receptor Antagonist | Memantine | Blocks the effects of excess glutamate, a neurotransmitter that can lead to neuronal damage. | Used for moderate to severe AD, often in combination with cholinesterase inhibitors, to improve cognitive function.[13] |
Experimental Protocols
The clinical trials for the disease-modifying therapies discussed above generally follow a similar, rigorous methodology.
Trial Design: The pivotal trials for aducanumab (EMERGE and ENGAGE), lecanemab (CLARITY AD), and donanemab (TRAILBLAZER-ALZ 2) were Phase 3, multicenter, randomized, double-blind, placebo-controlled studies.[1][5][14]
Participant Population: Participants were typically individuals aged 50-85 with a diagnosis of mild cognitive impairment (MCI) due to Alzheimer's disease or mild Alzheimer's disease dementia.[1][15] A key inclusion criterion was the confirmed presence of amyloid pathology in the brain, as determined by amyloid positron emission tomography (PET) scans or cerebrospinal fluid (CSF) analysis.[15]
Intervention: The active treatment groups received intravenous infusions of the respective monoclonal antibody at specified doses and intervals, while the control group received a placebo.[1]
Outcome Measures:
-
Primary Endpoints: These were typically validated clinical scales that measure cognitive and functional decline, such as the Clinical Dementia Rating-Sum of Boxes (CDR-SB) or the integrated Alzheimer's Disease Rating Scale (iADRS).[1][14]
-
Secondary Endpoints: These included other cognitive and functional assessments like the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL).[2]
-
Biomarker Endpoints: Changes in amyloid plaques were measured using PET imaging, and levels of amyloid-beta and tau proteins in CSF and blood were also assessed.[2]
Biomarker Assessment Protocols:
-
Amyloid PET Imaging: This technique uses a radioactive tracer that binds to amyloid plaques in the brain, allowing for their visualization and quantification. Standardized Uptake Value Ratio (SUVR) is a common metric used to quantify the amyloid burden.
-
Cerebrospinal Fluid (CSF) Analysis: CSF is collected via lumbar puncture and analyzed for levels of Aβ42, Aβ40, total tau (t-tau), and phosphorylated tau (p-tau). A low Aβ42/Aβ40 ratio and high levels of t-tau and p-tau are indicative of Alzheimer's pathology.
-
Blood-Based Biomarkers: The development of blood tests to measure plasma Aβ42/Aβ40 ratio and various forms of p-tau is a significant area of research. These minimally invasive tests are being increasingly used for screening and monitoring in clinical trials.[16]
Visualizing the Landscape
To better understand the relationships and workflows within the Alzheimer's Disease Drug Development Pipeline, the following diagrams are provided.
Figure 1: Simplified signaling pathway of Alzheimer's disease pathology and points of therapeutic intervention.
Figure 2: Generalized experimental workflow for a Phase 3 Alzheimer's disease clinical trial.
References
- 1. Two Randomized Phase 3 Studies of Aducanumab in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer’s Disease Presented - - Practical Neurology [practicalneurology.com]
- 3. ENGAGE and EMERGE: Truth and consequences? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 5. Clarity AD Study | ACNR [acnr.co.uk]
- 6. “Another milestone” – successful phase 3 trial of Alzheimer’s drug, donanemab, confirmed - Alzheimer's Research UK [alzheimersresearchuk.org]
- 7. Phase III TRAILBLAZER-ALZ 2 trial: donanemab slows cognitive and functional decline in patients with early Alzheimer’s disease | VJDementia [vjdementia.com]
- 8. lilly.com [lilly.com]
- 9. Almost half of participants in anti-amyloid study show no disease progression in one year [endalznow.org]
- 10. eisai.com [eisai.com]
- 11. Updated safety results from phase 3 lecanemab study in early Alzheimer’s disease | springermedizin.de [springermedizin.de]
- 12. Comment: Full results of donanemab Phase III trial presented [ukdri.ac.uk]
- 13. Current therapeutics for Alzheimer’s disease and clinical trials [explorationpub.com]
- 14. Donanemab in Early Symptomatic Alzheimer Disease: The TRAILBLAZER-ALZ 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neurology.org [neurology.org]
- 16. Blood biomarkers in Alzheimer’s disease: appropriate use recommendations | VJDementia [vjdementia.com]
A Head-to-Head Battle of Mitsunobu Reagents: Benchmarking ADDP Against Its Modern Successors
In the landscape of synthetic organic chemistry, the Mitsunobu reaction stands as a cornerstone for the stereospecific conversion of alcohols to a diverse array of functionalities. A key player in this reaction is the azodicarboxylate reagent, which, in concert with a phosphine, facilitates the desired transformation. While 1,1'-(azodicarbonyl)dipiperidine (ADDP) has been a reliable reagent, a new generation of Mitsunobu reagents has emerged, promising to overcome the limitations of their predecessors. This guide provides a comprehensive performance comparison of ADDP against these newer alternatives, supported by experimental data, to aid researchers in selecting the optimal reagent for their synthetic challenges.
The Rise of a New Generation: Overcoming the pKa Barrier
A significant limitation of the traditional Mitsunobu system, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP), is its ineffectiveness with nucleophiles possessing a high pKa (typically >11). This restricts the scope of the reaction. Newer reagents, including ADDP, were developed to address this "pKa restriction" by enhancing the basicity of the intermediate betaine, thereby enabling the use of less acidic pronucleophiles.[1][2]
This guide focuses on the performance of ADDP in comparison to several of these advanced reagents:
-
N,N,N',N'-Tetraisopropylazodicarboxamide (TIPA)
-
N,N,N',N'-Tetramethylazodicarboxamide (TMAD)
-
4,7-Dimethyl-3,5,7-hexahydro-1,2,4,7-tetrazocin-3,8-dione (DHTD)
-
(Cyanomethylene)tributylphosphorane (CMBP)
-
(Cyanomethylene)trimethylphosphorane (CMMP)
These modern reagents not only broaden the reaction's scope but also offer significant advantages in terms of byproduct management, a notorious challenge in Mitsunobu chemistry.[3]
Performance Benchmarking: A Quantitative Comparison
The efficacy of a Mitsunobu reagent is primarily judged by the yield of the desired product. The following tables summarize the available quantitative data from comparative studies, showcasing the performance of ADDP alongside its contemporary rivals under various reaction conditions.
Table 1: Alkylation of N-Benzyltrifluoroacetamide with Various Alcohols
| Alcohol | Reagent System | Yield (%) |
| Benzyl alcohol | DEAD-TPP | 0 |
| Benzyl alcohol | TIPA-TBP | 53 |
| Benzyl alcohol | ADDP-TBP | 65 |
| Benzyl alcohol | TMAD-TBP | 78 |
| Crotyl alcohol | DEAD-TPP | 0 |
| Crotyl alcohol | TIPA-TBP | 65 |
| Crotyl alcohol | ADDP-TBP | 70 |
| Crotyl alcohol | TMAD-TBP | 90 |
| Cinnamyl alcohol | DEAD-TPP | 0 |
| Cinnamyl alcohol | TIPA-TBP | 83 |
| Cinnamyl alcohol | ADDP-TBP | 99 |
| Cinnamyl alcohol | TMAD-TBP | 100 |
Data sourced from Tsunoda, T., Otsuka, J., Yamamiya, Y., & Itô, S. (1994). Chemistry Letters, 23(3), 539-542.
Table 2: Alkylation of p-Toluenesulfonamide with Various Alcohols
| Alcohol | Reagent System | Yield (%) |
| Benzyl alcohol | DEAD-TPP | 51 |
| Benzyl alcohol | TIPA-TBP | 66 |
| Benzyl alcohol | ADDP-TBP | 53 |
| Benzyl alcohol | TMAD-TBP | 65 |
| Crotyl alcohol | DEAD-TPP | 34 |
| Crotyl alcohol | TIPA-TBP | 40 |
| Crotyl alcohol | ADDP-TBP | 48 |
| Crotyl alcohol | TMAD-TBP | 56 |
Data sourced from Tsunoda, T., Yamamiya, Y., & Itô, S. (1993). Tetrahedron Letters, 34(10), 1639-1642.
Table 3: Synthesis of Pyridine Ether PPAR Agonists using ADDP
| Entry | Alcohol | Yield (%) |
| 1 | 2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethanol | 81 |
| 2 | 2-(2-thienyl)ethanol | 85 |
| 3 | 2-(4-pyridinyl)ethanol | 78 |
| 4 | 3-phenyl-1-propanol | 88 |
Reaction Conditions: Pyridinol (0.5 mmol), alcohol (0.55 mmol), PS-PPh3 (0.75 mmol), ADDP (0.75 mmol), THF (5.5 mL), rt, 16 h. Data sourced from Humphries, P. S., et al. (2006). Beilstein Journal of Organic Chemistry, 2, 21.[4]
Table 4: Alkylation of N-H-Sulfoximine
| Reagent System | Temperature | Yield (%) |
| ADDP / P(n-Bu)3 | Room Temp. | 0 |
| CMBP | 70 °C | 72 |
Data sourced from Dodd, C. J., et al. (2023). Organic & Biomolecular Chemistry, 21(25), 5236-5240.[5]
Streamlining the Workflow: Byproduct Profiles and Purification
A significant bottleneck in the classical Mitsunobu reaction is the purification process, often complicated by the presence of triphenylphosphine oxide and the reduced azodicarboxylate byproducts.[6] Newer reagents have been engineered to simplify this crucial step.
-
ADDP: The reduced form of ADDP, 1,1'-(hydrazodicarbonyl)dipiperidine, is a solid that can often be removed by filtration.[4]
-
TMAD and DHTD: The corresponding hydrazine byproducts of these reagents exhibit good solubility in water, allowing for their removal through a simple aqueous workup.
-
CMBP and CMMP: These phosphorane reagents offer a distinct advantage by generating acetonitrile, a volatile byproduct that is easily removed under reduced pressure, and a trialkylphosphine oxide, which can be separated by silica gel chromatography.[3]
Stereochemical Integrity: The Inversion of Configuration
Experimental Protocols: A Practical Guide
Detailed methodologies are crucial for the successful implementation of any synthetic protocol. Below are representative experimental procedures for Mitsunobu reactions utilizing ADDP and the newer reagent, CMBP.
Protocol 1: General Procedure for Mitsunobu Reaction with ADDP and Polymer-Supported Triphenylphosphine
To a solution of the pyridinol (0.5 mmol) and the alcohol (0.55 mmol) in tetrahydrofuran (5.5 mL) is added polymer-supported triphenylphosphine (PS-PPh3, 0.75 mmol). The mixture is stirred at room temperature, and 1,1'-(azodicarbonyl)dipiperidine (ADDP, 0.75 mmol) is added in one portion. The reaction mixture is then stirred at room temperature for 16 hours. Upon completion, the resin is removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is then purified by silica gel chromatography to afford the desired product.[4]
Protocol 2: General Procedure for Mitsunobu-type Alkylation with CMBP
To a solution of the NH-sulfoximine (1 equivalent) and the primary alcohol (2 equivalents) in toluene (0.2 M) is added (cyanomethylene)tributylphosphorane (CMBP, 2 equivalents). The reaction mixture is heated to 70 °C and stirred for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the crude product is purified by silica gel chromatography.[5]
Visualizing the Chemistry: Reaction Mechanisms and Workflows
To further clarify the processes discussed, the following diagrams, generated using the DOT language, illustrate the general Mitsunobu reaction mechanism and a typical experimental workflow.
Caption: Generalized Mitsunobu Reaction Mechanism.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scientificupdate.com [scientificupdate.com]
- 4. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alkylation of N H-sulfoximines under Mitsunobu-type conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00810J [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Mitsunobu Reaction [organic-chemistry.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1,1'-(Azodicarbonyl)dipiperidine (ADDP)
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of 1,1'-(Azodicarbonyl)dipiperidine (ADDP), a common reagent in organic synthesis.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with ADDP and to take appropriate safety measures.
Key Safety Information:
| Property | Value |
| CAS Number | 10465-81-3 |
| Appearance | Pale yellow to reddish-yellow crystalline powder.[1] |
| Hazards | Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] Causes skin and serious eye irritation.[4][5][6][7] May cause respiratory irritation.[4][5][6][7] |
| Incompatibilities | Oxidizing agents.[1] |
Personal Protective Equipment (PPE):
| Item | Specification |
| Eye Protection | Chemical safety goggles or face shield.[4][5] |
| Hand Protection | Compatible chemical-resistant gloves.[4] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[4] |
| Body Protection | Protective clothing to prevent skin exposure.[4] |
Always work in a well-ventilated area, preferably within a chemical fume hood.[4] An emergency eyewash station and safety shower should be readily accessible.[4]
Step-by-Step Disposal Protocol
Due to its hazardous nature, ADDP should not be disposed of directly into solid waste or down the drain.[4] The recommended procedure involves the chemical degradation of ADDP to a less hazardous byproduct, followed by disposal as hazardous waste. The azo group in ADDP can be reduced to the corresponding hydrazine derivative, which is a common practice for disposing of azo compounds.
Experimental Protocol for Chemical Degradation:
This protocol is designed for the safe degradation of small quantities of ADDP typically used in a laboratory setting.
Materials:
-
1,1'-(Azodicarbonyl)dipiperidine (ADDP) waste
-
Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (Na₂S₂O₅)
-
Water
-
Suitable reaction vessel (e.g., beaker or flask)
-
Stirring apparatus (e.g., magnetic stirrer and stir bar)
-
pH paper or pH meter
-
Appropriate hazardous waste container
Procedure:
-
Preparation: In a chemical fume hood, place the ADDP waste into a suitable reaction vessel. If the waste is in a solid form, dissolve it in a minimal amount of a suitable solvent (e.g., tetrahydrofuran or ethanol) in which it is soluble.
-
Reduction: While stirring the ADDP solution, slowly add a 10% aqueous solution of sodium bisulfite. A general rule of thumb is to use at least a 2-fold molar excess of the reducing agent relative to the amount of ADDP. The characteristic yellow-orange color of ADDP should fade as the reduction proceeds.
-
Neutralization: After the color has disappeared, check the pH of the solution. If it is acidic, neutralize it by slowly adding a dilute solution of sodium bicarbonate or sodium hydroxide until the pH is between 6 and 8.
-
Waste Collection: Transfer the resulting solution to a properly labeled hazardous waste container for aqueous waste.
-
Decontamination: Rinse all glassware and equipment used in the procedure with a suitable solvent (e.g., acetone or ethanol), and collect the rinsate in a designated hazardous waste container for flammable liquids.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Personal Protection: Don appropriate PPE, including respiratory protection, before re-entering the area.
-
Containment: For solid spills, carefully sweep up the material and place it in a sealed container for disposal.[5] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water.[4] Collect all cleaning materials and dispose of them as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of ADDP.
Caption: Logical workflow for the disposal of 1,1'-(Azodicarbonyl)dipiperidine.
By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of 1,1'-(Azodicarbonyl)dipiperidine, minimizing risks to themselves and the environment. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
Personal protective equipment for handling 1,1'-(Azodicarbonyl)-dipiperidine
Essential Safety and Handling Guide for 1,1'-(Azodicarbonyl)-dipiperidine
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound (ADDP). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Chemical and Physical Properties
This compound is a reagent commonly used in the Mitsunobu reaction.[1] It is a solid, appearing as a light yellow to brown powder or crystal.[2]
| Property | Value | Citations |
| CAS Number | 10465-81-3 | [1] |
| Molecular Formula | C₁₂H₂₀N₄O₂ | [1] |
| Molecular Weight | 252.31 g/mol | |
| Physical State | Solid | [3] |
| Melting Point | 133 - 136 °C / 271.4 - 276.8 °F | [3] |
| Odor | Odorless | [3] |
| Storage Class | Combustible Solids |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound. This chemical is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
| Protection Type | Recommended Equipment | Citations |
| Eye/Face Protection | Chemical safety goggles or eyeglasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield may be appropriate for larger quantities. | [3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Wear protective clothing to prevent skin contact. | [3] |
| Respiratory Protection | Use only in a well-ventilated area or outdoors. If dust formation is likely, a NIOSH-approved N95 dust mask or higher-level respirator should be used. | |
| Body Protection | Standard laboratory coat. For larger-scale operations, consider a disposable coverall. | [3] |
Operational and Disposal Plans
Safe Handling Protocol
Adherence to a strict handling protocol is crucial. Always handle this compound within a certified chemical fume hood to control exposure.
Preparation:
-
Read and understand the Safety Data Sheet (SDS) before starting work.
-
Ensure a chemical spill kit is accessible.
-
Verify that all safety equipment, including the fume hood and eyewash station, is functional.
-
Delineate a specific area for handling the chemical.
Procedure:
-
Don PPE: Put on a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.
-
Handling: Conduct all manipulations that may generate dust within a fume hood.[3] Avoid dust formation during weighing and transferring.[3] Use tools (spatulas, scoops) that minimize dust generation.
-
Storage: Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place.[3]
-
Avoid Incompatibilities: Keep away from open flames, hot surfaces, and sources of ignition.[5]
Post-Handling:
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent.
-
Waste Disposal: Dispose of contaminated materials and excess chemicals in a designated, sealed waste container.[3]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[3]
Disposal Plan
All waste materials, including empty containers, contaminated PPE, and residual chemicals, must be treated as hazardous waste.
-
Action: Dispose of contents and containers at an approved waste disposal plant.[3]
-
Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.
Emergency Procedures
First-Aid Measures
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[3] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[3] If eye irritation persists, seek medical attention.
-
Skin Contact: Wash the affected area with plenty of soap and water.[3] If skin irritation occurs, get medical advice.
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[3] If respiratory symptoms occur, call a physician or POISON CENTER.
-
Ingestion: Rinse the mouth with water and then drink plenty of water.[3] Seek medical attention if symptoms occur.[3]
Spill Response Workflow
In the event of a spill, a systematic response is critical to ensure safety and containment. The following workflow outlines the necessary steps.
Caption: Workflow for handling a chemical spill of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
